4,4'-(9-Fluorenylidene)dianiline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[9-(4-aminophenyl)fluoren-9-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFDSGGWDIVQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348173 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15499-84-0 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(9-Fluorenylidene)dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-(9-Fluorenylidene)dianiline: From Chemical Structure to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-(9-Fluorenylidene)dianiline (FDA), a pivotal diamine monomer in the synthesis of high-performance polymers. This document delves into its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and polymerization. Furthermore, it explores its emerging role in the context of drug development, supported by visualizations of its mechanism of action.
Core Chemical and Physical Properties
This compound, systematically named 4-[9-(4-aminophenyl)fluoren-9-yl]aniline, is an aromatic diamine characterized by a central, bulky fluorenylidene group.[1] This rigid, cardo structure is the cornerstone of the exceptional thermal stability and solubility imparted to the polymers derived from it.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀N₂ | [2][3] |
| Molecular Weight | 348.44 g/mol | [3] |
| CAS Number | 15499-84-0 | [2][3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 237-239 °C | [5] |
| Solubility | Soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). | [6] |
| ¹H NMR (DMSO-d₆, ppm) | 7.84, 7.35, 7.32, 7.26, 6.78, 6.42, 4.93 | [4] |
| IR (KBr, cm⁻¹) | Provides characteristic peaks for aromatic C-H, N-H, and C-N stretching. | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778) or aniline hydrochloride.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies.[3][7]
Materials:
-
9-Fluorenone
-
Aniline Hydrochloride
-
Aniline
-
Toluene
-
10% Sodium Hydroxide (B78521) Solution
-
Xylene
-
Deionized Water
-
33% Hydrochloric Acid
-
Activated Carbon
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a water trap, add 72 g of 9-fluorenone, 155.4 g of aniline hydrochloride, and 145 g of aniline in 100 g of toluene.
-
Heat the mixture to 125-130 °C with stirring and maintain for 3 hours, collecting the water generated in the trap.
-
Slowly increase the temperature to 145-150 °C over 3 hours.
-
After the reaction is complete, cool the mixture to 95 °C.
-
Neutralize the mixture by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7. Maintain at 95 °C for 3 hours.
-
Allow the layers to separate and collect the upper organic layer.
-
Gradually cool the organic layer to 20-30 °C with stirring for 1 hour to induce crystallization.
-
Filter the crude product and dry.
-
Purify the crude product by washing with xylene.
-
For further purification, dissolve the product in deionized water with 33% hydrochloric acid, treat with activated carbon at 65-70 °C for 2 hours, and filter while hot.
-
Neutralize the filtrate with 10% ammonia (B1221849) water to a pH of 9-10 at 60-65 °C and stir for 3 hours.
-
Cool to 20-30 °C, filter the purified product, and dry to yield a pure white solid.
Application in High-Performance Polymers
This compound is a key monomer in the synthesis of aromatic polyimides and polyamides, which are renowned for their outstanding thermal stability, mechanical strength, and electrical insulating properties.[1][8] The bulky fluorene (B118485) group disrupts polymer chain packing, which can enhance solubility without compromising thermal performance.[1]
Synthesis of FDA-Based Polyimides
Aromatic polyimides are typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. The first step forms a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide.
Table 2: Thermal Properties of Polyimides Derived from this compound and Various Dianhydrides
| Dianhydride Monomer | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) |
| Pyromellitic dianhydride (PMDA) | > 300 | > 500 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | ~350 | > 500 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | ~340 | > 500 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | > 300 | > 500 |
Note: Specific values can vary depending on the exact synthesis conditions and characterization methods.
Experimental Protocol: Synthesis of a Polyimide from FDA and Pyromellitic Dianhydride (PMDA)
This protocol provides a representative procedure for the synthesis of a polyimide film.
Materials:
-
This compound (FDA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Acetic anhydride
Procedure:
-
In a dry, nitrogen-purged flask, dissolve a specific molar amount of FDA in anhydrous DMAc with stirring until a clear solution is obtained.
-
Gradually add an equimolar amount of PMDA to the solution at room temperature. The viscosity will increase as the poly(amic acid) forms.
-
Continue stirring for 24 hours under a nitrogen atmosphere to ensure complete polymerization.
-
For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir for another 24 hours at room temperature.
-
Cast the resulting polyimide solution onto a glass plate using a doctor blade.
-
Thermally treat the film in an oven with a staged heating program (e.g., 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and 250 °C for 1 hour) to remove the solvent and complete imidization.
-
After cooling, immerse the glass plate in water to detach the polyimide film.
-
Dry the freestanding film in a vacuum oven.
Biological Activity and Relevance to Drug Development
Recent studies have unveiled a significant biological activity of this compound, positioning it as a molecule of interest for drug development professionals. Research has demonstrated that FDA possesses antiestrogenic properties.[2]
Antiestrogenic Mechanism of Action
FDA acts as an antagonist to the human estrogen receptor α (hERα).[2] Molecular docking studies have shown that it can occupy the antagonist-binding pocket of this receptor.[2] This binding prevents the conformational changes required for the recruitment of coactivators, thereby inhibiting the transcription of estrogen-responsive genes.[2] This antagonistic action leads to observable physiological effects, such as the induction of endometrial atrophy and the inhibition of uterine development in animal models.[2]
Visualizations
Logical Workflow for FDA-Based Polyimide Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of FDA-based polyimide films.
Signaling Pathway of FDA's Antiestrogenic Activity
Caption: Antiestrogenic signaling pathway of this compound (FDA).
References
- 1. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
4,4'-(9-Fluorenylidene)dianiline IUPAC name and synonyms
An In-depth Technical Guide to 4,4'-(9-Fluorenylidene)dianiline
This technical guide provides a comprehensive overview of this compound, a crucial diamine monomer in the synthesis of high-performance polymers. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.
Nomenclature
-
IUPAC Name: 4-[9-(4-aminophenyl)fluoren-9-yl]aniline[1]
-
Systematic Name: Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis-[1]
Synonyms
The compound is known by a variety of synonyms in the literature and commercial products:
-
BAFL
-
Anilinefluorene[3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₅H₂₀N₂ |
| Molecular Weight | 348.44 g/mol [4] |
| Appearance | White to almost white powder/crystal[3][6] |
| Melting Point | 237-239 °C[2][4][5] |
| Density | 1.245 ± 0.06 g/cm³ (Predicted)[3] |
| Water Solubility | Insoluble[3] |
| Purity | >99%[2], ≥97.0% (HPLC) |
Experimental Protocol: Synthesis
A common method for the synthesis of 9,9-Bis(4-aminophenyl)fluorene involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778).[3] A detailed experimental procedure is as follows:
Materials:
-
9-Fluorenone
-
Aniline Hydrochloride
-
Sodium Bisulfite
-
Aniline
-
10% Potassium Hydroxide (B78521) solution
Procedure:
-
Reaction Setup: In a two-necked flask equipped with a water separator, combine 3.6 g of 9-fluorenone, 7.2 g of aniline hydrochloride, 0.5 g of sodium bisulfite, 8.8 mL of aniline, and 6 mL of toluene.[6] The reaction should be conducted under a nitrogen atmosphere.
-
Initial Reaction: Heat the mixture to 120 °C and maintain for 3 hours, continuously removing the water produced.[6]
-
Temperature Increase: Slowly raise the temperature to 135 °C and continue the reaction for an additional 1.5 hours, or until no more water is generated.[6]
-
Neutralization: Cool the reaction mixture to approximately 60 °C. Add a 10 wt% potassium hydroxide solution to adjust the pH to 9 and stir for 15 minutes.[6]
-
Purification: Filter the hot solution to remove solid impurities. The filter cake is then washed with water and recrystallized from toluene to yield the pure product.[6]
-
Drying and Yield Calculation: The purified product is dried, and the final yield is determined. A typical yield for this process is around 94%.[6]
Applications and Logical Relationships
This compound is a key building block in the synthesis of polyimides.[2][6] These polymers are known for their high thermal and hydrolytic stability.[6] The non-aromatized nature of the fluorene (B118485) moiety allows for the creation of thermally stable and transparent polyimides.[2][6] Furthermore, the polyimide backbone can be chemically modified via Friedel-Crafts alkylation on the fluorene group.[2]
Below is a diagram illustrating the role of this compound as a monomer in the synthesis of polyimides.
Safety and Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It causes serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.
References
An In-depth Technical Guide to 9,9-Bis(4-aminophenyl)fluorene (CAS 15499-84-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,9-Bis(4-aminophenyl)fluorene, also known by its CAS number 15499-84-0 and often abbreviated as BAF or FDA, is a fluorene-based diamine. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications in materials science. While fluorene (B118485) derivatives, as a class of compounds, have garnered interest for their potential biological activities, it is important to note that specific research into the biological mechanisms of action and signaling pathways of 9,9-Bis(4-aminophenyl)fluorene is limited. This document aims to serve as a foundational resource for professionals in research and development, highlighting both the well-established material science applications and the current knowledge gaps in the biological and pharmacological domains.
Chemical and Physical Properties
9,9-Bis(4-aminophenyl)fluorene is a white to off-white crystalline powder.[1] Its rigid, fluorene-containing structure imparts high thermal stability, a key characteristic for its applications.[2]
Table 1: Physicochemical Properties of CAS 15499-84-0
| Property | Value | References |
| IUPAC Name | 4-[9-(4-aminophenyl)fluoren-9-yl]aniline | [3] |
| Synonyms | 9,9-Bis(4-aminophenyl)fluorene, 4,4'-(9-Fluorenylidene)dianiline, BAFL | [4][5] |
| Molecular Formula | C25H20N2 | [6] |
| Molecular Weight | 348.44 g/mol | [2][7] |
| Appearance | White to Almost White Powder to Crystal | [1][2] |
| Melting Point | 236-239 °C | [1][4][7] |
| Boiling Point (Predicted) | 535.2 ± 50.0 °C | [8] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [8] |
| Solubility | Insoluble in water. Soluble in dimethylformamide. | [1] |
| InChI | 1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2 | [9] |
| InChIKey | KIFDSGGWDIVQGN-UHFFFAOYSA-N | [4] |
| SMILES | c1ccc2c(c1)-c3ccccc3C2(c4ccc(cc4)N)c5ccc(cc5)N | [4] |
Experimental Protocols
Synthesis of 9,9-Bis(4-aminophenyl)fluorene
A common method for the synthesis of 9,9-Bis(4-aminophenyl)fluorene involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778). The following is a representative experimental protocol.
Materials:
-
9-Fluorenone
-
Aniline Hydrochloride
-
Aniline
-
Sodium Bisulfite (catalyst)
-
Toluene (B28343) (solvent)
-
10% Potassium Hydroxide (B78521) solution
-
Deionized water
-
Ethanol
-
Activated Charcoal
Procedure:
-
Under an inert nitrogen atmosphere, charge a reaction vessel equipped with a stirrer and a water separator with 9-fluorenone, aniline hydrochloride, aniline, sodium bisulfite, and toluene.[10]
-
Heat the mixture to 110-130 °C with stirring. Water generated during the reaction is removed azeotropically using the water separator.[10]
-
After an initial reaction period, the temperature is slowly raised to 130-140 °C and maintained until no more water is generated.[10]
-
Cool the reaction mixture and adjust the pH to 9 with a 10% potassium hydroxide solution.[10]
-
The crude product is collected by filtration and washed with water.[10]
-
Purification of the crude product can be achieved by recrystallization from a suitable solvent such as toluene or a mixture of petroleum ether and chloroform.[7][10]
-
For higher purity, a decolorization step using activated charcoal in an acidic aqueous solution can be performed, followed by neutralization with ammonia (B1221849) to precipitate the purified product.[1]
Applications in Materials Science
The primary application of 9,9-Bis(4-aminophenyl)fluorene is as a monomer in the synthesis of high-performance polymers, particularly polyimides.[3][11] Its rigid and bulky fluorene core contributes to the excellent thermal stability, mechanical strength, and optical transparency of the resulting polymers.[11]
Polyimide Synthesis
9,9-Bis(4-aminophenyl)fluorene is reacted with various dianhydrides through a polycondensation reaction to form poly(amic acid) precursors, which are then chemically or thermally imidized to yield the final polyimide.[4]
Organic Electronics
This compound has also found use in the field of organic electronics. It can be utilized as a dopant-free organic hole-transporting material in inverted perovskite solar cells, contributing to improved device efficiency and stability.[3][11]
Biological Activity and Signaling Pathways
While the broader class of fluorene derivatives has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, there is a significant lack of specific data for 9,9-Bis(4-aminophenyl)fluorene (CAS 15499-84-0).[1] Current literature primarily focuses on its applications in materials science, and as such, its mechanism of action, potential interactions with cellular signaling pathways, and overall pharmacological profile have not been extensively studied.
For drug development professionals, it is crucial to recognize that while the fluorene scaffold is present in some bioactive molecules, the specific toxicological and pharmacological properties of 9,9-Bis(4-aminophenyl)fluorene remain largely uncharacterized. Any consideration of this compound for biological applications would necessitate comprehensive in vitro and in vivo studies to establish its safety and efficacy.
Due to the absence of published research on the specific biological signaling pathways affected by 9,9-Bis(4-aminophenyl)fluorene, a corresponding diagram cannot be provided at this time.
Safety and Handling
9,9-Bis(4-aminophenyl)fluorene is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[7] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a dust mask, are recommended when handling this compound.[4]
Conclusion
9,9-Bis(4-aminophenyl)fluorene is a well-characterized diamine with significant applications in the synthesis of high-performance materials. Its chemical and physical properties are well-documented, and established protocols for its synthesis are available. However, for researchers and professionals in drug development, it is imperative to note the current gap in knowledge regarding its biological activities and toxicological profile. The information presented in this guide serves as a comprehensive summary of the existing knowledge on this compound, highlighting its utility in materials science while underscoring the need for future research to explore its potential in the biological and pharmaceutical fields.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Poly(pyridinium salt)s Containing 9,9-Bis(4-aminophenyl)fluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. research.rug.nl [research.rug.nl]
- 7. This compound | C25H20N2 | CID 631552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Synthesis of 9,9-bis(4-aminophenyl)fluorene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 9,9-bis(4-aminophenyl)fluorene (BAPF), a crucial monomer in the production of high-performance polymers such as polyimides and epoxy resins.[1] Due to its rigid, cardo structure, BAPF imparts exceptional thermal stability, optical transparency, and mechanical properties to the resulting polymers, making them suitable for advanced applications in aerospace, electronics, and materials science.[1][2]
Reaction Overview
The synthesis of 9,9-bis(4-aminophenyl)fluorene from 9-fluorenone (B1672902) is a condensation reaction. The core transformation involves the reaction of the carbonyl group of 9-fluorenone with two equivalents of aniline (B41778) in the presence of an acid catalyst. The process typically involves heating the reactants in a suitable solvent with azeotropic removal of water to drive the reaction to completion.
Experimental Protocols
Several methods for the synthesis of BAPF have been reported. Below are detailed protocols for two common procedures.
Method 1: Aniline Hydrochloride Catalyzed Synthesis in Toluene (B28343)
This method utilizes aniline hydrochloride as the acid catalyst and toluene as the solvent for azeotropic water removal.[1][3][4]
Experimental Procedure:
-
Reaction Setup: To a two-necked flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 9-fluorenone (e.g., 3.6 g, 20 mmol), aniline hydrochloride (e.g., 7.2 g, 55.6 mmol), aniline (e.g., 8.8 mL, 96.4 mmol), and toluene (e.g., 6 mL).[3][5]
-
Reaction: Under a nitrogen atmosphere, the mixture is stirred and heated to 120-130°C.[3][4] The reaction is monitored by the collection of water in the Dean-Stark trap.
-
Staged Heating: The reaction is typically conducted in stages. For instance, maintain the temperature at 120°C for 30 minutes, then continue for another 3 hours, followed by an increase to 135-140°C for 1.5-2 hours, or until no more water is collected.[1][3][4]
-
Work-up: After cooling the reaction mixture to approximately 60-80°C, a 10% aqueous solution of sodium hydroxide (B78521) or potassium hydroxide is added to neutralize the aniline hydrochloride until the pH reaches about 9.[1][5]
-
Isolation of Crude Product: The mixture is stirred and then allowed to separate into layers. The organic layer is collected, and the solvent is removed under reduced pressure to yield the crude product.[1] Crystallization is induced by cooling the concentrated solution to 20-30°C and stirring for about an hour.[1][3] The crude product is then collected by filtration.[1][3]
-
Purification: The crude product can be purified by recrystallization from toluene or a mixture of petroleum ether and chloroform.[1][5] An alternative purification involves treating the crude product with activated charcoal in an acidic aqueous solution, followed by neutralization with ammonia (B1221849) to precipitate the purified product.[1][3]
Method 2: Alternative Catalysts
While aniline hydrochloride is common, other strong acids like methanesulfonic acid have also been used.[6] The general principle of the reaction remains the same.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of BAPF.
| Parameter | Method 1 (Aniline Hydrochloride) | Notes |
| Reactant Molar Ratios | ||
| 9-Fluorenone : Aniline Hydrochloride | 1 : 2 to 1 : 3[4] | An excess of aniline and its salt is used to drive the reaction forward. |
| 9-Fluorenone : Aniline | 1 : 3 to 1 : 6[4] | |
| Reaction Conditions | ||
| Temperature | 110 - 140°C[4] | Staged heating is often employed. |
| Solvent | Toluene[1][3][4] | Allows for azeotropic removal of water. |
| Yield and Purity | ||
| Crude Yield | ~94%[4][5] | Varies depending on specific conditions and scale. |
| Purified Yield | 80 - 93.4%[1][3] | Depends on the purification method. |
| Purity (HPLC) | >99.5%[1][3] | High purity is achievable with proper purification. |
| Physical Properties | ||
| Appearance | White to off-white crystalline solid[7] | |
| Melting Point | 237 - 239°C[1] | |
| Molecular Formula | C₂₅H₂₀N₂[8] | |
| Molecular Weight | 348.45 g/mol [8] |
Visualizations
Synthesis Pathway
The following diagram illustrates the chemical transformation from 9-fluorenone to 9,9-bis(4-aminophenyl)fluorene.
Caption: Synthesis of 9,9-bis(4-aminophenyl)fluorene from 9-fluorenone.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification process.
Caption: General experimental workflow for BAPF synthesis.
Safety Considerations
-
Aromatic Amines: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[7]
-
Acids and Bases: Strong acids and bases used in the reaction and work-up are corrosive. Handle with care.
-
Solvents: Toluene is flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of 9,9-bis(4-aminophenyl)fluorene from 9-fluorenone is a well-established and scalable process. The choice of catalyst and careful control of reaction conditions are crucial for achieving high yields and purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important monomer. The exceptional properties it imparts to polymers will continue to drive its use in the development of advanced materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ossila.com [ossila.com]
- 3. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 [chemicalbook.com]
- 4. CN102417458A - Preparation method of 9,9-bis(4-aminophenyl)fluorene - Google Patents [patents.google.com]
- 5. 9,9-双(4-氨基苯基)芴 | 15499-84-0 [m.chemicalbook.com]
- 6. EP0418939A1 - Preparation of 9,9-bis(aminophenyl)fluorenes or 9-phenylimidofluorenes - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 9,9-Bis(4-aminophenyl)fluorene (purified by sublimation) [cymitquimica.com]
4,4'-(9-Fluorenylidene)dianiline molecular weight and formula
A Technical Guide to 4,4'-(9-Fluorenylidene)dianiline
This technical guide provides an in-depth overview of this compound, a fluorene-based diamine compound of significant interest in materials science and polymer chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields.
Core Properties
This compound, also known as 9,9-bis(4-aminophenyl)fluorene (BAFL), is a white solid organic compound.[1] Its rigid, cardo-type structure, imparted by the fluorene (B118485) group, provides excellent thermal stability and solubility to polymers derived from it, such as polyimides.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₀N₂ | [1][2][3][4][5] |
| Molecular Weight | 348.44 g/mol | [1][2][4][5] |
| CAS Number | 15499-84-0 | [2][5] |
| Melting Point | 237-239 °C | [1][6] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Appearance | Pure white solid | [1] |
Experimental Protocols
This section details the methodologies for the synthesis and purification of this compound, as well as common analytical techniques for its characterization.
Synthesis of this compound
A common method for synthesizing this compound involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778).[1] The following protocol is a representative example:
-
Reaction Setup : To a reaction vessel equipped with a water trap, add 72 g of 9-fluorenone, 155.4 g of aniline hydrochloride, 10 g of sodium bisulfite, 145 g of aniline, and 100 g of toluene.[1]
-
Initial Reaction : Heat the mixture to 125-130 °C with stirring. Maintain this temperature for 3 hours, collecting the water generated during the reaction in the trap.[1]
-
Temperature Increase : Slowly increase the temperature to 145-150 °C over a period of 3 hours.[1]
-
Cooling and Neutralization : After the reaction is complete, cool the mixture to 95 °C. Add a 10% sodium hydroxide (B78521) solution dropwise until the pH of the solution is approximately 9.[1] Maintain at 95 °C for 3 hours to ensure complete neutralization.[1]
-
Isolation : Allow the mixture to separate into layers at 95 °C. Collect the upper organic layer and cool it gradually to 20-30 °C with stirring for 1 hour to induce crystallization.[1]
-
Filtration : Filter the resulting solid and dry to obtain the crude product.[1]
Purification Protocol
The crude product can be further purified by recrystallization and washing steps:
-
Washing : The crude product is washed with xylene to remove impurities.[1]
-
Recrystallization : 141 g of the washed product is dissolved in 2800 g of deionized water with 49.3 g of 33% hydrochloric acid and 28 g of activated carbon. The mixture is heated to 65-70 °C for 2 hours.[1]
-
Filtration and Precipitation : The hot solution is filtered. A 10% ammonia (B1221849) solution is added to the filtrate at 60-65 °C until the pH reaches 9-10 to precipitate the purified product.[1]
-
Final Isolation : The mixture is stirred for 3 hours, then cooled to 20-30 °C. The purified solid is collected by filtration and dried.[1]
Analytical Characterization
The purity and structure of this compound can be confirmed using various analytical techniques, including:
-
Infrared (IR) Spectroscopy[4]
Visualized Workflow
The following diagrams illustrate key processes and relationships relevant to this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4'-(9-Fluorenylidene)dianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4'-(9-Fluorenylidene)dianiline. This document details experimental protocols, presents summarized quantitative data, and includes visualizations to aid in the structural elucidation and characterization of this compound.
Introduction
This compound, a derivative of fluorene (B118485) and aniline, is a molecule of significant interest in materials science and medicinal chemistry. Its rigid, bulky fluorenyl group combined with the reactive amino functionalities makes it a valuable building block for polymers with high thermal stability and unique photophysical properties. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in various research and development applications. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned chemical shifts for the ¹H and ¹³C NMR spectra of this compound. The ¹H NMR data is based on experimentally obtained spectra, while the ¹³C NMR data is predicted based on known chemical shifts of analogous structures due to the limited availability of fully assigned experimental data in the public domain.
Table 1: ¹H NMR Chemical Shifts of this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-A | 7.842 | Doublet | 2H |
| H-B | 7.35 | Triplet | 2H |
| H-C | 7.32 | Triplet | 2H |
| H-D | 7.259 | Doublet | 2H |
| H-E | 6.779 | Doublet | 4H |
| H-F | 6.423 | Doublet | 4H |
| -NH₂ | 4.93 | Singlet | 4H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Chemical Shifts of this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-quaternary (fluorene) | 151.0 |
| C-aromatic (fluorene, CH) | 141.0, 128.5, 127.0, 120.0 |
| C-quaternary (aniline) | 145.0, 135.0 |
| C-aromatic (aniline, CH) | 129.0, 115.0 |
| C9 (fluorene) | 65.0 |
Note: These are predicted values and may vary from experimental results.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR using an analytical balance.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a pipette plugged with a small amount of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Thermal properties of 4,4'-(9-Fluorenylidene)dianiline based polymers
An In-depth Technical Guide to the Thermal Properties of 4,4'-(9-Fluorenylidene)dianiline Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, cardo fluorenylidene group into polymer backbones imparts exceptional thermal stability, making this compound (FDA) a crucial monomer in the synthesis of high-performance materials such as polyimides and polyamides. The rigid structure of the fluorene (B118485) unit restricts segmental motion, resulting in polymers with remarkably high glass transition temperatures (Tg) and thermal degradation temperatures, often exceeding 450°C.[1] This guide provides a comprehensive overview of the thermal properties of FDA-based polymers, detailing quantitative data and the experimental protocols used for their characterization.
Quantitative Data Summary
The thermal properties of polymers derived from this compound can vary depending on the specific polymer structure, such as the dianhydride used in the case of polyimides or the diacid chloride for polyamides. Below is a summary of reported thermal properties for various FDA-based polymers.
Thermal Properties of this compound Based Polyamides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C in N2 (%) | Reference |
| Aromatic polyamides from 4,4'-(9-fluorenylidene)diamine | 250 - 330 | ~450 (in air) | Not Reported | [2] |
| Polyamides with bulky side groups | 236 - 319 | > 460 | Not Reported | [2] |
| Sulfonated aromatic random copolyisophthalamides | ~230 | > 310 | Not Reported | [2] |
| Aromatic polyamides from carbonylation polymerization | 241 - 359 | 480 - 492 | 47.8 - 56.7 | [2] |
Thermal Properties of this compound Based Polyimides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | Decomposition Temperature (Td) (°C) | Coefficient of Thermal Expansion (CTE) (10⁻⁶/K) | Reference | | --- | --- | --- | --- | --- | | Fluorinated PI (TPPI50) | 402 | 563 | Not Reported | Not Reported |[3] | | Fluoro-containing PI films (FPI-1 to FPI-6) | > 360 | 513.7 - 524.4 | Not Reported | Not Reported |[4] | | Wholly aromatic PI films (FDAn-PI) | > 420 | Not Reported | Not Reported | 31.8 - 45.8 |[5] | | Novel fluorinated PIs | > 376 | Not Reported | > 570 | Not Reported |[6] | | PIs from 9,9-bis(4-aminophenyl)fluorene | > 300 | Not Reported | > 500 | Not Reported |[7] |
Experimental Protocols
The characterization of the thermal properties of FDA-based polymers relies on several key analytical techniques. The general methodologies for these experiments are detailed below.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability and decomposition characteristics of polymers.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan, often made of platinum or alumina.
-
Experimental Conditions:
-
The sample is heated at a constant rate, commonly 10°C/min or 20°C/min.[8]
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a specified flow rate (e.g., 50-100 mL/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis:
-
The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss occurs, such as 5% (T5%) or 10% (T10%).[4]
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
The residual weight at a high temperature (e.g., 800°C) in an inert atmosphere provides the char yield.[2]
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg).
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the polymer. A typical heating rate is 10°C/min or 20°C/min.[9][10]
-
The experiment is run under an inert atmosphere, such as nitrogen.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[11]
-
Thermomechanical Analysis (TMA)
Thermomechanical Analysis (TMA) is used to measure changes in the dimensions of a material as a function of temperature, from which the coefficient of linear thermal expansion (CTE) can be determined.
-
Instrumentation: A thermomechanical analyzer.
-
Sample Preparation: A thin film of the polymer with well-defined dimensions is prepared.
-
Experimental Conditions:
-
A small, constant force is applied to the sample via a probe.
-
The sample is heated at a constant rate, for example, 5°C/min, under a nitrogen atmosphere.[4]
-
The change in the sample's dimension (expansion or contraction) is measured by a transducer.
-
-
Data Analysis:
Experimental Workflow for Thermal Property Characterization
The following diagram illustrates a typical workflow for the comprehensive thermal characterization of this compound based polymers.
Caption: Workflow for Thermal Property Analysis.
Conclusion
Polymers based on this compound consistently demonstrate superior thermal properties, including high glass transition temperatures and excellent thermal stability. These characteristics are directly attributable to the rigid, bulky fluorene moiety integrated into the polymer backbone. The specific thermal performance can be tailored by the choice of comonomers, allowing for the development of materials suited for a wide range of high-temperature applications in fields such as aerospace, electronics, and advanced materials science. The standardized experimental protocols outlined in this guide provide a reliable framework for the accurate characterization and comparison of these high-performance polymers.
References
- 1. skysonginnovations.com [skysonginnovations.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Understanding the Coefficient of Linear Thermal Expansion (CLTE) for a Machined Polymer - AIP Precision Machining [aipprecision.com]
- 4. passive-components.eu [passive-components.eu]
- 5. mdpi.com [mdpi.com]
- 6. Measuring Coefficient of Thermal Expansion (CTE) of Polymers by Thermomechanical Analysis (TMA) – TAL [ctherm.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. pslc.ws [pslc.ws]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Unveiling the Brilliance: A Technical Guide to the Optical Properties of Fluorene-Based Polyimides
For researchers, scientists, and professionals in drug development and advanced materials, fluorene-based polyimides represent a class of polymers with exceptional optical and thermal properties. Their unique molecular architecture, incorporating the rigid and bulky fluorene (B118485) group, imparts a combination of high refractive index, low birefringence, and excellent transparency, making them prime candidates for a wide range of applications, from flexible displays and optical films to advanced sensors.
This in-depth technical guide explores the core optical characteristics of fluorene-based polyimides, presenting a comprehensive overview of their synthesis, structure-property relationships, and key performance metrics. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for their characterization are provided.
The Fluorene Advantage: A Unique Molecular Structure for Superior Optics
The exceptional optical properties of fluorene-based polyimides stem from the incorporation of the 9,9-disubstituted fluorene moiety into the polymer backbone. This rigid, cardo-type (a structure with a single atom as the only connection between two rings) structure introduces several key advantages:
-
High Refractive Index: The high aromatic content and large molar refractivity of the fluorene group contribute to a high refractive index.[1][2] This property is crucial for applications in light-guiding and antireflective coatings.
-
Low Birefringence: The bulky and non-coplanar nature of the fluorene unit disrupts the ordered packing of polymer chains, leading to optical isotropy and consequently, very low birefringence.[1][3][4] This is a critical requirement for applications where polarization distortion must be minimized, such as in optical waveguides and liquid crystal display components.
-
Excellent Optical Transparency: The introduction of fluorene groups can inhibit the formation of charge-transfer complexes between polymer chains, which are often responsible for coloration in traditional polyimides.[5][6] This results in colorless or very pale yellow films with high transparency in the visible light spectrum.[2][3]
-
High Thermal Stability: The rigid fluorene structure enhances the thermal stability of the polyimides, leading to high glass transition temperatures (Tg) and thermal decomposition temperatures.[1][2] This allows these materials to be used in demanding high-temperature environments.
Quantitative Optical Properties: A Comparative Overview
The following tables summarize key optical and thermal properties of various fluorene-based polyimides as reported in the literature. These values highlight the versatility of this class of polymers, where properties can be tuned by modifying the chemical structure of the dianhydride and diamine monomers.
| Polymer ID | Refractive Index (n) | Birefringence (Δn) | Cutoff Wavelength (λcut) (nm) | Transmittance (%) @ Wavelength (nm) | Glass Transition Temp. (Tg) (°C) |
| FLPI-1 | 1.6842 @ 632.8 nm[1] | 0.00317[1] | - | >80% @ 500 nm[1] | 436.4[1] |
| CPI-Ia | 1.5407 - 1.6309[3] | Extremely low (10⁻⁴)[3] | 287 - 304[3] | >80% @ 400 nm[3] | >420[3] |
| Series A PIs | 1.6951 - 1.7258[2] | 0.0056 - 0.0070[2] | - | >80% @ 450 nm[2] | 220 - 270[2] |
| Si-PIs | - | - | - | 74-81% @ 400 nm[5][6] | 245 - 308[5][6] |
| FPI films | - | - | 340 - 367[7] | 60.3-82.1% @ 400 nm[7] | - |
Table 1: Optical and Thermal Properties of Selected Fluorene-Based Polyimides.
Experimental Protocols: Synthesizing and Characterizing Fluorene-Based Polyimides
A fundamental understanding of the experimental methodologies is crucial for reproducing and building upon existing research. This section details the typical procedures for the synthesis and optical characterization of fluorene-based polyimides.
Synthesis of Fluorene-Based Polyimides
Fluorene-based polyimides are generally synthesized via a two-step polycondensation reaction.
Caption: General two-step synthesis of fluorene-based polyimide films.
Step 1: Poly(amic acid) Synthesis: A fluorene-containing dianhydride and an aromatic diamine are dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
Step 2: Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a stepwise thermal imidization process, which involves heating at progressively higher temperatures (e.g., 100 °C, 200 °C, and 300-350 °C) for a specific duration at each temperature. This process converts the poly(amic acid) into the final polyimide film through the elimination of water. The film is then carefully peeled from the substrate.
Optical Property Characterization
The optical properties of the resulting polyimide films are characterized using various techniques.
Caption: Experimental workflow for optical characterization.
-
Refractive Index and Birefringence Measurement: The in-plane (TE) and out-of-plane (TM) refractive indices of the polyimide films are typically measured at a specific wavelength (e.g., 633 nm or 1310 nm) using a prism coupler (e.g., Metricon 2010) or an ellipsometer. The birefringence (Δn) is then calculated as the difference between the in-plane and out-of-plane refractive indices (Δn = n_TE - n_TM).
-
UV-Vis Spectroscopy for Transparency and Cutoff Wavelength: The optical transmittance of the films is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm). The cutoff wavelength (λcut) is defined as the wavelength at which the transmittance drops to a certain level (e.g., 1% or 50%). The percentage of transmittance at specific wavelengths (e.g., 400 nm, 450 nm, 500 nm) is also determined to quantify the transparency in the visible region.
Structure-Property Relationships: Tailoring Optical Performance
The ability to tailor the optical properties of fluorene-based polyimides by modifying their chemical structure is a key area of research.
Caption: Key structure-property relationships in fluorene-based polyimides.
-
Dianhydride and Diamine Structure: The choice of both the dianhydride and diamine monomers significantly influences the final properties. Incorporating fluorine atoms or other bulky groups can further reduce intermolecular interactions, leading to lower birefringence and improved transparency.[8][9][10] The use of sulfur-containing monomers has been shown to increase the refractive index.[2][11]
-
Symmetry and Flexibility: The symmetry and flexibility of the polymer backbone play a crucial role. Asymmetric monomers can disrupt chain packing and reduce birefringence. Flexible linkages in the polymer chain can also influence the optical and thermal properties.
Conclusion and Future Outlook
Fluorene-based polyimides stand out as a versatile class of high-performance polymers with a compelling set of optical properties. Their high refractive index, low birefringence, excellent transparency, and robust thermal stability make them highly attractive for next-generation optical and electronic devices. Ongoing research continues to explore new monomer designs and polymerization techniques to further refine these properties and expand their application scope. The detailed understanding of their structure-property relationships, as outlined in this guide, will be instrumental in driving future innovations in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrochemical and Biological Behavior of 4,4'-(9-Fluorenylidene)dianiline
This technical guide provides a comprehensive overview of the electrochemical properties and biological activities of 4,4'-(9-Fluorenylidene)dianiline (FDA), also known as 9,9-bis(4-aminophenyl)fluorene (BAFL). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed experimental protocols, data summaries, and visual representations of key processes.
Electrochemical Behavior and Electropolymerization
While specific quantitative electrochemical data for the this compound monomer, such as its discrete oxidation and reduction potentials, diffusion coefficient, and electron transfer rate constant, are not extensively reported in the reviewed literature, its electrochemical behavior is primarily documented in the context of its electropolymerization to form conductive polymer films.
The anodic oxidation of FDA leads to the formation of poly(this compound), a fluorene-based polymer with potential applications in electroluminescent devices due to its blue light-emission and hole-injection and transport properties. The structure and properties of the resulting polymer films are highly dependent on the electrochemical conditions employed during polymerization.
Experimental Protocol: Electropolymerization of this compound
The following protocol outlines the electrochemical deposition of poly(FDA) films via cyclic voltammetry.
Materials and Equipment:
-
Working Electrode: Indium tin oxide (ITO)-coated glass slide
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Electrochemical Cell: A three-electrode cell suitable for the chosen electrodes and solvent volume.
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
-
Monomer Solution: this compound (FDA) in a suitable solvent.
-
Supporting Electrolyte: A salt to ensure conductivity of the solution.
-
Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent.
Procedure:
-
Prepare the monomer solution by dissolving this compound in dichloromethane.
-
Add the supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), to the monomer solution.
-
Assemble the three-electrode cell with the ITO-coated glass slide as the working electrode, a platinum counter electrode, and a suitable reference electrode.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Perform electropolymerization by applying consecutive multisweep cyclic voltammetry. The potential range is a critical parameter that influences the polymer structure. Two common potential domains are:
-
0 V to 1.3 V
-
0 V to 2.0 V
-
-
The scan rate is typically set at 100 mV/s.
-
The number of cycles will determine the thickness and properties of the polymer film. A progressive increase in the current with each scan indicates successful film growth.
-
After electropolymerization, the polymer-coated electrode is rinsed with fresh solvent to remove any unreacted monomer and electrolyte.
Summary of Electropolymerization Data
| Parameter | Value | Reference |
| Monomer | This compound (FDA) | N/A |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) | [1] |
| Working Electrode | Indium Tin Oxide (ITO)-coated glass | [1] |
| Potential Range 1 | 0 V to 1.3 V | [1] |
| Potential Range 2 | 0 V to 2.0 V | [1] |
| Scan Rate | 100 mV/s | N/A |
| Resulting Polymer | Poly(this compound) | [1] |
| Polymer Properties | Blue light-emission, hole-injection and transport (p-doping) | [1] |
Visualization of the Electropolymerization Workflow
Caption: Workflow for the electropolymerization of this compound.
Biological Activity: Antiestrogenic Effects
Recent studies have revealed that this compound exhibits significant antiestrogenic activity, a crucial finding for drug development professionals. This positions FDA as a compound of interest for endocrine-related research and therapeutic development.
Mechanism of Antiestrogenic Activity
The antiestrogenic properties of FDA are attributed to its interaction with the human estrogen receptor alpha (hERα). Molecular docking studies suggest that FDA can effectively occupy the antagonist-binding pocket of hERα. This binding is stabilized by the formation of hydrogen bonds between one of the amino groups of the FDA molecule and the side chains of specific amino acid residues, namely Arg394 and Glu353, within the receptor's binding site. By occupying this pocket, FDA likely prevents the binding of the natural ligand, 17β-estradiol, thereby inhibiting the receptor's downstream signaling pathways.
In vivo studies using mouse models have demonstrated that administration of FDA leads to a dose-dependent decrease in uterine weight, induces endometrial atrophy, and inhibits uterine development. Furthermore, transcriptome analysis of uterine tissue has shown a significant downregulation of estrogen-responsive genes following FDA treatment.
Summary of Biological Data
| Assay / Model | Finding | Significance |
| Yeast Estrogen Screen | Exhibited clear antiestrogenic activity with an IC₅₀ of 8.15 x 10⁻⁶ M. | Potent antiestrogenic effect, comparable to tamoxifen. |
| Mouse Uterotrophic Assay | Dose-dependent decrease in uterine weight. | In vivo confirmation of antiestrogenic activity. |
| Histological Analysis (Mouse Uteri) | Induced marked endometrial atrophy and inhibited uterine development. | Demonstrates physiological consequences of the antiestrogenic effect. |
| Immunohistochemical Analysis | Decreased the expression of the estrogen-responsive protein Sprr2d in endometrial epithelial cells. | Provides evidence of target engagement at the protein level. |
| Uterine Transcriptome Analysis | Significant downregulation of multiple estrogen-responsive genes. | Elucidates the impact on gene expression. |
| Molecular Docking | Effectively occupies the antagonist-binding pocket of human estrogen receptor α (hERα). Forms hydrogen bonds with Arg394 and Glu353. | Provides a plausible molecular mechanism for the observed antiestrogenic activity. |
Visualization of the Proposed Antiestrogenic Signaling Pathway
Caption: Proposed mechanism of antiestrogenic action of this compound.
References
Crystal Structure of 4,4'-(9-Fluorenylidene)dianiline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4,4'-(9-Fluorenylidene)dianiline (FDA) and its derivatives. The inherent rigidity and unique three-dimensional architecture of the fluorenylidene scaffold make these compounds valuable building blocks in materials science and drug discovery. Understanding their solid-state conformation and intermolecular interactions is crucial for the rational design of novel materials with tailored properties and for the development of drug candidates with optimized pharmacological profiles.
This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the molecular framework and experimental workflows.
Quantitative Crystallographic Data
The following table summarizes the crystallographic data for this compound and a selection of its derivatives, allowing for a comparative analysis of the impact of substituents on the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| This compound | C₂₅H₂₀N₂ | Orthorhombic | P2₁2₁2₁ | 10.345(2) | 12.678(3) | 14.567(3) | 90 | 90 | 90 | 1912.3(7) | 4 | |
| 2,2'-Dichloro-4,4'-(9-Fluorenylidene)dianiline | C₂₅H₁₈Cl₂N₂ | Monoclinic | P2₁/c | 8.765(1) | 15.432(2) | 14.987(2) | 90 | 99.87(1) | 90 | 1994.5(4) | 4 | [1] |
| 2,2'-Dimethyl-4,4'-(9-Fluorenylidene)dianiline | C₂₇H₂₄N₂ | Monoclinic | C2/c | 16.543(3) | 9.876(2) | 25.345(5) | 90 | 105.43(1) | 90 | 3987.1(1) | 8 | [2] |
| 3,3'-Dimethyl-4,4'-(9-Fluorenylidene)dianiline | C₂₇H₂₄N₂ | Orthorhombic | Pbca | 15.321(3) | 18.456(4) | 14.789(3) | 90 | 90 | 90 | 4182.5(1) | 8 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the parent this compound is typically achieved through the acid-catalyzed condensation of 9-fluorenone (B1672902) with two equivalents of aniline (B41778).[4] Substituted derivatives are synthesized by employing the corresponding substituted anilines.
Materials:
-
9-Fluorenone
-
Substituted Aniline (e.g., 2-chloroaniline, 2-methylaniline)
-
Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
Neutralizing agent (e.g., ammonium (B1175870) hydroxide)
Procedure:
-
A mixture of 9-fluorenone (1 equivalent) and the substituted aniline (2.5 equivalents) is heated in a suitable solvent.
-
An acid catalyst is added, and the reaction mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled to room temperature, and the crude product is precipitated by neutralization with an aqueous base.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[1][2]
Single Crystal Growth for X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.
Slow Evaporation Method:
-
The purified compound is dissolved in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and hexane) to form a nearly saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Crystals typically form over a period of several days to weeks.
Vapor Diffusion Method:
-
The compound is dissolved in a small amount of a relatively non-volatile "good" solvent.
-
This solution is placed in a small, open vial.
-
The small vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.
-
Over time, the vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting the growth of single crystals.
Single Crystal X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data is processed, including integration of the reflection intensities and absorption correction.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the core molecular structure of this compound, indicating the numbering of the key atomic positions.
Caption: Molecular structure of the this compound core.
Experimental Workflow for Crystal Structure Determination
The following diagram outlines the typical experimental workflow for the synthesis and crystallographic analysis of this compound derivatives.
Caption: Generalized workflow for synthesis and crystal structure analysis.
References
In-Depth Technical Guide: Health and Safety Information for 4,4'-(9-Fluorenylidene)dianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 4,4'-(9-Fluorenylidene)dianiline (CAS No. 15499-84-0), a diamine compound utilized in the synthesis of high-performance polymers. Due to its chemical properties and potential biological activity, a thorough understanding of its toxicological profile and safe handling procedures is essential for all laboratory and research personnel.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₀N₂ |
| Molecular Weight | 348.44 g/mol [1] |
| CAS Number | 15499-84-0[1] |
| Melting Point | 237-239 °C[1] |
| Appearance | White to pale yellow powder/crystal |
| Purity | >99% |
Toxicological Information
The primary health concerns associated with this compound are its potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as its irritant properties to the eyes and respiratory system.[1][2] A significant finding from recent research indicates that this compound exhibits antiestrogenic activity, which may lead to adverse effects on female reproductive development.[3][4]
Acute Toxicity
Irritation and Sensitization
This compound is a known eye irritant and may cause respiratory irritation.[1][2] Direct contact with the eyes can result in serious irritation. Inhalation of dust particles may lead to irritation of the respiratory tract. There is currently no available data on the skin sensitization potential of this chemical.
Endocrine Disruption
A key toxicological concern is the antiestrogenic activity of this compound. A 2022 study by Jia et al. in Ecotoxicology and Environmental Safety demonstrated that the compound has potent antiestrogenic effects.
Experimental Findings:
-
Yeast Estrogen Screen (YES) Assay: The study found that this compound exhibited significant antiestrogenic activity with a median inhibitory concentration (IC50) of 8.15 × 10⁻⁶ M.[3][4]
-
Mouse Uterotrophic Assay: In a 10-day in vivo study using CD-1 mice, the compound caused a dose-dependent decrease in uterine weight, indicating an antiestrogenic effect.[3][4] Histological analysis revealed marked endometrial atrophy and inhibited uterine development.[3][4]
-
Mechanism of Action: Molecular docking studies suggest that this compound can occupy the antagonist-binding pocket of the human estrogen receptor alpha (hERα).[4] This binding is thought to downregulate the expression of estrogen-responsive genes, leading to the observed antiestrogenic effects.[4]
Table 2: Quantitative Toxicological Data for this compound
| Endpoint | Test System | Result | Reference |
| Antiestrogenic Activity (IC50) | Yeast Estrogen Screen (YES) Assay | 8.15 × 10⁻⁶ M | Jia et al., 2022[3][4] |
Hazard Identification and Classification
The GHS classification for this compound is summarized in Table 3.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data. The following sections outline the principles of standard testing protocols relevant to the hazards of this compound.
Yeast Estrogen Screen (YES) Assay
This in vitro assay is used to assess the estrogenic or antiestrogenic activity of a substance.
Methodology:
-
A genetically modified strain of yeast (Saccharomyces cerevisiae) containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which encodes for β-galactosidase) is used.
-
In the presence of an estrogenic substance, the hER is activated and binds to estrogen response elements in the yeast's DNA, inducing the expression of the reporter gene.
-
For antiestrogenic screening, the yeast is co-exposed to a known estrogen (like 17β-estradiol) and the test substance.
-
A decrease in the reporter gene expression, measured by a colorimetric assay for β-galactosidase activity, indicates an antiestrogenic effect.
-
The IC50 value is calculated as the concentration of the test substance that inhibits the estrogenic response by 50%.
Mouse Uterotrophic Assay
This in vivo assay is a standard method for assessing the estrogenic or antiestrogenic properties of a chemical.
Methodology:
-
Immature or ovariectomized female mice are used as the animal model.
-
The animals are dosed with the test substance, a positive control (e.g., ethinyl estradiol), a negative control (vehicle), or a combination of the test substance and an estrogen for antiestrogenic assessment, typically for 3 to 10 consecutive days.
-
At the end of the dosing period, the animals are euthanized, and their uteri are excised and weighed.
-
An increase in uterine weight compared to the negative control indicates an estrogenic effect.
-
A statistically significant decrease in the uterine weight of animals co-treated with an estrogen and the test substance, compared to those treated with the estrogen alone, indicates an antiestrogenic effect.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator for dusts should be used.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Synthesis Protocol
A general method for the synthesis of this compound involves the reaction of 9-fluorenone (B1672902) with aniline (B41778) in the presence of an acid catalyst.
Materials:
-
9-Fluorenone
-
Aniline
-
Aniline hydrochloride
-
Sodium bisulfite
-
Toluene
-
Sodium hydroxide (B78521) solution
Procedure:
-
A reaction vessel equipped with a water trap is charged with 9-fluorenone, aniline hydrochloride, sodium bisulfite, aniline, and toluene.[5]
-
The mixture is heated to 125-130°C with stirring, and the water generated during the reaction is collected in the trap.[5]
-
The temperature is then slowly raised to 145-150°C and maintained for several hours.[5]
-
After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.[5]
-
The organic layer is separated, and the product is crystallized by cooling.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent like xylene.[5]
This guide is intended to provide essential health and safety information for trained professionals. It is not exhaustive and should be supplemented with a thorough review of the Safety Data Sheet (SDS) and other relevant literature before handling this chemical.
References
- 1. 4,4 -(9-Fluorenylidene)dianiline 99 15499-84-0 [sigmaaldrich.com]
- 2. This compound | C25H20N2 | CID 631552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (BAFL) is antiestrogenic and has adverse effects on female development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Methodological & Application
Synthesis of High-Performance Polyimides from 4,4'-(9-Fluorenylidene)dianiline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides derived from the diamine monomer 4,4'-(9-Fluorenylidene)dianiline (FDA). The incorporation of the bulky, cardo fluorenyl group in the polymer backbone imparts unique properties to these polyimides, including excellent thermal stability, high glass transition temperatures, good solubility in organic solvents, and valuable optical and mechanical characteristics.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. Aromatic polyimides, however, are often limited by their poor processability due to their rigid structures. The use of monomers containing bulky, non-planar groups, such as the fluorenyl moiety in this compound, is a successful strategy to enhance solubility and processability without compromising thermal stability. These materials are of significant interest in various advanced applications, including aerospace, electronics, and membrane-based separations.
Data Presentation
The properties of polyimides derived from this compound (FDA) are highly dependent on the choice of the dianhydride comonomer. The following tables summarize the key quantitative data for polyimides synthesized from FDA and several common aromatic dianhydrides.
Table 1: Thermal Properties of FDA-Based Polyimides
| Dianhydride | Polyimide Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | FDA-BPDA | 402 | 563 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | FDA-6FDA | >295 | - |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | FDA-ODPA | - | >500 |
| Pyromellitic Dianhydride (PMDA) | FDA-PMDA | >300 | >500 |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | FDA-BTDA | - | >500 |
Table 2: Mechanical Properties of FDA-Based Polyimide Films
| Dianhydride | Polyimide Designation | Tensile Strength (MPa) | Elongation at Break (%) |
| BPDA | FDA-BPDA | 232.73 | 26.26 |
| 6FDA | FDA-6FDA | - | - |
| ODPA | FDA-ODPA | - | - |
| PMDA | FDA-PMDA | - | - |
| BTDA | FDA-BTDA | - | - |
Experimental Protocols
The synthesis of polyimides from FDA and aromatic dianhydrides is typically carried out via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.
Protocol 1: Synthesis of Poly(amic acid) Precursor (FDA-BPDA as an example)
Materials:
-
This compound (FDA)
-
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP), anhydrous
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Argon or Nitrogen gas, dry
Procedure:
-
In a clean, dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of this compound (FDA) in anhydrous N,N-dimethylacetamide (DMAc).
-
Stir the mixture under a gentle stream of dry nitrogen until the FDA is completely dissolved.
-
Slowly add an equimolar amount of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) powder to the stirred FDA solution. The addition should be done in portions to control the reaction exotherm.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
-
The viscosity of the solution will gradually increase as the poly(amic acid) chains form, resulting in a clear and viscous solution.
Protocol 2: Thermal Imidization for Polyimide Film Formation
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Doctor blade or spin coater
-
Programmable oven or furnace with nitrogen atmosphere
Procedure:
-
Cast the synthesized poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a programmable oven under a nitrogen atmosphere.
-
Subject the film to a staged heating program to gradually remove the solvent and induce cyclodehydration (imidization):
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the film to cool slowly to room temperature.
-
The resulting polyimide film can be carefully peeled off from the glass substrate.
Protocol 3: Characterization of Polyimides
1. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature (Td5) by heating the polyimide sample at a rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample at a rate of 10-20°C/min under a nitrogen atmosphere.
2. Mechanical Testing:
-
Cut the prepared polyimide films into dumbbell-shaped specimens according to ASTM D638 standards.
-
Perform tensile testing using a universal testing machine to determine the tensile strength, elongation at break, and Young's modulus.
3. Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the completion of imidization by observing the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm-1 and 1720 cm-1).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of FDA-based polyimides.
Caption: General two-step reaction scheme for the synthesis of polyimides from FDA.
Caption: Chemical structures of the diamine monomer FDA and common dianhydrides.
Application Notes and Protocols for the Polycondensation of 4,4'-(9-Fluorenylidene)dianiline with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of high-performance polyimides derived from the polycondensation of 4,4'-(9-fluorenylidene)dianiline (FDA) with various aromatic dianhydrides. The incorporation of the bulky, cardo fluorenylidene group into the polymer backbone imparts exceptional thermal stability, mechanical strength, and good solubility, making these polyimides attractive for advanced applications.[1]
Introduction
Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical resistance, as well as their excellent mechanical and electrical properties.[2] The synthesis of polyimides from this compound (FDA), a diamine containing a rigid and bulky fluorene (B118485) group, results in polymers with particularly high glass transition temperatures (Tg), enhanced solubility, and good film-forming capabilities.[1][3][4] These characteristics make them suitable for a range of demanding applications, from aerospace and electronics to potential uses in the biomedical field.[5][6]
The general route for the synthesis of polyimides from FDA and dianhydrides is a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide via thermal or chemical imidization.[7][8]
Experimental Protocols
Materials
-
Diamine: this compound (FDA), 99% purity (CAS: 15499-84-0)[9][10][11]
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)
-
3,3',4,4'-Oxydiphthalic anhydride (ODPA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
-
Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous
-
Chemical Imidization Agents (optional): Acetic anhydride, pyridine
-
All other reagents and solvents should be of analytical grade and used as received unless otherwise specified.
Synthesis of Poly(amic acid) (PAA)
This protocol describes the synthesis of the poly(amic acid) precursor via solution polycondensation.
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound (FDA) in anhydrous N-methyl-2-pyrrolidone (NMP) under a dry nitrogen atmosphere.
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen dianhydride (e.g., PMDA, BPDA, 6FDA, ODPA, or BTDA) to the diamine solution in small portions over a period of 30-60 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous solution is the poly(amic acid) (PAA) and can be used directly for film casting and imidization.
Preparation of Polyimide Films via Thermal Imidization
-
Cast the synthesized poly(amic acid) solution onto a clean, dry glass substrate.
-
Use a doctor blade to ensure a uniform film thickness.
-
Place the cast film in a vacuum oven and subject it to a stepwise heating program for imidization:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the film to cool down slowly to room temperature.
-
Peel the resulting polyimide film from the glass substrate. The films are typically transparent, tough, and flexible.[12]
Characterization of Polyimides
The synthesized polyimides can be characterized using various analytical techniques to determine their structure and properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide, look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands.[2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability, determine the 5% weight loss temperature (Td5%) and the char yield at high temperatures (e.g., 800°C) in a nitrogen atmosphere.[12][13]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polyimide.[12]
-
Mechanical Properties: Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of the polyimide films according to ASTM standards.[14]
-
Solubility: Test the solubility of the polyimide films in various organic solvents such as NMP, N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) at room temperature.[3]
Data Presentation
The properties of polyimides derived from this compound and various dianhydrides are summarized in the tables below for easy comparison.
Table 1: Thermal Properties of FDA-Based Polyimides
| Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) in N2 |
| PMDA | >300 | >500 |
| BPDA | >300 | >500 |
| 6FDA | >300 | >500 |
| ODPA | >300 | >500 |
| BTDA | >300 | >500 |
Note: Specific values can vary depending on the exact synthesis conditions and characterization methods. The data presented is a general representation based on available literature.[3][4]
Table 2: Mechanical Properties of FDA-Based Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Representative Aromatic PIs | 73 - 83 | 6.7 - 13.8 | 1.6 - 2.2 |
Note: This table provides a representative range of mechanical properties for polyimides derived from FDA and aromatic dianhydrides.[12]
Table 3: Solubility of FDA-Based Polyimides
| Solvent | Solubility |
| N-methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-dimethylacetamide (DMAc) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Pyridine | Soluble |
| Chloroform | Generally Insoluble |
Note: The good solubility in aprotic polar solvents is a key feature of these fluorene-containing polyimides.[3][12]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyimide films.
Caption: General reaction scheme for the polycondensation of FDA and a dianhydride.
Applications in Drug Development and Biomedical Fields
While the primary applications of high-performance polyimides are in the aerospace and electronics industries, their unique properties also make them interesting candidates for specialized roles in the biomedical field.[5] Fluorene derivatives, in general, have been investigated for various biological activities.[5]
The polyimides derived from FDA offer a combination of:
-
Biocompatibility: Many polyimides exhibit good biocompatibility, making them suitable for use in medical implants and devices.
-
Chemical Inertness: Their high chemical resistance is advantageous for applications where they may come into contact with biological fluids.
-
Sterilizability: The high thermal stability of these polyimides allows for sterilization using methods that involve high temperatures.
-
Dielectric Properties: Their excellent electrical insulation properties are valuable for implantable electronic devices.[1]
Potential applications in drug development and related fields include:
-
Medical Tubing and Catheters: The flexibility and toughness of polyimide films make them suitable for these applications.
-
Insulation for Medical Wires and Cables: Their dielectric properties are critical for implantable devices like pacemakers and neurostimulators.
-
Components of Drug Delivery Systems: The chemical inertness and processability of these polymers could be leveraged in the design of controlled-release drug reservoirs.
-
Substrates for Flexible Biosensors: Their thermal and mechanical stability, combined with their film-forming ability, makes them a good platform for flexible electronic biosensors.
Further research is needed to fully explore the potential of FDA-based polyimides in these specialized applications, including detailed studies on their long-term biocompatibility and interactions with biological systems.
References
- 1. This compound | 15499-84-0 | Benchchem [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. zeusinc.com [zeusinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 9,9-双(4-氨基苯基)芴 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 9,9-双(4-氨基苯基)芴 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. alkalisci.com [alkalisci.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
Application Notes and Protocols for the Preparation of Aromatic Polyamides Using 4,4'-(9-Fluorenylidene)dianiline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of aromatic polyamides derived from 4,4'-(9-fluorenylidene)dianiline (FDA). The inclusion of the bulky, cardo fluorene (B118485) moiety in the polymer backbone imparts unique properties, including enhanced thermal stability, improved solubility, and excellent mechanical performance, making these polyamides attractive for various high-performance applications.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. The incorporation of this compound, a diamine containing a rigid and bulky fluorene group, disrupts polymer chain packing, which can lead to increased solubility in organic solvents without significantly compromising thermal stability. This improved processability allows for the formation of films and fibers with desirable characteristics. The properties of the final polyamide can be tailored by selecting different aromatic diacid chlorides as co-monomers.
Key Properties of FDA-Based Aromatic Polyamides
-
High Thermal Stability : These polyamides exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for applications in harsh environments.[1][2]
-
Excellent Mechanical Properties : The rigid fluorene backbone contributes to high tensile strength and modulus.[3][4]
-
Good Solubility : The non-coplanar structure imparted by the fluorenylidene group enhances solubility in various organic solvents, facilitating processing.[1][3][5]
-
Electrical Insulation : Polyimides and polyamides derived from FDA often possess excellent dielectric properties, making them suitable for microelectronics.[3][4]
Quantitative Data Summary
The properties of aromatic polyamides derived from this compound (also referred to as BFA or BAFL in some literature) can vary significantly depending on the diacid chloride used in the polymerization. The following tables summarize key quantitative data from various studies.
Table 1: Thermal Properties of FDA-Based Aromatic Polyamides
| Co-monomer (Diacid Chloride) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (Nitrogen) (%) |
| Isophthaloyl Chloride | 236 - 319 | ~450 (in air) | Not Reported |
| Terephthaloyl Chloride | 250 - 330 | 480 - 492 | 47.8 - 56.7 |
| Various Aromatic Diacids | 241 - 359 | Not Reported | Not Reported |
Note: The range in values reflects studies using different processing conditions and co-monomers.[1]
Table 2: Mechanical Properties of FDA-Based Polyamide Films
| Co-monomer System | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Various Aromatic Diacids | 73.4 - 83.4 | 6.7 - 13.8 | 1.6 - 2.2 |
| Isophthalic Acid Copolymers | 68 - 95 | 5 - 10 | 2.65 - 3.12 |
| Copolymers with 6FP | 92 - 106 | 8.4 - 13.0 | Not Reported |
Note: Mechanical properties are highly dependent on film preparation and testing conditions.[1][4]
Table 3: Solubility of FDA-Based Aromatic Polyamides
| Solvent | Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Pyridine | Soluble |
| Concentrated Sulfuric Acid | Soluble |
| m-Cresol | Soluble |
| Tetrahydrofuran (THF) | Partially Soluble to Soluble |
| Chloroform | Partially Soluble |
Note: Solubility can be influenced by the specific co-monomer used and the polymer's molecular weight.[1][6][7]
Experimental Protocols
The following are generalized protocols for the synthesis of aromatic polyamides using this compound. These methods are based on common laboratory-scale preparations described in the literature.[1][8]
Method 1: Low-Temperature Solution Polycondensation
This is a widely used method for preparing high-molecular-weight aromatic polyamides.
Materials:
-
This compound (FDA)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous
-
Calcium chloride (CaCl₂) or Lithium chloride (LiCl), anhydrous (optional, as a solubility promoter)
-
Pyridine, anhydrous (as an acid scavenger)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP (or DMAc). If using, add the solubility-promoting salt at this stage.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride to the solution. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of the reaction solvent.
-
Allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
The resulting viscous polymer solution can be used directly for film casting or the polymer can be isolated.
-
To isolate the polymer, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 100°C until a constant weight is achieved.
Method 2: High-Temperature Solution Polycondensation (Yamazaki-Higashi Method)
This method utilizes aromatic diacids instead of diacid chlorides, with a phosphite-based condensing agent.
Materials:
-
This compound (FDA)
-
Aromatic dicarboxylic acid (e.g., isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂), anhydrous
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of this compound and the aromatic dicarboxylic acid.
-
Add NMP, pyridine, and calcium chloride to the flask.
-
Add triphenyl phosphite to the stirred mixture.
-
Heat the reaction mixture to 100-115°C and maintain this temperature with stirring for 3-4 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the resulting viscous solution into methanol to precipitate the polymer.
-
Filter, wash, and dry the polymer as described in Method 1.
Visualizations
Caption: General workflow for the synthesis and characterization of aromatic polyamides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 15499-84-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,4'-(9-Fluorenylidene)dianiline in Aerospace Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(9-Fluorenylidene)dianiline (FDA) is a diamine monomer characterized by a bulky, rigid fluorene (B118485) group.[1][2] This unique chemical structure imparts exceptional thermal stability, mechanical strength, and good solubility to the resulting polymers.[1] When used as a monomer in the synthesis of polyimides, FDA produces resins with high glass transition temperatures (Tg) and excellent thermo-oxidative stability, making them prime candidates for the matrix material in advanced aerospace composites.[3][4] These composites are sought after for applications in aircraft and spacecraft components where lightweight, high-strength materials capable of withstanding extreme temperatures are critical.[5][6]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation and fabrication of high-performance aerospace composites.
Key Properties and Advantages
Polyimides derived from this compound offer a range of advantageous properties for aerospace applications:
-
High Thermal Stability: The rigid fluorene group restricts segmental motion of the polymer chains, leading to very high glass transition temperatures (Tg), often exceeding 350°C, and excellent thermal and thermo-oxidative stability.[3]
-
Excellent Mechanical Properties: FDA-based polyimides exhibit high tensile strength and modulus, which are effectively transferred to the composite material when reinforced with carbon fibers.[7][8]
-
Good Processability: The non-coplanar structure imparted by the fluorenylidene group can improve the solubility of the polyimide in organic solvents, facilitating processing into prepregs and composites.[1]
-
Low Dielectric Constant: The incorporation of fluorine atoms, often in conjunction with FDA, can lower the dielectric constant of the polyimide, a desirable property for certain aerospace electronic applications.[7]
Data Presentation
The following tables summarize the key thermal and mechanical properties of polyimides and their composites based on this compound.
Table 1: Thermal Properties of FDA-Based Polyimides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Reference |
| FDA-based Polyimide | 356 | >520 (in Nitrogen) | [3] |
| Fluorene-containing Copolyimide | 275 - 300+ | >550 | [7] |
Table 2: Mechanical Properties of FDA-Based Polyimides and Composites
| Material | Property | Value | Reference |
| FDA-based Polyimide Film | Tensile Strength | 96 - 172 MPa | [7] |
| Elastic Modulus | 3.13 - 4.00 GPa | [7] | |
| Elongation at Break | 3.48% - 9.43% | [7] | |
| Carbon Fiber / FDA-Polyimide Composite | Flexural Strength | up to 1552 MPa | [8] |
| Flexural Modulus | around 119 GPa | [8] |
Experimental Protocols
Synthesis of this compound-Based Polyimide Resin
This protocol describes a typical two-step synthesis for a polyimide resin using FDA and an aromatic dianhydride.
Materials:
-
This compound (FDA)
-
Aromatic dianhydride (e.g., 3,3',4,4'-benzophenonetetracarboxylic dianhydride - BTDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add FDA and anhydrous NMP. Stir until the FDA is completely dissolved.
-
Cool the solution to 0-5°C in an ice bath.
-
Gradually add an equimolar amount of the dianhydride (e.g., BTDA) to the stirred solution.
-
Continue stirring at 0-5°C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as dehydrating agent and catalyst, respectively).
-
Stir the mixture at room temperature for 12 hours, then heat to 80°C for an additional 4 hours to complete the imidization.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol (B129727).
-
Filter and wash the polymer with methanol and then dry it in a vacuum oven at 120°C for 24 hours.
-
Fabrication of Carbon Fiber Reinforced FDA-Polyimide Composite
This protocol outlines the fabrication of a composite laminate using the synthesized polyimide resin and carbon fiber fabric via a prepreg and autoclave process.
Materials:
-
Synthesized FDA-based polyimide resin
-
Carbon fiber fabric (plain weave or unidirectional)
-
N-methyl-2-pyrrolidone (NMP) or a suitable solvent
-
Release film and breather cloth
Procedure:
-
Prepreg Preparation:
-
Dissolve the dried polyimide resin in NMP to form a solution with a specific viscosity suitable for impregnation.
-
Impregnate the carbon fiber fabric with the polyimide solution by hand lay-up or using a prepreg machine.
-
Dry the impregnated fabric in an oven with a controlled temperature ramp to remove the solvent and stage the resin to a "B-stage" (partially cured).
-
-
Lay-up and Autoclave Curing:
-
Cut the prepreg into plies of the desired dimensions and stack them in a specific orientation on a tool plate coated with a release agent.
-
Assemble a vacuum bag over the lay-up, including a release film, breather cloth, and vacuum port.
-
Place the assembly in an autoclave.
-
Apply vacuum and a typical cure cycle for high-temperature polyimides, which may involve:
-
Ramping up to a dwell temperature (e.g., 180-200°C) to allow for resin flow and consolidation.
-
Applying pressure (e.g., 0.6-1.0 MPa).
-
Ramping up to the final cure temperature (e.g., 300-350°C) and holding for an extended period (e.g., 2-4 hours).
-
Cooling down slowly to room temperature under pressure to minimize residual thermal stresses.
-
-
Mechanical and Thermal Testing
Perform characterization of the cured composite laminates according to ASTM standards.
-
Tensile Properties (ASTM D3039): Determine the tensile strength, modulus, and Poisson's ratio of the composite.
-
Compressive Properties (ASTM D3410): Evaluate the compressive strength and modulus.
-
Interlaminar Shear Strength (ASTM D2344): Measure the short-beam strength to assess the matrix and fiber-matrix interface integrity.
-
Glass Transition Temperature (ASTM E1640): Determine the Tg using Dynamic Mechanical Analysis (DMA).
-
Thermal Stability (ASTM E1131): Analyze the decomposition temperature using Thermogravimetric Analysis (TGA).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for FDA-based aerospace composites.
Toughening Mechanisms in Fluorene-Containing Polyimide Composites
The bulky fluorene group in the polyimide backbone contributes to the toughness of the composite through several mechanisms at the micro- and nanoscale.
References
- 1. high-temperature polyimide resins: Topics by Science.gov [science.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Preparation and properties of thermoset polyimide with bulky side groups of fluorene [plaschina.com.cn]
- 4. Synthesis and Properties of High Performance Functional Polyimides Containing Rigid Nonplanar Conjugated Fluorene Moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Polyimide Boosts High-Temperature Performance - Tech Briefs [techbriefs.com]
- 7. Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure [mdpi.com]
- 8. researchgate.net [researchgate.net]
Applications of 4,4'-(9-Fluorenylidene)dianiline in Microelectronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(9-Fluorenylidene)dianiline (FDA) is a diamine monomer characterized by a rigid, bulky fluorenylidene group. This unique structure imparts exceptional properties to the polymers derived from it, making them highly valuable in the field of microelectronics. The incorporation of the fluorenylidene moiety into polymer backbones, particularly in polyimides, results in materials with high thermal stability, excellent mechanical strength, and favorable dielectric properties.[1] These characteristics are critical for applications in advanced electronic packaging, interlayer dielectrics, flexible substrates, and organic light-emitting diodes (OLEDs).
This document provides detailed application notes and experimental protocols for the use of FDA in microelectronics, with a focus on its application in polyimides for insulation and packaging, and in the fabrication of OLEDs.
I. High-Performance Polyimides for Microelectronic Insulation and Packaging
FDA is a key building block for a class of high-performance polyimides. The rigid and non-coplanar structure of the fluorenylidene group disrupts polymer chain packing, which can enhance the solubility of the resulting polyimides, facilitating their processing.[1] Concurrently, the rigidity of the fluorene (B118485) unit restricts segmental motion, leading to exceptionally high glass transition temperatures (Tg) and thermal degradation temperatures, often exceeding 450°C.[1] Furthermore, polyimides derived from FDA often exhibit excellent dielectric properties, making them suitable for use as electrical insulators in electronic components.[1]
Application Notes:
FDA-based polyimides are employed in various microelectronic applications, including:
-
Interlayer Dielectrics: Their low dielectric constant and high thermal stability make them ideal for insulating layers between conductive traces in integrated circuits, reducing signal delay and cross-talk.
-
Flexible Substrates: The mechanical robustness and flexibility of thin films made from these polyimides are advantageous for the fabrication of flexible printed circuits and displays.
-
Stress Buffers and Passivation Layers: They can be used as protective coatings to shield semiconductor devices from mechanical stress and environmental contaminants.
Quantitative Data Presentation:
The properties of FDA-based polyimides can be tailored by selecting different dianhydride co-monomers. The following table summarizes the properties of polyimides synthesized from FDA and various aromatic dianhydrides.
| Dianhydride Co-monomer | Polymer Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, Td5) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Dielectric Constant (1 MHz) | Reference |
| Pyromellitic dianhydride (PMDA) | FDA-PMDA | > 350 | > 500 | 120 - 150 | 3.0 - 4.0 | 3.2 - 3.5 | N/A |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | FDA-BPDA | 385 | 546 | - | - | - | [2] |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | FDA-6FDA | 339 | 537 | - | - | 2.62 - 2.79 | [2] |
| 4,4'-Oxydiphthalic anhydride (ODPA) | FDA-ODPA | 360-380 | >520 | 110-130 | 2.8-3.5 | 3.0-3.3 | N/A |
Note: "N/A" indicates that specific data was not available in the searched literature. The data for PMDA and ODPA are typical ranges for aromatic polyimides and are included for comparative purposes.
Experimental Protocols:
Protocol 1: Synthesis of FDA-Based Polyimide Resin (Two-Step Method)
This protocol describes the synthesis of a poly(amic acid) precursor followed by chemical imidization to obtain the final polyimide.
Workflow Diagram:
Caption: Workflow for the two-step synthesis of an FDA-based polyimide.
Materials:
-
This compound (FDA), purified
-
Aromatic dianhydride (e.g., BPDA), purified
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas
-
Three-necked round-bottom flask with mechanical stirrer and nitrogen inlet
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve a specific amount of FDA in anhydrous NMP or DMAc.
-
Once the FDA is fully dissolved, add an equimolar amount of the chosen dianhydride (e.g., BPDA) in portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a catalyst such as pyridine.
-
Heat the mixture to 80-100°C and stir for 4-6 hours to effect the imidization.
-
After cooling to room temperature, precipitate the polyimide by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polyimide powder, wash it thoroughly with methanol, and dry it in a vacuum oven at 100-120°C.
-
Protocol 2: Fabrication of FDA-Based Polyimide Thin Film
Workflow Diagram:
Caption: Workflow for the fabrication of an FDA-based polyimide thin film.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Clean glass substrate
-
Spin coater or casting knife
-
Programmable oven
Procedure:
-
Prepare a poly(amic acid) solution in NMP or DMAc with the desired viscosity.
-
Cast the solution onto a clean glass substrate using a spin coater or a casting knife to achieve the desired thickness.
-
Place the coated substrate in a programmable oven and perform a step-wise thermal curing process to convert the poly(amic acid) to polyimide. A typical curing cycle is:
-
80°C for 1 hour (to slowly remove the solvent)
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 1 hour (for complete imidization)
-
-
After cooling down to room temperature, the flexible polyimide film can be carefully peeled off from the glass substrate.
II. Organic Light-Emitting Diodes (OLEDs)
Derivatives of FDA are utilized in the development of materials for OLEDs, particularly as hole-transporting materials (HTMs) and as components of thermally activated delayed fluorescence (TADF) emitters. The fluorene core provides good thermal stability and charge transport properties.
Application Notes:
-
Hole-Transporting Materials (HTMs): FDA-based compounds can be designed to have appropriate HOMO energy levels for efficient hole injection from the anode and transport to the emissive layer.
-
TADF Emitters: By incorporating FDA derivatives into donor-acceptor molecules, it is possible to achieve a small singlet-triplet energy splitting, which is a prerequisite for TADF. This mechanism allows for the harvesting of triplet excitons, leading to high internal quantum efficiencies. A sky-blue OLED based on a 9-phenyl-9-fluorenyl substituted TADF emitter has demonstrated an external quantum efficiency of 28.2%.[3]
Quantitative Data Presentation:
| Application | Material | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Lifetime (LT50) (hours @ initial luminance) | Reference |
| TADF Emitter | 4-DPFCzAIAd | 28.2 | - | 178 @ 500 cd/m² | [3] |
| Hole-Transporting Material | 2M-DDF | 4.78 (cd/A) | 21,412 | - | [2] |
Note: The EQE for 2M-DDF is given in cd/A (current efficiency).
Experimental Protocols:
Protocol 3: Fabrication of a Multi-Layer OLED Device
This protocol outlines the general steps for fabricating a small-molecule OLED using thermal evaporation.
Workflow Diagram:
Caption: General workflow for the fabrication of a multi-layer OLED device.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (FDA-based HTM)
-
Emissive Layer (EML) host and dopant materials
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
High purity aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
-
Glovebox system
Procedure:
-
Substrate Cleaning: Thoroughly clean the patterned ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (typically inside a glovebox).
-
Deposit the HIL (e.g., HAT-CN, ~10 nm).
-
Deposit the FDA-based HTL (~40 nm).
-
Co-evaporate the host and dopant materials to form the EML (~20 nm).
-
Deposit the ETL (e.g., TPBi, ~30 nm).
-
Deposit the EIL (e.g., LiF, ~1 nm).
-
Deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the pixels.
-
-
Encapsulation: Encapsulate the fabricated device using a glass lid and UV-curable epoxy inside the glovebox to protect the organic layers from oxygen and moisture.
III. Electropolymerized Thin Films
FDA can be electropolymerized to form thin, conjugated polymer films directly onto an electrode surface.[4][5] These films can exhibit blue light emission and have potential applications in electroluminescent devices as hole-injection and transport layers.[4][5]
Application Notes:
The properties of the electropolymerized films can be controlled by modulating the electropolymerization parameters, such as the potential range and the number of cycles.[4][5] This technique offers a method for the direct fabrication of active layers in electronic devices.
Experimental Protocols:
Protocol 4: Electropolymerization of FDA on an ITO Substrate
Workflow Diagram:
Caption: Workflow for the electropolymerization of FDA.
Materials:
-
This compound (FDA)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte
-
Indium Tin Oxide (ITO) coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving FDA and TBAPF₆ (e.g., 0.1 M) in dichloromethane.
-
Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry. A typical procedure involves cycling the potential between 0 and 1.3 V (or up to 2 V) at a scan rate of 50-100 mV/s for a set number of cycles (e.g., 10-20).[4][5] A polymer film will gradually deposit on the ITO working electrode.
-
After polymerization, remove the ITO electrode, rinse it with fresh dichloromethane to remove unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Conclusion
This compound is a versatile monomer that enables the synthesis of high-performance polymers with significant potential in microelectronics. Its derivatives, particularly polyimides, offer a compelling combination of thermal stability, mechanical robustness, and desirable dielectric properties, making them suitable for a range of insulating and packaging applications. Furthermore, the unique optoelectronic properties of FDA-containing molecules are being harnessed to develop next-generation materials for OLEDs, including efficient hole-transporting layers and advanced TADF emitters. The experimental protocols provided herein offer a foundation for researchers to explore and innovate with this promising class of materials.
References
- 1. Structure–property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4′-(9-fluorenylidene)-dianiline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4,4'-(9-Fluorenylidene)dianiline (FDA) for Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(9-Fluorenylidene)dianiline (FDA) is a diamine monomer characterized by a bulky, cardo fluorene (B118485) group.[1] This rigid, contorted structure inhibits dense chain packing when polymerized, leading to a high fractional free volume (FFV) in the resulting polymer matrix.[2][3] These structural characteristics make polyimides derived from FDA particularly promising for gas separation membrane applications, as they can offer both high gas permeability and good selectivity.[1][4] Aromatic polyimides synthesized from FDA, often in combination with dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), exhibit excellent thermal and chemical stability, making them suitable for demanding separation processes in the refinery, petrochemical, and natural gas industries.[5][6]
This document provides detailed application notes and experimental protocols for the synthesis of FDA-based polyimides and the fabrication and characterization of gas separation membranes derived from them.
Data Presentation
The following tables summarize the quantitative gas separation performance of various polyimide membranes synthesized using this compound.
Table 1: Gas Separation Performance of Pristine FDA-Based Polyimide Membranes
| Polymer Composition | Gas Pair | Permeability (Barrer)¹ | Selectivity | Reference |
| 6FDA-FDA-PEPA | CO₂/CH₄ | Data not specified | Data not specified | [7] |
| 6FDA-DABA | CO₂/N₂ | Low | 18 - 27 | [8] |
| 6FDA-DABA | CO₂/CH₄ | 5 - 7 | 48 - 86 | [8] |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Gas Separation Performance of FDA-Based Co-Polyimide and Mixed-Matrix Membranes (MMMs)
| Polymer Matrix | Filler (wt%) | Gas Pair | Permeability (Barrer)¹ | Selectivity | Reference |
| 6FDA-DAM:DABA (3:1) | None | CO₂/CH₄ | 147 | 47.5 | [9][10] |
| 6FDA-DAM:DABA (3:1) | 1% GO | CO₂/CH₄ | ~179 | ~50.8 | [9] |
| 6FDA-DAM:DABA (3:1) | 1% GO / 5% ZIF-8 | CO₂/CH₄ | ~1459 | ~40 | [9] |
| 6FDA-DAM:DABA (3:1) | 1% GO / 10% ZIF-8 | CO₂/CH₄ | ~1657 | ~21.4 | [9] |
| 6FDA-DAM | 20% ZIF-11 | H₂/CH₄ | 272 | 32.8 | [11] |
| 6FDA-DAM | 20% ZIF-11 | CO₂/CH₄ | 257 | Data not specified | [11] |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Experimental Protocols
I. Synthesis of FDA-Based Polyimide (Two-Step Polycondensation)
This protocol describes the synthesis of a polyimide from this compound (FDA) and an aromatic dianhydride (e.g., 6FDA) via a two-step polycondensation reaction, forming a poly(amic acid) precursor followed by imidization.[12][13]
Materials:
-
This compound (FDA)
-
Aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Toluene (B28343) or Xylene
-
Nitrogen gas supply
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve an equimolar amount of FDA in anhydrous NMP. Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.
-
Poly(amic acid) Synthesis: Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) to the diamine solution in small portions. The reaction is exothermic; maintain the temperature at room temperature. Continue stirring under a continuous nitrogen flow for 24 hours to form the poly(amic acid) (PAA) solution. A significant increase in viscosity will be observed.
-
Thermal Imidization:
-
Attach a Dean-Stark trap and condenser to the reaction flask.
-
Add toluene or xylene to the PAA solution (approximately 10-20% of the NMP volume).
-
Heat the reaction mixture to 180-200°C and maintain for 3-5 hours. This facilitates the cyclodehydration and removal of water via azeotropic distillation.[8]
-
Continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the resulting polyimide solution to room temperature.
-
-
Polymer Precipitation and Purification:
-
Slowly pour the viscous polyimide solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any residual solvent or unreacted monomers.
-
Dry the purified polyimide in a vacuum oven at 150°C for at least 12 hours.[8]
-
II. Fabrication of Dense Polyimide Membranes
This protocol details the fabrication of dense, flat-sheet membranes using the solution casting method.[8]
Materials:
-
Synthesized FDA-based polyimide
-
N-methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent (e.g., DMAc, DMF)[14]
-
Glass casting plate
-
Casting knife or doctor blade
Procedure:
-
Polymer Solution Preparation: Prepare a 15-25 wt% solution of the dried polyimide in NMP. Stir the mixture at room temperature until the polymer is completely dissolved, which may take several hours. The solution should be viscous and homogenous.
-
Casting:
-
Place a clean, level glass plate inside a dust-free environment.
-
Pour the polymer solution onto the glass plate.
-
Use a casting knife or doctor blade to spread the solution evenly to a desired thickness.
-
-
Solvent Evaporation and Drying:
-
Dry the cast film in an oven at 90°C for 6 hours to slowly evaporate the bulk of the solvent.[8]
-
Increase the temperature to 150°C and continue drying under vacuum for an additional 10-12 hours to remove any residual solvent.[8] The resulting membrane should have a thickness in the range of 80-100 µm.[8]
-
-
Membrane Detachment: Carefully peel the dried membrane from the glass plate. The membrane can be cut into desired sizes (coupons) for further characterization and testing.
III. Gas Permeation Measurement
This protocol outlines the constant-volume/variable-pressure method for determining the gas permeability and selectivity of the fabricated membranes.
Apparatus:
-
Gas permeation cell
-
Vacuum pump
-
Pressure transducers
-
Test gas cylinders (e.g., H₂, CO₂, O₂, N₂, CH₄)
-
Constant temperature chamber
Procedure:
-
Membrane Mounting: Mount a membrane coupon of a known area into the gas permeation cell, ensuring a proper seal between the feed and permeate sides.
-
System Evacuation: Evacuate the entire system, including both the feed and permeate volumes, using a high-vacuum pump.
-
Gas Permeation Measurement:
-
Introduce the test gas to the feed side of the membrane and maintain a constant upstream pressure (e.g., 2-10 bar).
-
Monitor the pressure increase on the evacuated permeate side over time using a pressure transducer.
-
Record the steady-state rate of pressure increase (dp/dt) after the gas permeation has reached a steady state.
-
-
Permeability Calculation: Calculate the permeability coefficient (P) in Barrer using the following equation:
P = (V * l) / (A * R * T * Δp) * (dp/dt)
Where:
-
V is the permeate volume (cm³)
-
l is the membrane thickness (cm)
-
A is the effective membrane area (cm²)
-
R is the gas constant
-
T is the absolute temperature (K)
-
Δp is the pressure difference across the membrane (cmHg)
-
(dp/dt) is the steady-state rate of pressure increase in the permeate volume
-
-
Selectivity Calculation: The ideal selectivity (α) for a gas pair (A/B) is calculated as the ratio of their individual permeabilities:
α(A/B) = P(A) / P(B)
Visualizations
Caption: Workflow for FDA-based polyimide membrane synthesis, fabrication, and testing.
Caption: Logical relationship of the two-step polyimide synthesis process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. hydrogen.energy.gov [hydrogen.energy.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. 6FDA-DAM:DABA Co-Polyimide Mixed Matrix Membranes with GO and ZIF-8 Mixtures for Effective CO2/CH4 Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Electropolymerization of 4,4'-(9-Fluorenylidene)dianiline (FDAN) for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electropolymerization is a versatile and powerful technique for the deposition of thin polymer films onto conductive substrates. This method offers precise control over film thickness, morphology, and properties. One such polymer, poly(4,4'-(9-fluorenylidene)dianiline) (PFDAN), derived from the electropolymerization of this compound (FDAN), has garnered significant interest. PFDAN is a fluorene-based polymer that exhibits promising characteristics for various applications, including organic light-emitting diodes (OLEDs), thanks to its blue light-emission, and hole-injection and transport capabilities.[1][2] This document provides detailed application notes and experimental protocols for the successful deposition of PFDAN thin films.
Applications
PFDAN thin films are primarily explored for their potential in optoelectronic devices. Their inherent blue light emission makes them suitable for use as an emissive layer in OLEDs.[1] Furthermore, their ability to facilitate hole injection and transport suggests their application as a hole-transporting layer (HTL) in various organic electronic devices, such as solar cells and transistors.[1] The unique fluorene (B118485) moiety in the polymer backbone contributes to its desirable electronic and optical properties.[3][4]
Data Presentation
The following tables summarize the key experimental parameters and resulting properties of PFDAN thin films obtained through electropolymerization.
| Parameter | Value | Reference |
| Monomer | This compound (FDAN) | [1][2] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [1][2] |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) | [1][2] |
| Substrate | Indium Tin Oxide (ITO)-coated glass | [1][2] |
| Deposition Technique | Consecutive Multisweep Cyclic Voltammetry (CV) | [1][2] |
| Potential Domain (V vs. Ag/AgCl) | Resulting Film Properties | Reference |
| 0 – 1.3 | Smooth and very thin films with blue light-emission and p-doping capabilities. | [1][2] |
| 0 – 2.0 | Modulated film structure with different morphologies compared to the 0-1.3 V range. | [1][2] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the electropolymerization of FDAN.
Substrate Preparation
-
Cut Indium Tin Oxide (ITO)-coated glass slides to the desired dimensions.
-
Clean the ITO substrates by sequential ultrasonication in a series of solvents to remove organic and inorganic contaminants. A typical cleaning sequence is:
-
Deionized water with detergent (15 minutes)
-
Deionized water (15 minutes)
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
-
Dry the cleaned substrates under a stream of nitrogen gas.
-
For enhanced cleaning, treat the substrates with UV-Ozone for 15-20 minutes immediately before use to remove any remaining organic residues and improve the surface wettability.
Monomer Solution Preparation
-
Dissolve this compound (FDAN) in dichloromethane to the desired concentration (e.g., 1-10 mM).
-
Add the supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to a final concentration of 0.1 M.
-
Stir the solution until all components are fully dissolved.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electropolymerization process.
Electrochemical Deposition
-
Set up a standard three-electrode electrochemical cell.
-
Working Electrode: The cleaned ITO-coated glass slide.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode.
-
-
Fill the electrochemical cell with the prepared monomer solution, ensuring that the electrodes are sufficiently immersed.
-
Connect the electrodes to a potentiostat.
-
Perform the electropolymerization using cyclic voltammetry (CV).
-
After the deposition, carefully remove the PFDAN-coated ITO substrate from the cell.
-
Rinse the film with fresh dichloromethane to remove any unreacted monomer and supporting electrolyte from the surface.
-
Dry the film under a gentle stream of nitrogen.
Film Characterization
The deposited PFDAN films can be characterized using various techniques to evaluate their properties:
-
Spectroscopy:
-
FTIR Spectroscopy: To confirm the polymer structure and monomer linkage.[1]
-
UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the band gap.
-
Photoluminescence (PL) Spectroscopy: To characterize the light-emitting properties of the film.
-
-
Microscopy:
-
Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the polymer film.
-
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): To study the electrochemical behavior of the polymer film in a monomer-free electrolyte solution. This can reveal the redox activity and stability of the film.
-
Mandatory Visualizations
Caption: Experimental workflow for PFDAN thin film deposition.
Caption: Chemical structures of FDAN monomer and PFDAN polymer.
References
- 1. Structure–property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4′-(9-fluorenylidene)-dianiline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Spin-On Antireflecting Hardmasks using 4,4'-(9-Fluorenylidene)dianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and application of spin-on antireflecting hardmasks based on the polyimide derived from 4,4'-(9-Fluorenylidene)dianiline (FDA) and pyromellitic dianhydride (PMDA). The unique properties of the fluorene-containing monomer, FDA, impart high thermal stability, excellent optical characteristics, and etch resistance to the resulting polyimide, making it a promising candidate for advanced lithographic processes.
Introduction
In the fabrication of semiconductor devices and other microelectronics, precise pattern transfer is paramount. Spin-on hardmasks (SOHMs) offer a cost-effective and high-throughput alternative to traditional chemical vapor deposition (CVD) methods for creating a robust masking layer. When combined with antireflective properties, these hardmasks can further enhance the lithographic process by minimizing substrate reflectivity, thus improving critical dimension (CD) control.
The polyimide synthesized from this compound and pyromellitic dianhydride exhibits a high refractive index and thermal stability, making it an excellent base polymer for a spin-on antireflecting hardmask. This document outlines the synthesis of this polymer, the formulation of the spin-on solution, and the subsequent application and processing steps.
Polymer Synthesis: Poly(this compound-pyromellitic dianhydride)
The synthesis of the polyimide involves a two-step process: formation of a poly(amic acid) (PAA) precursor, followed by chemical or thermal imidization.
Experimental Protocol:
Materials:
-
This compound (FDA) (molar mass: 348.44 g/mol )
-
Pyromellitic dianhydride (PMDA) (molar mass: 218.12 g/mol )
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride (B1165640)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound and anhydrous NMP. Stir until the diamine is completely dissolved.
-
Slowly add an equimolar amount of pyromellitic dianhydride to the solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours at room temperature to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the resulting polyimide by slowly pouring the solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.
-
Logical Relationship of Polymer Synthesis:
Caption: Polyimide synthesis workflow.
Spin-On Antireflecting Hardmask Formulation
The formulated spin-on hardmask consists of the synthesized polyimide, a crosslinking agent, a photoacid generator (PAG), and a suitable solvent system.
Formulation Components:
| Component | Example | Purpose |
| Polymer Binder | Poly(FDA-PMDA) | Forms the main structural component of the hardmask. |
| Crosslinker | Tetramethoxymethyl glycoluril (B30988) (TMMGU) | Enables the formation of a dense, insoluble film upon baking. |
| Photoacid Generator (PAG) | Triphenylsulfonium triflate | Generates a strong acid upon exposure to deep-UV light to catalyze crosslinking. |
| Solvent System | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) / Cyclohexanone | Dissolves all components and allows for uniform film formation via spin-coating. |
Experimental Protocol:
-
Dissolve the synthesized poly(FDA-PMDA) polymer in the chosen solvent system (e.g., a 70:30 mixture of PGMEA and cyclohexanone) to achieve the desired solids content (typically 5-15 wt%).
-
Add the crosslinker (e.g., 10-30 wt% relative to the polymer) and the PAG (e.g., 1-5 wt% relative to the polymer) to the polymer solution.
-
Stir the mixture until all components are fully dissolved.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
Application and Processing of the Spin-On Hardmask
The formulated solution is applied to a substrate using a spin-coater, followed by a series of baking steps to remove the solvent and crosslink the film.
Experimental Protocol:
-
Substrate Preparation: Ensure the substrate (e.g., a silicon wafer) is clean and dry. An adhesion promoter may be applied if necessary.
-
Spin-Coating:
-
Dispense the formulated hardmask solution onto the center of the substrate.
-
Spin the substrate at a speed of 1500-3000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
Soft Bake:
-
Bake the coated substrate on a hotplate at 100-130°C for 60-90 seconds to remove the bulk of the solvent.
-
-
Post-Application Bake (Crosslinking):
-
Bake the substrate at a higher temperature, typically 180-250°C, for 60-120 seconds to induce crosslinking of the polymer with the crosslinker, catalyzed by the acid generated from the PAG upon thermal decomposition.
-
Experimental Workflow:
Caption: Spin-on hardmask application workflow.
Properties and Performance Data
The performance of the spin-on antireflecting hardmask is evaluated based on its optical properties and its resistance to plasma etching.
Optical Properties:
Etch Resistance:
The etch resistance of the polyimide hardmask is crucial for successful pattern transfer. The aromatic and rigid nature of the poly(FDA-PMDA) is expected to provide good resistance to plasma etching.
Table of Etch Performance (Hypothetical Data for Illustration):
| Material | Etch Gas | Etch Rate (nm/min) | Selectivity to Polyimide |
| Poly(FDA-PMDA) Hardmask | CF₄/O₂ | 50 | - |
| Silicon (Si) | CF₄/O₂ | 150 | 3:1 |
| Silicon Dioxide (SiO₂) | CF₄/O₂ | 100 | 2:1 |
Note: The etch rates and selectivities are highly dependent on the specific plasma conditions (gas flow rates, pressure, power, etc.) and should be determined experimentally for a given process.
Signaling Pathway for Antireflection and Hardmask Function:
Caption: Lithography and etching process flow.
Conclusion
The polyimide derived from this compound and pyromellitic dianhydride presents a viable material for the formulation of spin-on antireflecting hardmasks. Its inherent thermal stability and anticipated optical and etch-resistant properties make it suitable for advanced lithographic applications. The protocols provided herein offer a foundation for the synthesis, formulation, and application of these materials. Further optimization of the formulation and processing conditions is recommended to tailor the performance for specific device fabrication requirements.
Application Notes and Protocols for the Synthesis of Fluorinated Polyimides with 4,4'-(9-Fluorenylidene)dianiline for Low Dielectric Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated polyimides incorporating 4,4'-(9-Fluorenylidene)dianiline (FDA). The unique combination of the bulky, cardo fluorenyl group from FDA and the electron-withdrawing fluorine atoms from various dianhydrides results in polymers with exceptional thermal stability, low dielectric constants, and low dielectric loss, making them highly suitable for advanced microelectronics and high-frequency communication applications.
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their outstanding thermal and mechanical properties.[1] However, for applications in modern electronics, such as interlayer dielectrics and flexible printed circuit boards, a low dielectric constant (Dk) and low dielectric loss (Df) are critical to minimize signal delay, crosstalk, and power dissipation.[2][3] The incorporation of fluorine-containing monomers and bulky structural units, such as the fluorenylidene group, are effective strategies to lower the dielectric properties of polyimides.[2][4][5]
The introduction of fluorine atoms into the polymer backbone reduces the dielectric constant due to the high electronegativity and low polarizability of the carbon-fluorine bond.[1][6] This leads to a decrease in the overall polarizability of the polymer chain. Furthermore, the bulky nature of fluorine-containing groups, such as the hexafluoroisopropylidene (-C(CF₃)₂-) group, increases the free volume within the polymer matrix, which further reduces the dielectric constant.[4]
The use of this compound (FDA) as the diamine monomer introduces a bulky, rigid, and non-coplanar cardo fluorene (B118485) group into the polyimide backbone. This structure disrupts chain packing and increases the fractional free volume, leading to a significant reduction in the dielectric constant and improved solubility of the resulting polyimide.[7]
This document outlines the synthesis of fluorinated polyimides based on FDA and a common fluorinated dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), via a conventional two-step polycondensation method.
Data Presentation
The following table summarizes the typical properties of fluorinated polyimides synthesized from this compound (FDA) and various fluorinated and non-fluorinated dianhydrides for comparison.
| Dianhydride | Diamine | Dielectric Constant (Dk) @ 1 MHz | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 6FDA | FDA | 2.62 - 2.79[8] | > 420[9] | > 530[10] | 96 - 172[10] | 3.5 - 9.4[10] |
| BPDA | FDA | ~5.7[7] | - | - | - | - |
| ODPA | ODA | - | 260[11] | > 500[12] | - | - |
| BPDA | ODA | - | 275[11] | > 500[12] | - | - |
| 6FDA | ODA | - | - | > 500[12] | - | - |
| 6FDA | TFMB | - | - | - | - | - |
Note: The properties can vary depending on the specific synthesis conditions, film preparation methods, and characterization techniques used. 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; FDA: this compound; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; ODPA: 4,4'-Oxydiphthalic anhydride; ODA: 4,4'-Oxydianiline; TFMB: 2,2'-Bis(trifluoromethyl)benzidine.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a fluorinated polyimide from this compound (FDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials
-
This compound (FDA), 99%
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), >99.5%[13]
-
N,N-Dimethylacetamide (DMAc), anhydrous, 99.8%[14]
-
Acetic anhydride (Ac₂O)[13]
-
Pyridine[13]
-
Ethanol
Equipment
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
Glass plates
-
Doctor blade or spin coater
-
Vacuum oven
Synthesis of Poly(amic acid) (PAA) Precursor
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound (FDA) in anhydrous N,N-Dimethylacetamide (DMAc) with mechanical stirring until complete dissolution.
-
Cool the diamine solution in an ice bath.
-
Gradually add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the stirred solution.
-
After the addition of 6FDA, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) (PAA) solution.[13] The solid content of the solution is typically maintained at 10-20 wt%.
Polyimide Film Preparation via Thermal Imidization
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Spread the solution evenly using a doctor blade to a desired thickness.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
80 °C for 1 hour
-
120 °C for 30 minutes
-
160 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 30 minutes
-
350 °C for 1 hour[11]
-
-
After the thermal treatment, allow the oven to cool down to room temperature.
-
Immerse the glass plate in deionized water to peel off the resulting polyimide film.
-
Dry the free-standing film in a vacuum oven at 120 °C for 24 hours.[13]
Alternative: Chemical Imidization
-
To the PAA solution, add acetic anhydride as a dehydrating agent and pyridine (B92270) as a catalyst with vigorous stirring.[13] A typical molar ratio of Ac₂O to pyridine is 5:4.[13]
-
Continue the stirring at room temperature for 24 hours to complete the chemical imidization.[13]
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like ethanol.
-
Collect the fibrous polyimide precipitate by filtration and wash it thoroughly with ethanol.
-
Dry the polyimide powder in a vacuum oven at 120 °C for 24 hours.[13] The dried polymer can then be redissolved in a suitable solvent for film casting.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of fluorinated polyimides.
Structure-Property Relationship
Caption: Relationship between structure and properties of fluorinated polyimides.
References
- 1. mdpi.com [mdpi.com]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. Reducing the Permittivity of Polyimides for Better Use in Communication Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dielectric characterization of fluorinated polyimides for International Conference on Polyimides 1991 - IBM Research [research.ibm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrothermal Synthesis of Polyimides using 4,4'-(9-Fluorenylidene)dianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the hydrothermal synthesis of polyimides incorporating 4,4'-(9-Fluorenylidene)dianiline (FDA). This "green" chemistry approach avoids the use of toxic organic solvents typically required for polyimide synthesis, making it an environmentally friendly alternative.[1][2] The resulting fluorene-containing polyimides are known for their excellent thermal stability, solubility, and low dielectric constants, making them attractive for various high-performance applications.[3][4]
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical properties.[5] The incorporation of bulky, cardo fluorene (B118485) groups, such as those from this compound, into the polymer backbone can enhance solubility and processability without compromising thermal stability.[4][5]
Hydrothermal synthesis is an emerging green method for polymer synthesis that utilizes water as the reaction medium at elevated temperatures and pressures.[1][2] This technique offers several advantages over conventional methods, including the elimination of hazardous organic solvents, reduced reaction times, and the potential for controlled polymer morphology.[1][2][6] For polyimide synthesis, the hydrothermal process typically involves the reaction of a dianhydride and a diamine in water at temperatures around 200°C.[1][2]
Quantitative Data Summary
The following tables summarize key properties of polyimides synthesized using this compound with various dianhydrides. It is important to note that the data presented below is derived from polyimides synthesized via conventional high-temperature polycondensation or chemical imidization methods, as specific data for hydrothermally synthesized FDA-based polyimides is not yet widely available. However, hydrothermally synthesized polyimides are expected to exhibit comparable high thermal stability.[1][2]
Table 1: Thermal Properties of FDA-Based Polyimides
| Dianhydride Co-monomer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| Pyromellitic dianhydride (PMDA) | > 300 | > 500 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | > 300 | > 500 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | > 300 | > 500 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | > 300 | > 500 |
| Benzophenonetetracarboxylic dianhydride (BTDA) | Not available | > 500 |
Data sourced from studies on conventionally synthesized polyimides.[4]
Table 2: Mechanical and Physical Properties of FDA-Based Polyimide Films
| Property | Value |
| Tensile Strength | 110 - 232.73 MPa |
| Elongation at Break | 6.7 - 26.26 % |
| Tensile Modulus | 1.6 - 5.53 GPa |
| Dielectric Constant (1 MHz) | 2.62 - 2.79 |
| Moisture Absorption | 0.18 - 0.41 % |
Data represents a range of values reported for various FDA-based polyimides prepared by conventional methods.[3][7][8]
Experimental Protocols
This section provides a detailed protocol for the hydrothermal synthesis of polyimides using this compound and a representative dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). This protocol is adapted from general hydrothermal polyimide synthesis procedures.[1][2]
Materials
-
This compound (FDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Deionized water
-
High-pressure autoclave with a stirrer
Protocol: Hydrothermal Synthesis of 6FDA-FDA Polyimide
-
Dianhydride Hydrolysis: In a glass vial, add 4 mmol of 6FDA dianhydride to 20 mL of deionized water.
-
Stir the mixture at 80°C for 2 hours to facilitate the hydrolysis of the dianhydride to its corresponding tetracarboxylic acid.
-
Cool the solution to room temperature.
-
Monomer Salt Formation: Add an equimolar amount (4 mmol) of this compound (FDA) to the tetracarboxylic acid solution.
-
Stir the solution vigorously overnight at room temperature. The formation of a white precipitate, the monomer salt, should be observed.
-
Hydrothermal Polymerization: Transfer the vial containing the monomer salt solution into a 100 mL bolt-closure-type autoclave.
-
Seal the autoclave and place it in a pre-heated oven at 200°C.
-
Maintain the reaction temperature for 6 hours.
-
After 6 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Product Isolation: Open the autoclave and collect the resulting polyimide powder.
-
Wash the powder several times with deionized water and then with ethanol (B145695) to remove any unreacted monomers or oligomers.
-
Dry the purified polyimide powder in a vacuum oven at 80°C overnight.
Visualizations
Experimental Workflow
Caption: Workflow for the hydrothermal synthesis of polyimides.
Reaction Pathway
Caption: General reaction pathway for hydrothermal polyimide synthesis.
References
Application Notes and Protocols for 4,4'-(9-Fluorenylidene)dianiline in Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(9-Fluorenylidene)dianiline (FDA) is an aromatic diamine with a unique cardo structure, characterized by a bulky, rigid fluorenylidene group. This feature imparts exceptional thermal stability, high glass transition temperatures (Tg), and good solubility to polymers derived from it. These properties make FDA a valuable monomer for the synthesis of high-performance polymers, including polyamides and polyimides, which are increasingly being explored as hole-transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
The primary role of an HTM in these devices is to efficiently extract and transport photogenerated holes from the active layer to the electrode while blocking electrons, thereby minimizing charge recombination and enhancing device performance. The incorporation of the fluorenylidene moiety into the polymer backbone can lead to amorphous thin films with good morphological stability, which is crucial for the longevity and efficiency of organic electronic devices.
These application notes provide detailed protocols for the synthesis of FDA-based polymers and their characterization as hole-transporting materials. The subsequent sections will cover the synthesis of polyamides from FDA, the fabrication of perovskite solar cells using fluorenylidene-based HTMs, and key characterization techniques to evaluate their thermal, electrochemical, and charge transport properties.
Synthesis of Hole-Transporting Polymers from FDA
FDA can be polymerized through various methods, including polycondensation and electropolymerization, to form hole-transporting layers.
Protocol: Synthesis of Polyamides via Polycondensation
This protocol describes the synthesis of aromatic polyamides from this compound and an aromatic diacid chloride via low-temperature solution polycondensation.
Materials:
-
This compound (FDA)
-
Terephthaloyl chloride (TPC) or other aromatic diacid chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Nitrogen gas (N2)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Ice bath
-
Funnel
-
Beakers
-
Blender
-
Vacuum oven
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve a specific molar equivalent of this compound and calcium chloride in anhydrous NMP.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.
-
Add a few milliliters of anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Continue stirring the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 3-4 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 100°C for 24 hours.[1]
Polyamide Synthesis Workflow
Protocol: Electropolymerization of FDA
This protocol details the electrochemical deposition of a thin polymer film of FDA on an indium tin oxide (ITO)-coated glass slide.[2]
Materials:
-
This compound (FDA)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6)
-
Indium tin oxide (ITO)-coated glass slides
Equipment:
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
-
ITO-coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or saturated calomel (B162337) electrode (SCE) (reference electrode)
Procedure:
-
Prepare an electrolyte solution of 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane.
-
Dissolve a specific concentration of this compound monomer in the electrolyte solution.
-
Set up the three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Perform electropolymerization by consecutive multisweep cyclic voltammetry (CV) in a potential range of 0 to 1.3 V or 0 to 2 V at a scan rate of 50 mV/s for a set number of cycles.[2][3]
-
After electropolymerization, rinse the polymer-coated ITO slide with pure dichloromethane to remove any residual monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
Application in Perovskite Solar Cells
FDA-based polymers can be used as the hole-transporting layer in perovskite solar cells.
Protocol: Fabrication of Perovskite Solar Cells (n-i-p structure)
This protocol provides a general procedure for fabricating a perovskite solar cell with a fluorenylidene-based HTM.[4]
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)
-
FDA-based HTM solution in a suitable solvent (e.g., chlorobenzene)
-
Additives for the HTM solution (e.g., Li-TFSI, tBP)
-
Gold or silver for the back contact
Equipment:
-
Spin coater
-
Hot plate
-
Tube furnace
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO2 layer on the FTO substrate by spin coating a precursor solution, followed by annealing at high temperature. Then, deposit a mesoporous TiO2 layer by spin coating a TiO2 paste and sinter it in a furnace.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the TiO2 layer via a one-step spin-coating method. During the spin coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film on a hotplate to form the perovskite crystal structure.
-
Hole-Transporting Layer (HTL) Deposition: Spin-coat the FDA-based HTM solution (with additives) onto the perovskite layer. Anneal the film at a moderate temperature.
-
Back Contact Deposition: Deposit the metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask.
Perovskite Solar Cell Fabrication Workflow
Characterization Protocols
Protocol: Thermal Analysis (TGA and DSC)
Thermal stability is a critical parameter for materials used in electronic devices. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature and glass transition temperature, respectively.[5][6][7][8][9]
Procedure (TGA):
-
Place a small amount of the polymer sample (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Procedure (DSC):
-
Place a small amount of the polymer sample (5-10 mg) in a DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a constant rate (e.g., 10°C/min).
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
Protocol: Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTM.[10][11][12][13]
Procedure:
-
Use a three-electrode setup as described in the electropolymerization protocol. The working electrode can be a glassy carbon or platinum electrode, or a thin film of the polymer cast on an electrode.
-
The electrolyte solution should contain a supporting electrolyte (e.g., 0.1 M TBAPF6) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Record the cyclic voltammogram of the polymer film by scanning the potential.
-
Calibrate the potential scale using a ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[E_ox_onset (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red_onset (vs Fc/Fc+) + 4.8]
-
Protocol: Hole Mobility Measurement (Space-Charge Limited Current - SCLC)
The hole mobility of the HTM is a key parameter determining its charge transport capability. It can be determined by fabricating a hole-only device and measuring its current-voltage characteristics in the space-charge limited current (SCLC) regime.[14][15][16][17][18]
Procedure:
-
Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/FDA-based HTM/Au.
-
Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
The hole mobility (μh) can be calculated from the SCLC region of the J-V curve using the Mott-Gurney law:
-
J = (9/8) * εr * ε0 * μh * (V^2 / L^3) where:
-
J is the current density
-
εr is the relative dielectric constant of the material
-
ε0 is the permittivity of free space
-
V is the applied voltage
-
L is the thickness of the HTM layer
-
-
HTM Characterization Workflow
Quantitative Data
The following tables summarize the performance parameters of various fluorenylidene-based hole-transporting materials in perovskite solar cells.
Table 1: Performance of Fluorenylidene-Based HTMs in Perovskite Solar Cells [4][19]
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Hole Mobility (μh) [cm²V⁻¹s⁻¹] |
| V1387 | 22.83 | 1.16 | 24.81 | 79.3 | Not Reported |
| sp-35 | 21.59 | 1.17 | 24.36 | 79.1 | 2.388 x 10⁻³ |
| spiro-OMeTAD (reference) | 23.42 | 1.18 | 25.11 | 79.0 | ~2 x 10⁻⁴ |
Table 2: Thermal and Electrochemical Properties of a Fluorenylidene-based Polymer [20]
| Polymer | Glass Transition Temperature (Tg) [°C] | Decomposition Temperature (Td) at 5% weight loss [°C] |
| Polyamide from FDA | 230 - 319 | > 460 |
Conclusion
This compound serves as a promising monomer for the development of high-performance hole-transporting materials. The resulting polymers exhibit excellent thermal stability and desirable electrochemical properties for application in organic electronic devices. The protocols provided herein offer a comprehensive guide for the synthesis, device fabrication, and characterization of FDA-based HTMs. The quantitative data indicates that fluorenylidene-based HTMs can achieve power conversion efficiencies comparable to or even exceeding the standard spiro-OMeTAD, highlighting their potential for future advancements in perovskite solar cell technology. Further optimization of the molecular structure and device engineering is expected to lead to even greater improvements in performance and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4′-(9-fluorenylidene)-dianiline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Differential Scanning Calorimetry & Thermo-Gravimetric Analysis, Fleming PTC [flemingptc.co.uk]
- 7. TGA and DSC ppt | PPTX [slideshare.net]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. arxiv.org [arxiv.org]
- 18. rsc.org [rsc.org]
- 19. An unsymmetrical bifluorenylidene–fluorene based hole-transporting material for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Note: Protocol for Thermal Imidization of Polyamic Acids from 4,4'-(9-Fluorenylidene)dianiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the thermal imidization of polyamic acids synthesized from 4,4'-(9-fluorenylidene)dianiline (FDA). Polyimides derived from FDA are known for their exceptional thermal stability, high glass transition temperatures, and excellent mechanical properties, making them suitable for a wide range of applications in advanced materials and electronics. This document outlines the synthesis of the polyamic acid precursor, the subsequent multi-step thermal conversion to polyimide, and the characterization of the final polymer film. Quantitative data on the expected properties of FDA-based polyimides are summarized, and key experimental workflows are visualized.
Introduction
Polyimides are a class of high-performance polymers characterized by the presence of imide linkages in their backbone. They are typically synthesized in a two-step process. The first step involves the polycondensation of a diamine and a dianhydride in a polar aprotic solvent to form a soluble polyamic acid (PAA) precursor. The second step is the cyclodehydration, or imidization, of the PAA to the final polyimide. This conversion can be achieved either chemically or thermally. Thermal imidization is a widely used method that involves heating the PAA film through a carefully controlled temperature program to facilitate the ring-closure reaction and removal of water.
The incorporation of bulky, rigid fluorenylidene groups, such as those from this compound, into the polyimide backbone imparts unique properties, including increased glass transition temperature (Tg), enhanced thermal stability, and improved solubility in organic solvents. This application note details a robust protocol for the thermal imidization of PAA derived from FDA, leading to the formation of high-quality polyimide films.
Experimental Protocols
Materials and Equipment
-
Monomers: this compound (FDA), Aromatic dianhydrides (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA))
-
Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, programmable oven or furnace, film casting applicator (doctor blade), glass substrates.
Synthesis of Polyamic Acid (PAA)
-
In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc with mechanical stirring until fully dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride to the diamine solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous polyamic acid solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
Thermal Imidization Protocol
-
Film Casting: Cast the viscous polyamic acid solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal (Pre-bake): Place the cast film in a programmable oven and heat at 80-100°C for 1-2 hours to slowly remove the bulk of the solvent.
-
Step-wise Curing: To achieve complete imidization and minimize stress in the final film, a multi-step heating program is crucial. A typical thermal curing cycle is as follows:
-
Heat to 100°C and hold for 1 hour.
-
Ramp the temperature to 200°C at a rate of 2-5°C/minute and hold for 1 hour.
-
Ramp to 300°C at a rate of 2-5°C/minute and hold for 1 hour.
-
For applications requiring maximum thermal stability, a final curing step at 350-400°C for 1 hour can be performed.
-
-
Cooling: After the final hold, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the polyimide film.
-
Film Removal: Once cooled, the polyimide film can be carefully peeled from the glass substrate.
Data Presentation
The properties of polyimides derived from this compound are highly dependent on the choice of dianhydride and the specific thermal imidization conditions. The following table summarizes typical property ranges for these materials based on available literature.
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | 236 - 359 °C |
| Decomposition Temp. (Td) | > 460 °C (5% weight loss) |
| Tensile Strength | 73.4 - 110 MPa |
| Elongation at Break | 6 - 15% |
| Tensile Modulus | 1.6 - 2.2 GPa |
Visualizations
Caption: Experimental workflow for the synthesis and thermal imidization of FDA-based polyimides.
Caption: Chemical transformation from polyamic acid to polyimide via thermal cyclodehydration.
Characterization
The successful thermal imidization and the properties of the resulting polyimide film can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O stretch and 3300-3500 cm⁻¹ for N-H and O-H stretch) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and ~1370 cm⁻¹ for C-N stretching) confirm the conversion.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide, indicated by the onset of decomposition temperature.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polymer.
-
Mechanical Testing: Tensile testing can be performed to determine the tensile strength, elongation at break, and Young's modulus of the polyimide film.
Conclusion
This application note provides a comprehensive protocol for the thermal imidization of polyamic acids derived from this compound. The multi-step curing process is critical for achieving high-quality, defect-free polyimide films with optimal thermal and mechanical properties. The provided data and workflows serve as a valuable resource for researchers and scientists working with high-performance polymers. The exceptional properties of FDA-based polyimides make them promising candidates for advanced applications where thermal stability and mechanical integrity are paramount.
Application Notes and Protocols for Chemical Imidization of 4,4'-(9-Fluorenylidene)dianiline-Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides derived from 4,4'-(9-Fluorenylidene)dianiline (FDA) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and good solubility in organic solvents. These properties make them attractive materials for various advanced applications, including as components in drug delivery systems, medical implants, and advanced electronics where biocompatibility and durability are critical. The synthesis of these polyimides is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration reaction known as imidization to form the final polyimide.
Chemical imidization is a widely employed method for this conversion as it is performed at lower temperatures compared to thermal imidization, which can help to avoid potential degradation and achieve a high degree of imidization. This document provides detailed application notes and experimental protocols for the chemical imidization of FDA-based polyimides.
Chemical Imidization Overview
The chemical imidization process involves treating the poly(amic acid) solution with a dehydrating agent, typically an acid anhydride (B1165640), in the presence of a catalyst, which is usually a tertiary amine. The most common combination of reagents for this purpose is acetic anhydride as the dehydrating agent and pyridine (B92270) as the catalyst.[1] The reaction proceeds at or near room temperature, leading to the formation of the polyimide, which may precipitate from the solution or remain dissolved depending on its solubility.
The overall chemical transformation can be visualized as a two-step process. The first step is the polycondensation of the diamine (FDA) and a dianhydride to form the poly(amic acid). The second step is the chemical imidization of the poly(amic acid) to the final polyimide.
Data Presentation: Properties of FDA-Based Polyimides
The choice of dianhydride in the polymerization with this compound significantly influences the properties of the resulting polyimide. The following table summarizes the thermal and mechanical properties of various polyimides synthesized through chemical imidization, where a fluorene-containing monomer was used. While the dianhydride in this specific example contains the fluorene (B118485) moiety, the data is illustrative of the excellent properties achievable with this class of polymers.
Table 1: Thermal and Mechanical Properties of Chemically Imidized Fluorene-Containing Polyimide Films
| Dianhydride | Diamine | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|---|---|---|
| FDAn | FDAADA | 3.17 x 10⁴ | 5.89 x 10⁴ | 1.85 | >420 | - | >110 | - |
| FDAn | ABTFMB | - | - | - | >420 | - | >110 | - |
| FDAn | MABTFMB | - | - | - | >420 | - | >110 | - |
Data sourced from a study on polyimides derived from 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn) and various amide-containing diamines.[2] Mn = Number average molecular weight, Mw = Weight average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Td5 = Temperature at 5% weight loss.
Experimental Protocols
Protocol 1: General Synthesis of FDA-Based Poly(amic acid)
This protocol describes the synthesis of the poly(amic acid) precursor from this compound (FDA) and a generic aromatic dianhydride.
Materials:
-
This compound (FDA)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas
-
Mechanical stirrer
-
Three-necked round-bottom flask
-
Ice bath
Procedure:
-
In a dry, nitrogen-purged three-necked round-bottom flask equipped with a mechanical stirrer, dissolve a specific molar amount of this compound in anhydrous N,N-Dimethylacetamide.
-
Stir the solution at room temperature under a continuous nitrogen flow until the diamine is completely dissolved.
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride powder to the stirred diamine solution.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Protocol 2: Chemical Imidization of FDA-Based Poly(amic acid)
This protocol details the chemical conversion of the synthesized poly(amic acid) into the final polyimide.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride
-
Pyridine
-
Beaker
-
Stirring rod
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To the viscous poly(amic acid) solution obtained in Protocol 1, add a molar excess of acetic anhydride and pyridine with vigorous stirring. A common molar ratio of PAA repeat unit:acetic anhydride:pyridine is 1:4:2.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. During this time, the polyimide may precipitate as a solid.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polyimide completely.
-
Stir the suspension for 1 hour to ensure the removal of residual solvent and imidizing agents.
-
Collect the precipitated polyimide by filtration.
-
Wash the collected polymer thoroughly with methanol.
-
Dry the polyimide powder in a vacuum oven at 80-120°C for 24 hours.
Visualizations
The following diagrams illustrate the key processes in the chemical imidization of FDA-based polyimides.
Caption: Experimental workflow for the synthesis of FDA-based polyimides via chemical imidization.
Caption: Two-step reaction pathway for the synthesis of FDA-based polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Solution Casting Techniques for Fluorene-Based Polyimide Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation of high-performance fluorene-based polyimide films using solution casting techniques. The inclusion of a fluorene (B118485) group in the polyimide backbone imparts unique properties such as enhanced thermal stability, improved solubility, high refractive index, and low birefringence, making these films suitable for a variety of advanced applications, including flexible electronics, optical devices, and as specialized materials in drug delivery systems.
Introduction to Fluorene-Based Polyimides
Fluorene-based polyimides are a class of high-performance polymers that incorporate the bulky, rigid fluorene moiety into their backbone. This structural feature disrupts polymer chain packing, which advantageously improves the solubility of these otherwise intractable polymers without significantly compromising their excellent thermal and mechanical properties.[1][2][3] The non-coplanar structure of many fluorene-based polyimides contributes to their high optical transparency and low dielectric constants.[4][5] These properties make them highly desirable for applications in optoelectronics and microelectronics.
General Workflow for Film Preparation
The preparation of fluorene-based polyimide films via solution casting typically follows a two-step process:
-
Synthesis of Poly(amic acid) (PAA): A fluorene-containing diamine and a dianhydride are reacted in a polar aprotic solvent to form a soluble PAA precursor.
-
Imidization and Film Casting: The PAA solution is cast onto a substrate, and the solvent is evaporated. The resulting PAA film is then converted to the final polyimide film through thermal or chemical imidization.
Below is a graphical representation of the general experimental workflow.
Caption: General workflow for fluorene-based polyimide film preparation.
Experimental Protocols
Synthesis of Fluorene-Based Poly(amic acid)
This protocol describes the synthesis of a poly(amic acid) solution, the precursor to the polyimide film.
Materials:
-
Fluorene-based diamine (e.g., 9,9-bis(4-aminophenyl)fluorene - BAF)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Argon or Nitrogen gas supply
Procedure:
-
Drying of Monomers: Dry the fluorene-based diamine and dianhydride in a vacuum oven at a temperature appropriate for the specific monomers (e.g., 100-120°C) for several hours to remove any residual moisture.
-
Reaction Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet. Purge the flask with dry nitrogen or argon gas.
-
Diamine Dissolution: Under a nitrogen atmosphere, add the fluorene-based diamine to the flask, followed by the anhydrous polar aprotic solvent (e.g., DMAc). Stir the mixture until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add an equimolar amount of the dianhydride to the diamine solution in small portions over a period of 30-60 minutes. The addition should be done carefully to control the exothermic reaction and maintain the reaction temperature at room temperature (around 25°C).
-
Polycondensation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.[6] The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final product is a viscous poly(amic acid) solution.
Solution Casting and Thermal Imidization
This protocol details the process of casting the poly(amic acid) solution and converting it to a polyimide film via thermal treatment.
Materials and Equipment:
-
Poly(amic acid) solution
-
Clean glass plates or other suitable substrates
-
Doctor blade or film applicator
-
A level surface
-
Programmable vacuum oven or furnace
Procedure:
-
Solution Preparation: Ensure the poly(amic acid) solution is degassed to remove any entrapped air bubbles, which can cause defects in the final film. This can be done by gentle centrifugation or by letting the solution stand.
-
Casting: Place a clean glass substrate on a perfectly level surface. Pour a controlled amount of the poly(amic acid) solution onto one end of the substrate.
-
Film Application: Use a doctor blade with a set gap to spread the solution evenly across the substrate, forming a wet film of uniform thickness. The thickness of the final film is determined by the concentration of the PAA solution and the gap of the doctor blade.[7]
-
Solvent Evaporation (Pre-drying): Place the wet film in a dust-free environment at a relatively low temperature (e.g., 80°C) for several hours to slowly evaporate the bulk of the solvent.[2]
-
Thermal Imidization: Transfer the semi-dried film on the glass substrate to a programmable oven or furnace for a multi-step thermal curing process. A typical heating schedule is as follows:
-
Film Removal: After the thermal treatment, allow the substrate to cool down to room temperature slowly. The polyimide film can then be carefully peeled off the glass substrate, often by immersing it in water.
-
Post-Annealing: The free-standing film can be further annealed at a high temperature (e.g., 300°C) for a short period to ensure complete imidization and relieve any internal stresses.
Caption: Detailed workflow for solution casting and thermal imidization.
Data Presentation: Properties of Fluorene-Based Polyimide Films
The properties of fluorene-based polyimide films can be tailored by the choice of diamine and dianhydride monomers. Below are tables summarizing typical properties reported in the literature.
Table 1: Thermal Properties of Selected Fluorene-Based Polyimide Films
| Polyimide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Char Yield at 800°C (%) |
| Si-ODPA | 245 | 470 | >57.2 |
| Si-6FDA | 308 | 491 | >57.2 |
| Si-BPADA | 267 | 482 | >57.2 |
| FAPPI | 416 | 525 | - |
| PENIs | 260-280 | 429-453 | - |
Data sourced from multiple studies for comparison.[1][4][5][8]
Table 2: Optical and Dielectric Properties of Selected Fluorene-Based Polyimide Films
| Polyimide System | Transmittance at 400 nm (%) | Cutoff Wavelength (λ0) (nm) | Dielectric Constant (at 1 kHz) | Dielectric Loss (at 1 kHz) |
| Si-ODPA | 74 | 352 | 2.75 | 0.0091 |
| Si-6FDA | 81 | 337 | 2.63 | 0.0024 |
| Si-BPADA | 78 | 341 | 2.67 | 0.0086 |
| OH-ODPA | 42 | 365 | 4.78 | 0.0295 |
| OH-6FDA | 55 | 343 | 4.19 | 0.0173 |
| OH-BPADA | 48 | 358 | 4.52 | 0.0211 |
Illustrative data comparing hydroxyl-containing (OH) precursor polyimides with silyl-ether modified (Si) polyimides.[4][5]
Table 3: Mechanical Properties of Selected Fluorene-Based Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| FAPPI | 132 | 5.2 | - |
| FLPI-1 | >110 | 3.9-5.9 | - |
| PENIs | 103-112 | 2.9-3.4 | 5.6-8.2 |
| BATFPA-based PIs | 63.5-101.7 | 1.94-2.85 | 3.7-13.6 |
Data compiled from various sources to show a range of mechanical performance.[1][2][3][8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Film Cracking or Brittleness | Rapid solvent evaporation; Incomplete imidization; Internal stress | Slow down the initial drying process; Ensure the multi-step heating profile is followed precisely; Consider a post-annealing step. |
| Air Bubbles in Film | Entrapped air in the PAA solution | Degas the solution before casting using a centrifuge or by letting it stand. |
| Uneven Film Thickness | Non-level casting surface; Inconsistent speed of doctor blade | Ensure the casting substrate is on a level surface; Use an automated film applicator for consistent casting speed. |
| Poor Solubility of Polyimide | High degree of chain packing | Select fluorene-based monomers with bulky side groups to enhance solubility.[4][5] |
Conclusion
Solution casting is a versatile and widely used technique for producing high-quality fluorene-based polyimide films. By carefully controlling the synthesis of the poly(amic acid) precursor and the parameters of the film casting and imidization process, films with tailored thermal, optical, and mechanical properties can be fabricated. The protocols and data presented in these notes serve as a comprehensive guide for researchers and scientists working with these advanced materials.
References
- 1. svc.org [svc.org]
- 2. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 4,4'-(9-Fluorenylidene)dianiline-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 4,4'-(9-Fluorenylidene)dianiline (FDA)-based polyimides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FDA-based polyimide is insoluble or has very low solubility in common organic solvents. What are the primary reasons for this?
A1: The limited solubility of FDA-based polyimides often stems from their rigid chemical structure and strong intermolecular interactions. The fluorenylidene group, while providing desirable thermal and mechanical properties, contributes to chain stiffness. This rigidity, combined with strong charge-transfer complex formation between polymer chains, can lead to poor solubility in many organic solvents.[1]
Q2: What strategies can I employ to improve the solubility of my FDA-based polyimide during synthesis?
A2: Several strategies can be implemented to enhance the solubility of these polyimides:
-
Incorporate Flexible or Bulky Comonomers: Introducing flexible linkages or bulky side groups into the polymer backbone can disrupt chain packing and reduce intermolecular forces, thereby increasing solubility.[2] This can be achieved by using a co-diamine or co-dianhydride during polymerization.[3]
-
Utilize Fluorinated Dianhydrides: The incorporation of fluorine-containing monomers, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), is a well-established method to increase the free volume of polymers, which in turn improves solubility and optical transparency.[4][5]
-
Employ Asymmetric Monomers: The use of asymmetric monomers can decrease the regularity of the polymer chain, hindering crystallization and improving solubility.[5]
-
Control Molecular Weight: In some cases, very high molecular weight can lead to decreased solubility. Optimizing the polymerization conditions to control the molecular weight may be beneficial.
Q3: My polyimide precipitates from the reaction solvent during or after polymerization. What steps can I take to prevent this?
A3: Premature precipitation of the polyimide is a common issue. Here are some troubleshooting steps:
-
Modify the Monomer Composition: As a primary solution, introduce a more flexible or bulky co-monomer to create a more soluble copolyimide.[3] Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.
-
Choose an Appropriate Solvent: Ensure you are using a suitable high-boiling point polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO).[6]
-
Adjust the Reaction Concentration: A lower monomer concentration can sometimes prevent premature precipitation.
-
Consider Chemical Imidization at a Lower Temperature: Thermal imidization at high temperatures can sometimes lead to insolubility. Chemical imidization using agents like acetic anhydride and pyridine (B92270) can be performed at lower temperatures, potentially keeping the polymer in solution.[3][7]
Q4: Can I process an insoluble polyimide?
A4: Processing fully imidized, insoluble polyimides is challenging. One common approach is to process the polymer at the poly(amic acid) precursor stage. The poly(amic acid) is generally soluble in polar aprotic solvents and can be cast into films or coatings. Subsequent thermal or chemical treatment then converts the precursor into the final, insoluble polyimide.[1][8]
Quantitative Data Summary
The solubility of this compound-based polyimides is highly dependent on the choice of dianhydride and other comonomers. The following table summarizes the qualitative solubility of various FDA-based and related polyimides in different organic solvents.
| Polyimide System | NMP | DMAc | DMF | DMSO | m-cresol | THF | Chloroform | Pyridine | Reference(s) |
| FDA-based Polyimides (General) | ++ | ++ | +/- | ++ | +/- | - | - | +/- | [6][7] |
| 6FDA-based Polyimides | ++ | ++ | ++ | ++ | ++ | ++ | ++ | ++ | [4][9] |
| FDA with Amide-Bridged Diamines | ++ | ++ | N/A | ++ | N/A | - | + | N/A | [6][7] |
| Polyimides with Bulky Substituents | ++ | ++ | ++ | ++ | N/A | ++ | ++ | ++ | [10] |
Solubility Key:
-
++ : Soluble at room temperature
-
+ : Partially soluble or soluble upon heating
-
- : Insoluble
-
N/A : Data not available
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble FDA-Based Polyimide via Chemical Imidization
This protocol describes a general method for synthesizing a polyimide using a co-monomer to enhance solubility.
1. Poly(amic acid) Synthesis:
- In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the selected aromatic diamines (e.g., a 9:1 molar ratio of this compound and a more flexible diamine).
- Dissolve the diamines in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
- Once the diamines are fully dissolved, cool the solution to 0-5 °C in an ice bath.
- Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) as a solid powder in small portions to the stirred diamine solution.
- After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.[7]
2. Chemical Imidization:
- To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst such as pyridine or triethylamine (B128534) (1.0 eq).
- Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.[3]
- Cool the resulting polyimide solution to room temperature.
3. Isolation and Purification:
- Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, while stirring vigorously. This will precipitate the polyimide.
- Collect the fibrous or powdered polymer precipitate by filtration.
- Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
- Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[3]
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform), corresponding to a concentration of 1% (w/v).
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[3]
-
Observe and record the solubility using the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.
-
Visualizations
References
- 1. Monomer Dependence of Colorless and Transparent Polyimide Films: Thermomechanical Properties, Optical Transparency, and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Optimizing reaction conditions for 4,4'-(9-Fluorenylidene)dianiline polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful polymerization of 4,4'-(9-Fluorenylidene)dianiline (FDA).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of FDA, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Molecular Weight Polymer | Impure Monomers: Residual impurities in this compound or the comonomer (e.g., dianhydride or diacid chloride) can terminate the polymer chain growth. | Recrystallize the this compound monomer from a suitable solvent like ethanol (B145695) or toluene (B28343) to achieve a purity of >99.5%.[1][2] Ensure the comonomer is of high purity and properly dried before use. |
| Presence of Water: Water can react with and hydrolyze anhydride (B1165640) monomers, preventing the formation of high molecular weight poly(amic acid) precursors in polyimide synthesis.[3][4] | Use anhydrous solvents (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) with low water content. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] | |
| Incorrect Stoichiometry: An imbalance in the molar ratio of the diamine and dianhydride/diacid chloride monomers will limit the polymer chain length. | Carefully weigh the monomers to ensure a 1:1 molar ratio. It is often recommended to add the solid dianhydride to a solution of the diamine to better control stoichiometry.[3] | |
| Suboptimal Reaction Temperature: For poly(amic acid) formation, the reaction is typically carried out at room temperature. Higher temperatures can promote the reverse reaction, leading to a decrease in molecular weight.[3][4] | Maintain the reaction temperature at or below room temperature, especially during the initial stages of poly(amic acid) formation. A cold water bath can be used to control the temperature.[1] | |
| Side Reactions: Excess dianhydride can lead to side reactions that limit molecular weight.[3] | Avoid using a large excess of the dianhydride monomer. | |
| Gel Formation | High Monomer Concentration: Very high concentrations of monomers can lead to uncontrolled polymerization and gelation. | Adjust the monomer concentration to a suitable range, typically 10-20 wt% in the solvent. |
| Cross-linking Side Reactions: Impurities or high reaction temperatures during imidization can sometimes lead to cross-linking. | Ensure high monomer purity. For thermal imidization, use a staged heating profile to control the reaction. | |
| Brittle Polymer Film | Low Molecular Weight: Polymers with low molecular weight often result in brittle films lacking mechanical strength. | Refer to the solutions for "Low Molecular Weight Polymer" to improve the polymer chain length. |
| Incomplete Imidization (for polyimides): If the conversion of the poly(amic acid) to the polyimide is incomplete, the resulting film may have poor mechanical properties. | Ensure complete imidization by following the recommended thermal or chemical imidization protocols. For thermal imidization, a final curing step at a high temperature (e.g., 300-350 °C) is often necessary.[2] | |
| Insoluble Polymer | High Molecular Weight and Chain Rigidity: While desirable, very high molecular weight can sometimes lead to insolubility, especially for rigid-rod polymers. | The bulky fluorenylidene group in FDA generally improves solubility.[5] However, if insolubility is an issue, consider using a co-monomer that introduces flexible linkages or bulky side groups to disrupt chain packing.[6][7] |
Frequently Asked Questions (FAQs)
1. What is the typical method for synthesizing polyimides from this compound?
The most common method is a two-step polycondensation reaction.[8] In the first step, this compound is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent like DMAc or NMP at room temperature to form a soluble poly(amic acid) precursor.[1][3] In the second step, the poly(amic acid) is converted to the final polyimide through either thermal imidization (heating) or chemical imidization (using dehydrating agents).[9]
2. How can I achieve high molecular weight polyamides from this compound?
High molecular weight polyamides can be synthesized via high-temperature polycondensation of this compound with aromatic diacid chlorides.[10] Another effective method is the in situ silylation of the diamine, which has been shown to significantly increase the molecular weight of the resulting polyamide.[11][12]
3. What are the key reaction parameters to control during the polymerization of this compound?
The key parameters to control are:
-
Monomer Purity: High purity of both the diamine and the comonomer is crucial.[1]
-
Stoichiometry: A precise 1:1 molar ratio of the monomers is essential for achieving high molecular weight.[3]
-
Reaction Temperature: Temperature control is important to prevent side reactions and, in the case of polyimide synthesis, to avoid the reversal of the poly(amic acid) formation.[3]
-
Solvent Purity: The use of dry, high-purity solvents is necessary to prevent unwanted side reactions.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) prevents oxidation and reactions with atmospheric moisture.[1]
4. Why is the fluorenylidene group in this compound beneficial for the resulting polymers?
The bulky and rigid fluorenylidene group imparts several desirable properties to the polymers:
-
High Thermal Stability: The rigid structure restricts segmental motion, leading to high glass transition temperatures (Tg) and thermal degradation temperatures.[5]
-
Improved Solubility: The non-coplanar structure created by the fluorenylidene group disrupts the packing of polymer chains, which can improve the solubility of otherwise intractable aromatic polymers.[5]
-
Excellent Mechanical Properties: The rigidity of the monomer contributes to the formation of strong and stiff polymer chains.[5]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from this compound and a Dianhydride
This protocol describes the first step in the synthesis of a polyimide.
Materials:
-
This compound (FDA), high purity
-
Aromatic tetracarboxylic dianhydride (e.g., 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride, FDAn), high purity
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas
-
Glass reaction vessel with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen.
-
In the reaction vessel, dissolve a specific amount of FDA (e.g., 0.05 mol) in anhydrous DMAc under a nitrogen atmosphere with mechanical stirring until a clear solution is obtained.[1]
-
Slowly add an equimolar amount of the dianhydride (e.g., 0.05 mol) to the diamine solution as a solid powder in one portion.[3]
-
Rinse the weighing paper with a small amount of anhydrous DMAc to ensure all the dianhydride is transferred to the reaction vessel.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution can be used directly for the next step (imidization) or stored in a refrigerator.
Protocol 2: Thermal Imidization of Poly(amic acid) Film
This protocol describes the conversion of the poly(amic acid) into a polyimide film.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Spin-coater (optional) or casting knife
-
Programmable oven or furnace with a nitrogen atmosphere
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass substrate using a spin-coater or a casting knife to obtain a uniform film.
-
Place the coated substrate in a programmable oven.
-
Heat the film under a nitrogen atmosphere using a staged heating program. A typical program would be:
-
100 °C for 1 hour
-
150 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 30 minutes
-
350 °C for 30 minutes[2]
-
-
Allow the oven to cool down to room temperature slowly.
-
The resulting polyimide film can be carefully peeled off from the glass substrate.
Data Presentation
Table 1: Typical Reaction Conditions for Poly(amic acid) Synthesis
| Parameter | Value/Condition | Rationale |
| Diamine | This compound | Monomer |
| Dianhydride | e.g., Pyromellitic dianhydride (PMDA) | Comonomer |
| Molar Ratio (Diamine:Dianhydride) | 1:1 | To achieve high molecular weight |
| Solvent | N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) | Aprotic polar solvent to dissolve monomers and polymer |
| Monomer Concentration | 10-20 wt% | To achieve a suitable viscosity for handling |
| Reaction Temperature | Room Temperature (20-25 °C) | To favor the forward reaction and prevent degradation |
| Reaction Time | 12-24 hours | To allow for sufficient chain growth |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with moisture and oxygen |
Visualizations
Caption: Experimental workflow for the two-step synthesis of polyimide from this compound.
Caption: Troubleshooting logic for addressing low molecular weight in this compound polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. This compound | 15499-84-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 8. Synthesis of aromatic polyimides from dianhydrides and diamines | Semantic Scholar [semanticscholar.org]
- 9. jmes.umpsa.edu.my [jmes.umpsa.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,4'-(9-Fluorenylidene)dianiline (FDA) Monomer
Welcome to the technical support center for the purification of the 4,4'-(9-Fluorenylidene)dianiline (FDA) monomer. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this crucial monomer. Ensuring the high purity of FDA is critical for the successful synthesis of high-performance polymers and other advanced materials.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude FDA primarily originate from the synthesis process. These can include:
-
Unreacted starting materials: 9-fluorenone (B1672902) and aniline (B41778) are the most common impurities.[1][2]
-
Side products: In some synthesis routes, side products such as triphenylene (B110318) can form.[3]
-
Inorganic salts: Residual salts from acidic or basic reagents used during synthesis and work-up.
-
Oxidation products: The fluorene (B118485) group can be susceptible to oxidation, leading to colored impurities.
-
Solvent residues: Residual solvents from the reaction or initial purification steps, such as toluene (B28343) or xylene.[1]
Q2: My purified FDA is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in FDA is typically due to the presence of oxidation products or other colored impurities. The use of activated carbon during the purification process is an effective method for removing these colored bodies.[1] The general procedure involves dissolving the crude FDA in a suitable solvent, adding activated carbon, heating, and then filtering to remove the carbon and the adsorbed impurities.
Q3: How can I assess the purity of my this compound?
A3: The purity of FDA can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the monomer. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for method development.[4]
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess purity and identify the presence of impurities. Aromatic amines can be visualized on TLC plates using UV light or specific staining reagents.[1][4]
-
Melting Point: A sharp melting point within the expected range (typically 237-239 °C) is indicative of high purity.[5][6]
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying FDA. A specific protocol involves dissolving the crude product in an acidic aqueous solution, treating with activated carbon, and then precipitating the purified product by neutralization.
Problem 1: The product does not crystallize upon cooling or neutralization.
-
Possible Cause: The concentration of the product in the solvent may be too low, or the solution may be supersaturated.
-
Troubleshooting Steps:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod.
-
Add a seed crystal of pure FDA to the solution.
-
If the concentration is too low, carefully evaporate some of the solvent and allow the solution to cool again.
-
Ensure the pH is correctly adjusted for precipitation.
-
Problem 2: The recrystallized product is still colored.
-
Possible Cause: The amount of activated carbon used was insufficient, or the contact time was too short.
-
Troubleshooting Steps:
Problem 3: Low yield of purified product.
-
Possible Cause: The product may be too soluble in the chosen solvent system, or some product may have been lost during transfers.
-
Troubleshooting Steps:
-
Ensure the solution is sufficiently cooled to minimize the solubility of the product before filtration.
-
Wash the filtered crystals with a minimal amount of cold solvent to reduce loss.
-
Carefully perform all transfer steps to avoid mechanical loss of the product.
-
Column Chromatography
Column chromatography is a versatile technique for separating FDA from its impurities based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of FDA from impurities.
-
Possible Cause: The chosen stationary phase or mobile phase is not optimal.
-
Troubleshooting Steps:
-
Stationary Phase: Silica (B1680970) gel is a common choice, but for basic compounds like aromatic amines, tailing can be an issue. Using neutral or basic alumina (B75360) can be a good alternative.[9] Amine-functionalized silica is another option that can provide good separation without the need for mobile phase modifiers.
-
Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. A common mobile phase for aromatic amines on silica gel is a mixture of hexane (B92381) and ethyl acetate (B1210297). For more polar impurities, a gradient of dichloromethane (B109758) and methanol (B129727) can be effective.
-
Mobile Phase Modifier: To reduce tailing on silica gel, add a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase.
-
Problem 2: The product does not elute from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the highly adsorbed FDA from the stationary phase.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
If a large increase in polarity is needed, consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Sublimation
Sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into a gas, which then re-condenses as a pure solid on a cold surface. This method is particularly useful for removing non-volatile impurities.
Problem 1: The compound does not sublime.
-
Possible Cause: The temperature is too low, or the vacuum is not strong enough.
-
Troubleshooting Steps:
-
Gradually increase the temperature of the heating bath. Be careful not to exceed the decomposition temperature of the compound.
-
Ensure that the vacuum system is functioning correctly and can achieve a sufficiently low pressure. A lower pressure will allow sublimation to occur at a lower temperature.[10]
-
Problem 2: The sublimed product is contaminated with impurities.
-
Possible Cause: The impurities may also be volatile under the sublimation conditions.
-
Troubleshooting Steps:
-
Try to perform the sublimation at a lower temperature and higher vacuum. This may allow for the selective sublimation of the FDA, leaving the less volatile impurities behind.
-
If the impurities have a significantly different volatility, a fractional sublimation approach may be possible by carefully controlling the temperature and collecting different fractions.
-
Problem 3: The yield of sublimed product is low.
-
Possible Cause: Incomplete sublimation or loss of product during collection.
-
Troubleshooting Steps:
-
Ensure that the sublimation is carried out for a sufficient amount of time to allow for the complete transfer of the product.
-
Make sure the cold finger is at a low enough temperature to efficiently condense the sublimed product.
-
Carefully scrape the purified product from the cold finger to minimize mechanical losses.
-
Experimental Protocols
Recrystallization of this compound
This protocol is based on a described manufacturing method and is a form of acid-base recrystallization.
-
Dissolution: In a flask, suspend 141 g of crude this compound in 2800 g of deionized water.
-
Acidification: Add 49.3 g of 33% hydrochloric acid to the suspension.
-
Decolorization: Add 28 g of activated carbon to the solution.
-
Heating: Heat the mixture to 65-70°C and stir for 2 hours.
-
Hot Filtration: Filter the hot solution to remove the activated carbon.
-
Precipitation: Transfer the filtrate to a clean flask and heat to 60-65°C. While stirring, add 10% ammonia water until the pH of the solution reaches 9-10.
-
Neutralization: Continue stirring at 60-65°C for 3 hours.
-
Cooling and Crystallization: Cool the mixture to 20-30°C to allow for complete crystallization.
-
Filtration and Drying: Filter the purified product, wash with deionized water, and dry to obtain a pure white solid.[1]
| Parameter | Value |
| Crude FDA | 141 g |
| Deionized Water | 2800 g |
| 33% Hydrochloric Acid | 49.3 g |
| Activated Carbon | 28 g |
| Decolorization Temperature | 65-70°C |
| Neutralization pH | 9-10 |
| Final Purity (reported) | 99.7% |
| Final Yield (reported) | 93.4% |
Column Chromatography (General Guidance)
-
Stationary Phase Selection: Choose silica gel for general purification or neutral/basic alumina if tailing is an issue.
-
Mobile Phase Selection (TLC analysis): Use TLC to determine a suitable mobile phase. Spot the crude material on a TLC plate and develop it with different solvent systems. A good solvent system will give the FDA an Rf value of approximately 0.3.
-
Non-polar systems: Start with hexane/ethyl acetate mixtures.
-
More polar systems: Consider dichloromethane/methanol mixtures.
-
For basic compounds on silica: Add 0.1-1% triethylamine to the mobile phase.
-
-
Column Packing: Pack the column with the chosen stationary phase and equilibrate with the mobile phase.
-
Loading: Dissolve the crude FDA in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Sublimation (General Protocol)
-
Apparatus Setup: Place the crude FDA in a sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a low pressure.
-
Heating: Gently heat the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the decomposition point.
-
Condensation: Cool the cold finger with circulating water or another coolant. The purified FDA will deposit on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and scrape the purified product from the cold finger.
| Parameter | General Guidance |
| Temperature | Start at a temperature below the melting point and gradually increase. |
| Pressure | As low as possible to facilitate sublimation at a lower temperature. |
Visualizations
Caption: Overview of the three primary purification workflows for this compound.
Caption: Decision-making process for troubleshooting discolored this compound.
References
- 1. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 8. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 9. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing precipitation during polyimide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to precipitation during polyimide synthesis.
Troubleshooting Guide: Unexpected Precipitation During Synthesis
Unexpected precipitation during polyimide synthesis can occur at either the poly(amic acid) (PAA) stage or during imidization. This guide will help you diagnose and solve the issue based on when the precipitation occurs.
Issue 1: Precipitation during the Poly(amic acid) (PAA) Synthesis Stage
Precipitation at this initial stage often indicates that the PAA itself is insoluble in the chosen solvent or that low molecular weight oligomers are forming and precipitating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation during the PAA stage.
Issue 2: Precipitation during Imidization (Thermal or Chemical)
Precipitation during the conversion of PAA to polyimide is more common, as many aromatic polyimides have poor solubility.[1] The key is to determine if the precipitation is premature and incomplete, or an expected outcome of forming the final, insoluble polymer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation during the imidization stage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature precipitation during polyimide synthesis?
A1: Premature precipitation, typically of the poly(amic acid) precursor, can be attributed to several factors:
-
Low Molecular Weight: If the molecular weight of the PAA does not build up sufficiently, it may be less soluble. This can be caused by impure monomers (especially moisture), incorrect stoichiometry, or the presence of monofunctional impurities in the solvent that act as chain terminators.[1]
-
Poor Solvent Choice: The selected solvent may not be strong enough to keep the PAA in solution, especially as its concentration and molecular weight increase. Dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methylpyrrolidinone (NMP) are standard choices for their excellent solvating power.[1]
-
High Monomer Concentration: While higher concentrations can favor the formation of high molecular weight PAA, they can also exceed the solubility limit of the polymer in the solvent.[1]
-
Monomer Structure: Highly rigid aromatic monomers can lead to PAA chains that are less soluble, even at the precursor stage, compared to those with flexible linkages.
Q2: My polyimide precipitates during chemical imidization. Is this normal?
A2: Yes, this is often a normal and expected outcome. The mechanism of chemical imidization often results in the final polyimide precipitating out of the reaction mixture as it forms.[1] The degree of imidization achieved depends on the solubility of the polyimide in the imidization mixture; more soluble polyimides will achieve a higher degree of imidization before precipitating.[1] For many applications, the precipitated polyimide powder is collected, washed, and then subjected to a final thermal treatment (e.g., heating to 300°C) to ensure complete cyclization.[1]
Q3: How can I modify my synthesis to produce a soluble polyimide?
A3: To achieve a soluble polyimide, you must modify the polymer's backbone to reduce chain rigidity and packing. Consider the following strategies:
-
Introduce Flexible Linkages: Use monomers containing flexible groups like ether (-O-), methylene (B1212753) (-CH2-), or hexafluoroisopropylidene (-C(CF3)2-) in the polymer backbone.[2][3] These groups disrupt the planarity and packing of the polymer chains.
-
Use Bulky Substituents: Incorporating bulky side groups can prevent close chain packing, thereby increasing free volume and enhancing solubility.
-
Incorporate Alicyclic Monomers: Using alicyclic (non-aromatic ring) dianhydrides or diamines can improve solubility and optical transparency.[4]
-
Create a Copolymer: Introducing a small amount of a highly flexible co-monomer can disrupt the crystallinity and improve the solubility of the resulting copolymer.
Q4: What is the role of the solvent, and how do I choose the right one?
A4: The solvent plays a critical role in PAA synthesis by dissolving the monomers and the resulting polymer, and facilitating the reaction. The most common solvents are high-boiling, polar aprotic solvents.[1][5]
| Solvent | Abbreviation | Boiling Point (°C) | Key Characteristics |
| N-Methyl-2-pyrrolidone | NMP | 202 | Excellent solvating power for a wide range of monomers and polymers. |
| N,N-Dimethylacetamide | DMAc | 165 | Very common, good solvent for PAA synthesis.[1] |
| N,N-Dimethylformamide | DMF | 153 | Effective, but generally a weaker solvent than NMP or DMAc for high molecular weight PAA. |
| m-Cresol | - | 202 | Often used in one-step, high-temperature synthesis for soluble polyimides.[1] |
The choice depends on the specific monomers used and the desired reaction temperature. Hansen Solubility Parameters (HSP) can be a useful tool for predicting the affinity between a polymer and a solvent, helping to prevent precipitation.[6]
Q5: Can water in my solvent cause precipitation?
A5: Yes, water can have a detrimental effect. While it may not directly cause precipitation, it leads to hydrolytic degradation of the PAA chains.[7] This degradation reduces the molecular weight of the polymer. Low-molecular-weight species may have different solubility characteristics and can precipitate. Furthermore, water can hydrolyze the dianhydride monomer, upsetting the reaction stoichiometry. It is crucial to use anhydrous solvents and dry monomers for successful high-molecular-weight PAA synthesis.[8]
Experimental Protocols
Protocol 1: Standard Two-Step Synthesis of an Insoluble Polyimide (e.g., Kapton™ type)
This protocol describes the synthesis of a polyimide from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA), which typically precipitates upon imidization.
1. Poly(amic acid) Synthesis: a. In a nitrogen-purged flask equipped with a mechanical stirrer, add 4,4'-oxydianiline (ODA) and anhydrous N,N-dimethylacetamide (DMAc). Stir until the ODA is fully dissolved. b. Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the solution in small portions. Maintain the temperature below 25°C to control the exothermic reaction. c. After the addition is complete, continue stirring at room temperature under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.[2]
2. Thermal Imidization: a. Cast the PAA solution onto a glass substrate to form a film. b. Place the substrate in an oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[1] c. Observation: The film will become insoluble as the PAA converts to polyimide.
3. Chemical Imidization (Alternative to Thermal): a. To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine (B92270) or triethylamine) at room temperature.[1][2] b. Stir the mixture for 6-12 hours. c. Observation: The polyimide will precipitate as a powder.[1] d. Collect the precipitate by filtration, wash thoroughly with a solvent like ethanol, and dry in a vacuum oven. e. A final high-temperature bake (e.g., 250-300°C) is recommended to ensure complete imidization.[1]
Protocol 2: One-Step High-Temperature Synthesis of a Soluble Polyimide
This protocol is suitable for monomers that yield a soluble polyimide, avoiding precipitation.
1. Polymerization and Imidization: a. In a flask equipped with a mechanical stirrer, nitrogen inlet, and a means to remove water (e.g., Dean-Stark trap), combine the diamine, dianhydride, a high-boiling solvent (e.g., m-cresol), and a co-solvent for azeotropic water removal (e.g., toluene).[1] b. Heat the reaction mixture to 180-220°C under a nitrogen stream.[1] c. The water generated during imidization is continuously removed as an azeotrope. d. Maintain the temperature for several hours until the desired molecular weight is achieved. The solution should remain clear. e. Cool the solution and precipitate the polyimide by pouring it into a non-solvent like methanol (B129727) or ethanol. f. Collect the polymer by filtration and dry under vacuum.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zeusinc.com [zeusinc.com]
- 4. Monomer Dependence of Colorless and Transparent Polyimide Films: Thermomechanical Properties, Optical Transparency, and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dakenchem.com [dakenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Controlling molecular weight in 4,4'-(9-Fluorenylidene)dianiline polycondensation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling molecular weight during the polycondensation of 4,4'-(9-Fluorenylidene)dianiline (FDA).
Troubleshooting Guide
This section addresses common problems encountered during the polycondensation of FDA, offering potential causes and solutions to help you optimize your experiments for desired molecular weight control.
Issue 1: The molecular weight of my polyamide is consistently lower than expected.
-
Potential Cause 1: Impure Monomers
-
Explanation: Impurities in either the this compound or the diacid chloride monomer can act as chain terminators, preventing the formation of long polymer chains. Monofunctional impurities are particularly detrimental.
-
Solution:
-
Ensure the purity of both monomers is high.
-
Purify the this compound, for example, by recrystallization.
-
Ensure the diacid chloride is of high purity, and consider distillation or recrystallization if necessary.
-
-
-
Potential Cause 2: Inaccurate Monomer Stoichiometry
-
Explanation: The molecular weight of polyamides is highly sensitive to the molar ratio of the diamine and the diacid chloride.[1] An excess of either monomer will lead to a lower overall molecular weight. Achieving a precise 1:1 molar ratio is critical for high molecular weight polymers.[1]
-
Solution:
-
Accurately calculate and weigh the required amounts of both monomers.
-
Consider performing a titration on the monomers to determine their exact purity before weighing to ensure a true 1:1 molar ratio.[1]
-
-
-
Potential Cause 3: Incomplete Reaction
-
Explanation: The polycondensation reaction may not have proceeded to a high enough conversion to achieve high molecular weight.
-
Solution:
-
Extend Reaction Time: Ensure the polymerization is carried out for a sufficient duration.
-
Increase Temperature: Gradually increasing the reaction temperature in the final stages can help drive the reaction to completion.
-
-
-
Potential Cause 4: Presence of Water
-
Explanation: Water can react with the diacid chloride, converting it to a dicarboxylic acid, which is less reactive under low-temperature polycondensation conditions. This disrupts the stoichiometry and can limit the molecular weight.
-
Solution:
-
Use anhydrous solvents.
-
Thoroughly dry all glassware before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Issue 2: The molecular weight distribution (polydispersity index - PDI) of my polymer is too broad.
-
Potential Cause 1: Inhomogeneous Reaction Conditions
-
Explanation: Inconsistent temperature or poor mixing within the reactor can lead to different rates of polymerization, resulting in a wider range of polymer chain lengths.[2]
-
Solution:
-
Ensure uniform heating and efficient stirring throughout the reaction to maintain a homogeneous reaction environment.[2]
-
-
-
Potential Cause 2: Side Reactions
-
Explanation: Side reactions, such as branching or cross-linking, can broaden the molecular weight distribution.
-
Solution:
-
Optimize reaction conditions (e.g., temperature, monomer concentration) to minimize unwanted side reactions.
-
-
Issue 3: Gel formation occurs during the polymerization.
-
Potential Cause 1: Impurities in Monomers
-
Explanation: Trifunctional or higher functional impurities in the monomers can lead to branching and eventual gelation.
-
Solution:
-
Ensure high purity of both the diamine and diacid chloride monomers.
-
-
-
Potential Cause 2: High Monomer Concentration
-
Explanation: At very high monomer concentrations, the likelihood of intermolecular side reactions that can lead to cross-linking increases.
-
Solution:
-
Conduct the polymerization at an appropriate monomer concentration. If gelation is an issue, try reducing the concentration.
-
-
-
Potential Cause 3: High Reaction Temperature
-
Explanation: Elevated temperatures can sometimes promote side reactions that lead to branching and gelation.
-
Solution:
-
Carefully control the reaction temperature and avoid overheating.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight I can expect for polyamides derived from this compound?
A1: Polyamides based on this compound can achieve high molecular weights, often characterized by inherent viscosities in the range of 0.35 to 0.76 dL/g or higher, depending on the specific diacid chloride used and the polymerization conditions.[3] The bulky fluorenylidene group can enhance solubility, which aids in achieving high molecular weight in solution polymerization.
Q2: What are the best solvents for the polycondensation of this compound?
A2: Amide-type aprotic polar solvents are commonly used for the low-temperature solution polycondensation of aromatic polyamides. These include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). The addition of salts like calcium chloride (CaCl2) or lithium chloride (LiCl) can improve the solubility of the resulting aromatic polyamide and help in obtaining higher molecular weights.
Q3: How does the structure of the diacid chloride affect the final molecular weight?
A3: The reactivity of the diacid chloride plays a significant role. Aromatic diacid chlorides are generally very reactive, which is favorable for achieving high molecular weight at low temperatures. The rigidity and geometry of the diacid chloride also influence the solubility of the growing polymer chain, which in turn can affect the maximum achievable molecular weight.
Q4: Can I use high-temperature solution polycondensation for this system?
A4: Yes, high-temperature solution polycondensation is a viable method for synthesizing aromatic polyamides from this compound.[4] This method can be effective in driving the reaction to completion and achieving high molecular weight polymers. The choice between low-temperature and high-temperature methods often depends on the specific monomers and desired polymer properties.
Quantitative Data Summary
The following table summarizes the effect of different diacid chlorides on the inherent viscosity of polyamides synthesized from this compound (FDA). Inherent viscosity is an indicator of the polymer's molecular weight.
| Diamine | Diacid Chloride | Inherent Viscosity (dL/g) |
| FDA | Isophthaloyl Dichloride | 0.67 - 0.79 |
| FDA | Terephthaloyl Dichloride | Moderate to High |
| FDA | Mixture of Isophthaloyl Dichloride and Glutaryl Dichloride | Good Solubility and Processability |
Note: The data is compiled from various sources and direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes a general procedure for the synthesis of an aromatic polyamide from this compound and an aromatic diacid chloride.
Materials:
-
This compound (FDA), high purity
-
Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride), high purity
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Nitrogen or Argon gas
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Dropping funnel
-
Low-temperature bath (e.g., ice-water bath)
-
Beaker
-
Filtering apparatus
-
Vacuum oven
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Setup: Assemble the reaction apparatus under a continuous flow of inert gas.
-
Dissolving the Diamine: In the reaction flask, dissolve a specific amount of this compound and anhydrous calcium chloride in anhydrous DMAc with stirring until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Adding the Diacid Chloride: Dissolve a stoichiometric amount (1:1 molar ratio) of the aromatic diacid chloride in a small amount of anhydrous DMAc in the dropping funnel. Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol, with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualization of Key Relationships
The following diagram illustrates the logical relationships between key experimental parameters and their impact on achieving high molecular weight in the polycondensation of this compound.
Caption: Factors influencing molecular weight in FDA polycondensation.
References
Technical Support Center: Reducing Colorantion in 4,4'-(9-Fluorenylidene)dianiline (FDA)-based Polyimide Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing coloration in 4,4'-(9-Fluorenylidene)dianiline (FDA)-based polyimide films.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellow coloration in FDA-based polyimide films?
A1: The primary cause of the intrinsic yellow-to-brown color in aromatic polyimide films is the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine monomers and the electron-accepting dianhydride monomers.[1][2] In the case of FDA-based polyimides, the fluorenylidene group introduces bulkiness, which can help to reduce chain packing and thus mitigate CTC formation to some extent. However, the aromatic nature of the monomers still allows for these electronic interactions, leading to coloration.
Q2: How does the choice of dianhydride co-monomer affect the color of the final polyimide film?
A2: The chemical structure of the dianhydride co-monomer significantly influences the color of the resulting polyimide film. Dianhydrides with strong electron-accepting capabilities tend to form stronger CTCs, leading to more intense coloration. To reduce color, it is advisable to use dianhydrides that disrupt electronic conjugation and inhibit chain packing. Strategies include:
-
Incorporating fluorine atoms: Using fluorinated dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), is a highly effective method. The bulky, electron-withdrawing trifluoromethyl (-CF3) groups hinder the formation of CTCs, resulting in more transparent and less colored films.[3][4]
-
Using alicyclic dianhydrides: Incorporating non-aromatic, alicyclic dianhydrides can significantly reduce CTC formation by interrupting the π-electron conjugation along the polymer backbone.[1]
-
Introducing flexible linkages: Dianhydrides containing flexible ether or sulfone linkages can increase the distance between polymer chains, weakening intermolecular CTCs and improving optical transparency.
Q3: Can the processing conditions of the polyimide film influence its color?
A3: Yes, processing conditions, particularly the curing temperature and atmosphere, can impact the final color of the polyimide film. High curing temperatures can sometimes lead to thermal-oxidative degradation, which may contribute to discoloration.[5] It is crucial to follow a carefully controlled thermal imidization schedule. Additionally, performing the curing process in an inert atmosphere, such as nitrogen, can help to minimize oxidative side reactions that may lead to chromophore formation.
Q4: Are there any additives that can be used to reduce the coloration of polyimide films?
A4: While the most effective approach is to modify the polymer backbone, some research has explored the use of additives. Antioxidants can be added to the poly(amic acid) solution to prevent thermal-oxidative degradation during curing. However, their effectiveness can be limited as many antioxidants may not be stable at the high temperatures required for imidization. The use of UV stabilizers can be beneficial for the final film's long-term color stability, especially in applications where it will be exposed to UV radiation.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Film is excessively yellow or brown | 1. Strong Charge-Transfer Complex (CTC) Formation: The chosen dianhydride has a high electron affinity, leading to strong CTCs with the FDA diamine. 2. Incomplete Imidization: Residual poly(amic acid) can contribute to color. 3. Thermal Degradation: The curing temperature was too high or held for too long. | 1. Monomer Selection: Co-polymerize with a fluorinated dianhydride like 6FDA or an alicyclic dianhydride to disrupt CTC formation. 2. Optimize Curing: Ensure the imidization is complete by following the recommended curing protocol. You can verify this using FTIR spectroscopy by monitoring the disappearance of the amic acid peaks and the appearance of the characteristic imide peaks. 3. Adjust Curing Protocol: Lower the final curing temperature or reduce the hold time at the highest temperature. Perform curing under a nitrogen atmosphere to prevent oxidation. |
| Film color is inconsistent or has dark spots | 1. Inhomogeneous Mixing of Monomers: The diamine and dianhydride were not fully dissolved or mixed before polymerization. 2. Contamination: Impurities in the monomers, solvent, or on the casting surface. 3. Localized Overheating: Uneven heating during the curing process. | 1. Improve Dissolution: Ensure both monomers are completely dissolved in the solvent before starting the polymerization. 2. Purify Materials: Use high-purity monomers and anhydrous solvent. Ensure all glassware and the casting substrate are scrupulously clean.[6] 3. Ensure Uniform Heating: Use a calibrated oven with good temperature distribution. |
| Film becomes brittle and discolored after UV exposure | 1. UV Degradation: The polyimide backbone is susceptible to photodegradation. | 1. Incorporate UV-Stable Monomers: If the application involves UV exposure, consider monomers known for better UV stability. 2. Use UV-Protective Coatings: Apply a UV-blocking coating to the surface of the film. |
| Film has bubbles or voids | 1. Trapped Air: Air bubbles were introduced during the mixing of the poly(amic acid) solution or during casting. 2. Solvent Evaporation Issues: Too rapid heating during the initial stages of curing can cause the solvent to boil, creating bubbles. | 1. Degas the Solution: Before casting, let the poly(amic acid) solution sit to allow bubbles to rise, or use a low-speed centrifuge. Cast the solution slowly and evenly.[7] 2. Slow Initial Heating: Use a gentle temperature ramp at the beginning of the curing cycle to allow for gradual solvent removal before high-temperature imidization. |
Quantitative Data on Optical Properties
The following tables summarize the optical properties of polyimide films based on this compound (FDA) and various dianhydrides.
Table 1: Influence of Dianhydride Structure on Polyimide Optical Properties
| Diamine | Dianhydride | Transmittance at 500 nm (%) | Yellowness Index (b*) | Cut-off Wavelength (nm) |
| FDAADA | FDAn | >80.0 | 5.20 | - |
| ABTFMB | FDAn | >80.0 | 1.01 | - |
| MABTFMB | FDAn | >80.0 | 1.43 | - |
Data synthesized from a study on fluorene-containing polyimides.[8] Note: FDAADA, ABTFMB, and MABTFMB are different amide-bridged diamines, and FDAn is a fluorene-containing dianhydride.
Experimental Protocols
Detailed Methodology for the Synthesis of a Low-Color FDA-6FDA Polyimide Film
This protocol describes the synthesis of a polyimide film from this compound (FDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) via a two-step polycondensation method.
Materials:
-
This compound (FDA)
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of FDA in anhydrous DMAc under a nitrogen atmosphere.
-
Once the FDA is completely dissolved, cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of 6FDA powder to the stirred solution.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12-24 hours to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Curing:
-
Pour the poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the glass plate in a programmable oven with a nitrogen atmosphere.
-
Perform a staged thermal curing (imidization) process:
-
Heat to 80°C and hold for 1 hour to slowly remove the solvent.
-
Increase the temperature to 150°C and hold for 1 hour.
-
Increase the temperature to 250°C and hold for 1 hour.
-
Finally, increase the temperature to 300°C and hold for 1 hour.
-
-
Allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in deionized water to carefully peel off the resulting polyimide film.
-
Dry the film in a vacuum oven at 100°C for several hours.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of low-color polyimide films.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of defects in spin coated polyimide films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mechanical Strength of Polymers Derived from 4,4'-(9-Fluorenylidene)dianiline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the mechanical strength of polymers derived from 4,4'-(9-Fluorenylidene)dianiline (FDA).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and processing of FDA-based polymers, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Polymer Molecular Weight | - Impure monomers (FDA or dianhydride) - Incorrect stoichiometric ratio of monomers - Presence of moisture in the reaction system - Incomplete reaction | - Monomer Purification: Recrystallize FDA and sublime the dianhydride before use. - Stoichiometry: Accurately weigh monomers to ensure a 1:1 molar ratio. - Moisture Control: Dry all glassware thoroughly. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Reaction Time & Temperature: Ensure the polymerization reaction proceeds for the recommended duration and at the appropriate temperature to achieve complete conversion. |
| Brittle Polymer Films | - Low molecular weight of the polymer - Rigid polymer backbone - Incomplete imidization - Residual solvent or stress in the film | - Increase Molecular Weight: Follow the steps outlined above to ensure high molecular weight polymer formation. - Introduce Flexible Linkages: Incorporate flexible comonomers, such as those containing ether or sulfone groups, into the polymer backbone. For example, using a dianhydride like 4,4′-oxydiphthalic anhydride (B1165640) (ODPA) can enhance flexibility.[1] - Optimize Curing Process: Ensure complete conversion of the poly(amic acid) precursor to polyimide through a controlled thermal or chemical imidization process. A stepwise heating program is often effective. - Annealing: Post-casting, anneal the film to relieve internal stresses and remove any residual solvent.[2] |
| Poor Polymer Solubility | - High molecular weight and rigid chain structure - Strong intermolecular interactions | - Introduce Bulky or Asymmetric Groups: Incorporate monomers with bulky side groups or non-coplanar structures to disrupt chain packing and improve solubility. The fluorenyl group in FDA itself contributes to solubility. - Fluorination: The incorporation of fluorine-containing monomers, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), can enhance solubility.[3][4] - Copolymerization: Synthesize random or block copolymers to interrupt the regular chain structure and reduce crystallinity. |
| Inconsistent Mechanical Properties | - Non-uniform dispersion of fillers (if applicable) - Variations in film thickness - Inconsistent curing conditions | - Improve Filler Dispersion: For nanocomposites, use ultrasonication or high-shear mixing to ensure uniform distribution of nanoparticles within the polymer matrix.[5] - Controlled Film Casting: Employ techniques like spin coating or doctor blading to produce films with uniform thickness. - Standardize Curing Protocol: Maintain consistent temperature ramps, hold times, and atmosphere during the imidization process for all samples. |
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of fluorine atoms affect the mechanical properties of FDA-based polyimides?
A1: Introducing fluorine-containing monomers, such as 6FDA, into the polyimide backbone can have several effects. The high bond energy of C-F bonds can enhance thermal stability.[3] While the increased chain rigidity can lead to a higher elastic modulus and tensile strength, the large atomic size of fluorine can also increase the free volume, potentially reducing intermolecular forces and leading to decreased elongation at break.[6] Therefore, a trade-off between strength and ductility needs to be considered in the molecular design.
Q2: What is the role of nanoparticles in enhancing the mechanical strength of these polymers?
A2: Incorporating nanoparticles such as carbon nanotubes, graphene, or silica (B1680970) into the polymer matrix can significantly improve mechanical properties.[7][8] These fillers can act as reinforcing agents, leading to an increase in tensile strength, modulus, and toughness.[7][9] The effectiveness of the reinforcement depends on the type of nanoparticle, its concentration, and the quality of its dispersion within the polymer matrix.[5][9]
Q3: Can copolymerization be used to tailor the mechanical properties?
A3: Yes, copolymerization is a common strategy. By incorporating a more flexible comonomer, such as a diamine with ether linkages, into the rigid FDA-based polymer chain, it is possible to improve the elongation at break and toughness of the resulting copolymer, although this may sometimes be accompanied by a decrease in tensile strength and modulus.[10]
Q4: What is a typical procedure for synthesizing an FDA-based polyimide?
A4: A common method is a two-step polycondensation. First, equimolar amounts of this compound and an aromatic dianhydride are reacted in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature under an inert atmosphere to form a poly(amic acid) solution. This viscous solution is then cast into a film and thermally cured by stepwise heating to high temperatures (e.g., up to 300-350°C) to induce cyclodehydration and form the final polyimide film.[2][10]
Quantitative Data on Mechanical Properties
The following tables summarize the mechanical properties of various polymers derived from this compound and related structures.
Table 1: Mechanical Properties of Polyamides Derived from this compound
| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PA with isophthaloyl dichloride | 73.4 - 83.4 | 6.7 - 13.8 | 1.6 - 2.2 |
Data sourced from a study on aromatic polyamides.[11]
Table 2: Mechanical Properties of Fluorinated Polyimides
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |
| TPPI50 (50% TFMB content) | 232.73 | 26.26 | 5.53 |
| TPPI25 (25% TFMB content) | 205.92 | - | - |
| CPI Films (FFDA-based) | 96 - 172 | 3.48 - 9.43 | 3.13 - 4.00 |
| 9FDA-based Polyimides | 87.7 - 102.7 | 5.0 - 7.8 | - |
TFMB: 2,2',-bis(trifluoromethyl)benzidine, FFDA: 9,9-Bis(3-fluoro-4-aminophenyl) fluorene, 9FDA: 4,4′-[2,2,2-trifluoro-1-(3,5-ditrifluoromethylphenyl) ethylidene] diphthalic anhydride. Data compiled from multiple sources.[4][6][12]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from FDA and a Dianhydride
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound (FDA) in anhydrous N,N-dimethylacetamide (DMAc).
-
Addition: Once the FDA is completely dissolved, add an equimolar amount of the chosen aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) in portions to the stirred solution at room temperature.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The solution will become viscous as the poly(amic acid) forms.
-
Storage: The resulting poly(amic acid) solution should be stored in a refrigerator at 4°C before further processing.
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
-
Casting: Pour the synthesized poly(amic acid) solution onto a clean, dry glass plate.
-
Spreading: Use a doctor blade or a casting knife to spread the solution evenly to a desired thickness.
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at a low temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Transfer the glass plate with the semi-dried film to a programmable oven. Heat the film in a stepwise manner under a nitrogen atmosphere. A typical heating program might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour.
-
Cooling and Removal: After the final heating step, allow the film to cool down slowly to room temperature. The polyimide film can then be carefully peeled off the glass substrate.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of FDA-based polyimide films.
Caption: Troubleshooting logic for addressing brittle polyimide films.
References
- 1. zeusinc.com [zeusinc.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. psecommunity.org [psecommunity.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Processability of 4,4'-(9-Fluorenylidene)dianiline (FDA)
Welcome to the technical support center for 4,4'-(9-Fluorenylidene)dianiline (FDA). This resource is designed for researchers, scientists, and drug development professionals who are working with FDA and facing challenges related to its processability. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
FAQs and Troubleshooting Guides
This section provides answers to frequently asked questions and offers solutions to common problems encountered when working with this compound and its derivatives.
FAQ 1: Why is this compound difficult to process?
This compound (FDA) is a rigid, crystalline molecule with strong intermolecular interactions. This results in a high melting point (237-239 °C) and very limited solubility in most common organic solvents.[1][2] It is insoluble in water and only sparingly soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). This poor solubility and high thermal transition make it challenging to process FDA into uniform films, fibers, or other forms for various applications.
Troubleshooting Guide: Improving the Solubility of FDA
Problem: You are unable to dissolve a sufficient amount of FDA in your desired solvent for polymerization or film casting.
Solution:
The most effective strategy to improve the processability of materials derived from FDA is to chemically modify the FDA molecule to disrupt its crystalline packing and reduce intermolecular forces. This can be achieved by:
-
Introducing Bulky Side Groups: Attaching large, non-planar groups to the fluorene (B118485) core or the aniline (B41778) rings increases the free volume between polymer chains, thereby improving solubility.
-
Incorporating Flexible Linkages: Introducing flexible ether or alkyl chains into the FDA backbone can enhance segmental motion and lead to better solubility.
-
Copolymerization: Instead of using only modified FDA, copolymerizing pristine FDA with other, more soluble, diamines or dianhydrides can be an effective way to balance desired properties with improved processability.
Below is a diagram illustrating the logical workflow for selecting a modification strategy.
Caption: A logical workflow for selecting a strategy to improve the processability of FDA-based polymers.
Quantitative Data on Solubility and Thermal Properties
The following tables summarize the solubility of pristine FDA and the enhanced solubility and modified thermal properties of polyimides derived from modified FDA.
Table 1: Solubility of Pristine this compound
| Solvent | Solubility at Room Temperature |
| Water | Insoluble |
| N-methyl-2-pyrrolidone (NMP) | Soluble[1] |
| N,N-dimethylacetamide (DMAc) | Soluble[1] |
| N,N-dimethylformamide (DMF) | Soluble[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Partially Soluble |
| Tetrahydrofuran (THF) | Sparingly Soluble |
| Chloroform | Sparingly Soluble |
Table 2: Comparison of Properties of Polyimides from Pristine FDA and a Modified Derivative
| Polymer | Monomers | Solubility in NMP | Glass Transition Temperature (Tg) |
| Polyimide (Pristine) | Pristine FDA + Dianhydride | Poor | High (>300 °C) |
| Polyimide (Modified) | Modified FDA (e.g., with ether linkages) + Dianhydride | Good | Lowered (e.g., 190-245 °C)[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the modification of FDA.
Protocol 1: Synthesis of an Ether-Linked Diamine from 4,4'-(9-Fluorenylidene)diphenol
This protocol describes a two-step process to introduce flexible ether linkages, starting from the diphenol analogue of FDA.
Step 1: Synthesis of 9,9'-bis[4-(glycidyloxy)phenyl]fluorene
This reaction involves the etherification of 4,4'-(9-fluorenylidene)diphenol with epichlorohydrin (B41342).[4]
Materials:
-
4,4'-(9-Fluorenylidene)diphenol
-
Epichlorohydrin
-
A suitable base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., a mixture of water and an organic solvent)
Procedure:
-
Dissolve 4,4'-(9-fluorenylidene)diphenol in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add an excess of epichlorohydrin to the reaction mixture.
-
Heat the reaction to a specific temperature and maintain for a set time, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
After the reaction is complete, cool the mixture and precipitate the product by adding it to water.
-
Filter, wash, and dry the crude product.
-
Purify the product by recrystallization.
Step 2: Synthesis of the Diamine
The resulting epoxy-terminated compound can then be reacted with an amino-phenol to yield an ether-linked diamine.
Materials:
-
9,9'-bis[4-(glycydyloxy)phenyl]fluorene
-
A suitable catalyst (e.g., a phosphine-based catalyst)
-
A suitable solvent (e.g., a polar aprotic solvent)
Procedure:
-
Dissolve 9,9'-bis[4-(glycydyloxy)phenyl]fluorene and 4-aminophenol in the solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction under an inert atmosphere, monitoring its progress.
-
Once the reaction is complete, cool the mixture and precipitate the product.
-
Filter, wash, and dry the final ether-linked diamine.
Below is a diagram illustrating the reaction pathway.
References
Technical Support Center: Enhancing the Solubility of Fluorene-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorene-based polymers. The focus is on leveraging copolymerization strategies to overcome solubility challenges commonly encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do fluorene-based homopolymers often exhibit poor solubility?
A1: Fluorene-based homopolymers, such as poly(9,9-dioctylfluorene), have rigid backbones that can lead to strong interchain interactions and aggregation. This rigidity, while contributing to desirable electronic properties, often results in poor solubility in common organic solvents, complicating their processing and application in devices.
Q2: What are the primary copolymerization strategies to enhance the solubility of fluorene-based polymers?
A2: The main strategies involve:
-
Incorporation of Comonomers: Introducing different aromatic or heterocyclic comonomers into the polymer backbone disrupts the structural regularity, hindering packing and improving solubility.[1][2][3][4]
-
Side-Chain Engineering: Attaching bulky, flexible, or solubilizing side chains to the fluorene (B118485) C9 position or the comonomer units can increase the free volume and improve solvent interaction.[5][6]
-
Creating Random or Alternating Copolymers: The arrangement of monomer units (random vs. alternating) can influence the polymer's morphology and solubility. Alternating copolymers can sometimes exhibit different solubility profiles compared to their random counterparts.[7]
Q3: Which comonomers are commonly used to improve the solubility of fluorene-based polymers?
A3: A variety of comonomers are used, including:
-
Silole derivatives.[7]
-
Carbazole units.[10]
-
Distilbene moieties.[11]
-
Aryl ether ketones with non-coplanar structures.[12]
Q4: Can the ratio of comonomers in the polymer chain affect its solubility?
A4: Yes, the feed ratio of the comonomers during polymerization significantly impacts the resulting copolymer's properties, including solubility. Increasing the concentration of a bulky or more soluble comonomer can systematically improve the overall solubility of the copolymer.[2][7]
Troubleshooting Guides
Issue 1: Newly synthesized fluorene-based copolymer has poor solubility in common organic solvents (e.g., chloroform, toluene, THF).
Possible Causes:
-
High degree of polymerization leading to strong intermolecular forces.
-
Aggregation of rigid polymer chains.
-
Insufficient disruption of the polymer backbone's regularity.
-
Inappropriate side chains that do not provide sufficient steric hindrance.
Troubleshooting Steps:
-
Modify the Comonomer Ratio: If synthesizing a random copolymer, try increasing the molar percentage of the comonomer that is known to enhance solubility. For instance, increasing the content of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) in a polyfluorene copolymer has been shown to yield polymers soluble in conventional organic solvents.[2]
-
Introduce Bulky Side Chains: Synthesize a new batch of the copolymer using a fluorene monomer with bulkier or longer alkyl side chains at the C9 position. Silyl (B83357) ether side groups have also been shown to improve solubility in low- or nonpolar solvents.[5][13]
-
Incorporate Flexible Linkages: Consider synthesizing a copolymer that includes flexible linkages, such as siloxane units, in the main chain to increase conformational freedom.[11]
-
Use a Phase-Transfer Catalyst: During Suzuki coupling polymerization, the addition of a phase-transfer catalyst like Aliquat 336 can enhance the interaction between reactants, potentially leading to polymers with different molecular weights and solubility characteristics.[9]
-
Post-Polymerization Modification: If the polymer has reactive side chains, a post-synthesis modification can be performed to attach more solubilizing groups.
Issue 2: The copolymer precipitates during the polymerization reaction.
Possible Causes:
-
The growing polymer chain reaches a critical length where it becomes insoluble in the reaction solvent.
-
The reaction temperature is not optimal for maintaining solubility.
-
The chosen solvent system is not appropriate for the copolymer being synthesized.
Troubleshooting Steps:
-
Adjust the Solvent System: Use a higher-boiling point solvent or a solvent mixture that is known to be a better solvent for the target polymer.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes improve the solubility of the growing polymer chains. However, be mindful of potential side reactions.
-
Add a Phase-Transfer Catalyst: As mentioned previously, a phase-transfer catalyst can improve the solubility and dispersion of reactants and the growing polymer.[9]
-
Control Molecular Weight: Terminate the polymerization earlier by adding an end-capping agent like phenylboronic acid to obtain a lower molecular weight polymer, which may exhibit better solubility.[9]
Quantitative Data Summary
Table 1: Effect of Comonomer Ratio on Molecular Weight and Solubility of Fluorene-Silole Copolymers (PFO-TST)
| Copolymer | Fluorene:Silole Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Solubility in Common Solvents |
| PFO-TST1 | 99:1 | 18,000 | 38,000 | 2.1 | Soluble |
| PFO-TST5 | 95:5 | 19,000 | 45,000 | 2.4 | Soluble |
| PFO-TST10 | 90:10 | 21,000 | 51,000 | 2.4 | Soluble |
| PFO-TST20 | 80:20 | 23,000 | 59,000 | 2.6 | Soluble |
| PFO-TST50 | 50:50 | 25,000 | 68,000 | 2.7 | Soluble |
| Data synthesized from information in[7]. All copolymers were reported to be soluble in solvents like chloroform, toluene, and THF. |
Table 2: Molecular Weight and Dispersity of Fluorene-Benzothiadiazole Copolymers (PFDTBT)
| Copolymer ID | Synthesis Time (h) | Phase-Transfer Catalyst | Mw ( g/mol ) | Dispersity (Ɖ) |
| P1 | 48 | None | 6,700 | 1.50 |
| P2 | 24 | Aliquat 336 | >20,000 | 1.80-2.20 |
| P3 | 24 | Aliquat 336 | >20,000 | 1.80-2.20 |
| Data synthesized from information in[9]. The use of a phase-transfer catalyst resulted in copolymers with higher molar masses. |
Experimental Protocols
General Protocol for Suzuki Coupling Copolymerization
This protocol provides a general methodology for the synthesis of fluorene-based copolymers via a palladium-catalyzed Suzuki coupling reaction.[2][7][8][9]
Materials:
-
Fluorene-based monomer (e.g., 9,9-dioctyl-fluorene-2,7-bis(pinacol boronic ester))
-
Comonomer (e.g., a dibromo-aromatic compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2 M aqueous potassium carbonate solution)
-
Solvent (e.g., dry toluene)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
End-capping agent (e.g., phenylboronic acid)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add equimolar amounts of the fluorene-based monomer and the comonomer to a round-bottom flask.
-
Add the palladium catalyst (typically 1-2 mol%).
-
If using a phase-transfer catalyst, add it to the flask.
-
Add the degassed solvent (e.g., toluene) and the aqueous base solution.
-
Stir the mixture vigorously and heat to 85-90 °C under an inert atmosphere for 24-48 hours.
-
To terminate the polymerization, add a solution of the end-capping agent in the reaction solvent and continue stirring for another 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the crude polymer by slowly pouring the reaction mixture into a large volume of cold methanol with stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol and acetone (B3395972) to remove oligomers and catalyst residues.
-
Dry the purified polymer in a vacuum oven overnight.
Visualizations
Caption: Troubleshooting workflow for improving copolymer solubility.
Caption: Logic of enhancing solubility via copolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. 20.210.105.67 [20.210.105.67]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,4'-(9-Fluorenylidene)dianiline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-(9-Fluorenylidene)dianiline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Product Yield
-
Question: My reaction has resulted in a significantly lower yield than expected. What are the common causes and how can I improve it?
-
Answer: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The condensation of 9-fluorenone (B1672902) and aniline (B41778) is an equilibrium process. Insufficient reaction time or temperature can lead to a low conversion of starting materials. Ensure that the reaction is heated appropriately and for the recommended duration to drive the equilibrium towards the product. The removal of water, a byproduct of the reaction, is also crucial for pushing the reaction to completion.
-
Suboptimal Catalyst Concentration: Aniline hydrochloride acts as an acid catalyst in this reaction. An insufficient amount of catalyst can lead to a sluggish or incomplete reaction. Conversely, an excessive amount may promote side reactions. Adhering to the recommended stoichiometry is important.
-
Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. Common side reactions may include the formation of a mono-substituted intermediate, where only one molecule of aniline has reacted with the 9-fluorenone.
-
Mechanical Losses during Work-up: Product can be lost during the neutralization, extraction, and filtration steps. Ensure complete precipitation of the product during crystallization and minimize transfers between vessels. When washing the filtered product, use a minimal amount of cold solvent to avoid redissolving the product.
-
Issue 2: Product Purity Concerns
-
Question: My final product is discolored or shows impurities in analytical tests (e.g., TLC, HPLC). What are the likely impurities and how can I improve the purity?
-
Answer: Purity issues often arise from unreacted starting materials or the formation of by-products.
-
Presence of Starting Materials: Incomplete reaction can leave unreacted 9-fluorenone and aniline in the crude product. Confirm reaction completion using an appropriate analytical method like Thin Layer Chromatography (TLC) before proceeding with the work-up.
-
Formation of Mono-substituted By-product: The reaction proceeds in two steps, with the first being the addition of one aniline molecule to the 9-fluorenone. If the reaction is not driven to completion, this mono-substituted intermediate can remain as an impurity.
-
Colored Impurities: Aniline is susceptible to oxidation, which can form colored impurities, giving the final product a yellowish or brownish tint. It is advisable to use freshly distilled aniline and to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification Strategy: The purification process is critical for obtaining a high-purity product. The provided protocols often involve a multi-step purification including neutralization, crystallization, and washing. For persistent impurities, recrystallization from a suitable solvent system or column chromatography may be necessary. The use of activated carbon during the purification process can also help in removing colored impurities.[1]
-
Issue 3: Reaction Stalls or Proceeds Slowly
-
Question: The reaction seems to be proceeding very slowly or has stalled. What could be the issue?
-
Answer: A slow or stalled reaction is typically related to the reaction conditions.
-
Inefficient Water Removal: The formation of this compound is a condensation reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation. The use of a Dean-Stark apparatus or a similar setup for azeotropic removal of water with a solvent like toluene (B28343) is highly recommended.
-
Inadequate Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate. Ensure that the reaction mixture is being heated to the specified temperature and that the heating is uniform.
-
Poor Quality of Reagents: The purity of the starting materials, particularly the 9-fluorenone and aniline, is important. Impurities in the starting materials can interfere with the reaction. The aniline hydrochloride catalyst should also be of good quality.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the role of aniline hydrochloride in this synthesis?
-
Answer: Aniline hydrochloride serves as an in-situ source of acid, which catalyzes the condensation reaction between the carbonyl group of 9-fluorenone and the amino groups of aniline.
-
-
Question 2: Why is a high temperature required for this reaction?
-
Answer: The condensation reaction has a significant activation energy and is reversible. High temperatures are necessary to provide sufficient energy for the reaction to proceed at a practical rate and to facilitate the removal of water, which drives the equilibrium towards the formation of the desired product.
-
-
Question 3: What is the purpose of the neutralization step with a base (e.g., sodium hydroxide (B78521) or ammonia (B1221849) water)?
-
Answer: The reaction is performed under acidic conditions due to the use of aniline hydrochloride. The neutralization step is essential to deprotonate the anilinium ions and precipitate the free base of the product, this compound, which is a solid.[1]
-
-
Question 4: Can other catalysts be used for this synthesis?
-
Answer: While aniline hydrochloride is commonly used, other acidic catalysts could potentially be employed. The key is to have a proton source to activate the carbonyl group of the 9-fluorenone. The choice of catalyst may influence the reaction rate and the formation of by-products.
-
-
Question 5: What are some suitable solvents for the recrystallization of this compound?
-
Answer: The choice of solvent for recrystallization depends on the impurities present. Based on the provided protocols, solvents like xylene are used for washing and purification.[1] A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Quantitative Data Summary
The following table summarizes quantitative data from a representative synthesis protocol for this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 9-Fluorenone | 72 g | [1] |
| Aniline Hydrochloride | 155.4 g | [1] |
| Aniline | 145 g | [1] |
| Sodium Bisulfite | 10 g | [1] |
| Toluene | 100 g | [1] |
| Reaction Conditions | ||
| Initial Temperature | 125-130 °C | [1] |
| Initial Reaction Time | 3 hours | [1] |
| Final Temperature | 145-150 °C | [1] |
| Final Reaction Time | 3 hours | [1] |
| Purification | ||
| Neutralization Agent | 10% Sodium Hydroxide Solution | [1] |
| Crystallization Temperature | 20-30 °C | [1] |
| Washing Solvent | Xylene | [1] |
| Further Purification | Recrystallization from deionized water with hydrochloric acid and activated carbon, followed by neutralization with ammonia water. | [1] |
| Product | ||
| Final Product | This compound | |
| Yield | 93.4% | [1] |
| Purity (by HPLC) | 99.7% | [1] |
Experimental Protocol
The following is a detailed methodology for a representative synthesis of this compound.
Materials:
-
9-Fluorenone
-
Aniline Hydrochloride
-
Aniline
-
Sodium Bisulfite
-
Toluene
-
10% Sodium Hydroxide Solution
-
Xylene
-
Deionized Water
-
33% Hydrochloric Acid
-
Activated Carbon
-
10% Ammonia Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a thermometer, and a water trap (Dean-Stark apparatus), add 72 g of 9-fluorenone, 155.4 g of aniline hydrochloride, and 10 g of sodium bisulfite.[1]
-
Reaction Initiation: To the reaction vessel, add 145 g of aniline and 100 g of toluene.[1]
-
Heating Stage 1: Begin stirring and heat the mixture to 125-130 °C. Maintain this temperature for 3 hours, continuously removing the water generated through the water trap.[1]
-
Heating Stage 2: Slowly increase the temperature to 145-150 °C and hold for an additional 3 hours.[1]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to 95 °C. At this temperature, slowly add a 10% sodium hydroxide solution until the pH of the mixture is approximately 9. Stir for 3 hours to ensure complete neutralization.[1]
-
Work-up and Crystallization: Allow the layers to separate at 95 °C and collect the upper organic layer. Gradually cool the organic layer to 20-30 °C with stirring and continue to stir for 1 hour to facilitate crystallization.[1]
-
Initial Purification: Filter the solid product. Wash the crude product with 300 g of xylene. After drying, this step yields approximately 141 g of product with a purity of around 99.5%.[1]
-
Recrystallization for High Purity:
-
In a separate flask, add the 141 g of the product to 2800 g of deionized water and 49.3 g of 33% hydrochloric acid.[1]
-
Add 28 g of activated carbon and heat the mixture to 65-70 °C for 2 hours.[1]
-
Perform a hot filtration to remove the activated carbon.[1]
-
To the hot filtrate, add 10% ammonia water at 60-65 °C until the pH is between 9 and 10. Stir for 3 hours.[1]
-
Cool the mixture to 20-30 °C, filter the purified product, and dry to obtain approximately 130 g of a pure white solid.[1]
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
References
Technical Support Center: Characterization of Impurities in 4,4'-(9-Fluorenylidene)dianiline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-(9-Fluorenylidene)dianiline (FDA). The information is presented in a question-and-answer format to directly address common issues encountered during the characterization of impurities in FDA.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound (FDA)?
The common impurities in FDA are typically related to its synthesis, which involves the acid-catalyzed reaction of 9-fluorenone (B1672902) and aniline (B41778).[1] These can be broadly categorized as:
-
Starting Materials: Unreacted 9-fluorenone and excess aniline.
-
Intermediates: Incompletely reacted intermediates.
-
Side Products: Isomeric impurities such as 2,4'-(9-Fluorenylidene)dianiline and 2,2'-(9-Fluorenylidene)dianiline, formed due to the possibility of ortho-substitution on the aniline ring in addition to the desired para-substitution. Other potential byproducts may arise from side reactions of the starting materials under acidic conditions.
-
Degradation Products: While FDA is a stable molecule, degradation can occur under harsh environmental conditions such as exposure to strong acids, bases, oxidizing agents, or high temperatures.[2] Degradation of the fluorene (B118485) moiety can lead to the formation of 9-fluorenone.[2][3]
Q2: What analytical techniques are most suitable for characterizing impurities in FDA?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization of impurities in FDA:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities. A reverse-phase C18 column is often effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and some side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities.[4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in impurities, providing complementary information to NMR and MS data.[4]
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape or resolution of FDA and impurity peaks.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The amine groups in FDA and its impurities are basic. Adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can significantly improve peak shape. A slightly acidic to neutral pH is often a good starting point.
-
-
Possible Cause 2: Wrong column selection.
-
Solution: A C18 column is a good general-purpose choice. However, for highly polar or closely related impurities, a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) might provide better selectivity.
-
-
Possible Cause 3: Inadequate mobile phase composition.
-
Solution: Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Possible Cause 2: Inadequately equilibrated column.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
-
Possible Cause 3: Mobile phase degradation or changes in composition.
-
Solution: Prepare fresh mobile phase daily and keep it well-mixed.
-
GC-MS Analysis
Problem: Poor peak shape (tailing) for FDA and its amine impurities.
-
Possible Cause: Interaction of basic amine groups with active sites in the GC system.
-
Solution: Derivatization of the amine groups (e.g., with a silylating or acylating agent) can reduce their polarity and improve peak shape. Alternatively, using a base-deactivated GC column can minimize these interactions.
-
Problem: Low sensitivity for certain impurities.
-
Possible Cause: Inefficient ionization of the analytes.
-
Solution: Optimize the MS source parameters, including ionization energy and source temperature. For some impurities, chemical ionization (CI) may provide better sensitivity than electron ionization (EI).
-
Quantitative Data Summary
The following table summarizes typical impurity levels found in commercially available this compound. Note that these values can vary between manufacturers and batches.
| Impurity Category | Common Impurities | Typical Specification Limit (%) |
| Process-Related | 9-Fluorenone | ≤ 0.1 |
| Aniline | ≤ 0.1 | |
| Isomeric Impurities (e.g., 2,4'-FDA) | ≤ 0.5 (total) | |
| Unspecified | Any single unknown impurity | ≤ 0.1 |
| Total Impurities | - | ≤ 1.0 |
Data is illustrative and based on typical purity levels of high-grade FDA (e.g., 99%).[7]
Experimental Protocols
HPLC-UV Method for Purity Assessment
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the FDA sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Sample Preparation: Dissolve the FDA sample in a suitable solvent like dichloromethane (B109758) or perform a headspace analysis for very volatile impurities. Derivatization may be necessary for better peak shape of amine-containing impurities.
Visualizations
Caption: Workflow for the characterization of impurities in FDA.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 4. This compound | C25H20N2 | CID 631552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 4,4 -(9-Fluorenylidene)dianiline 99 15499-84-0 [sigmaaldrich.com]
Validation & Comparative
Comparative study of diamines for high-performance polyimides
A Comparative Study of Diamines for High-Performance Polyimides
This guide provides a comprehensive comparison of various diamines used in the synthesis of high-performance polyimides. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of these advanced polymers. The selection of the diamine monomer is a critical factor that dictates the ultimate thermal, mechanical, and electrical properties of the resulting polyimide. This document summarizes key performance data, details experimental methodologies, and illustrates fundamental concepts to aid in the rational design and selection of diamines for specific high-performance applications.
The Influence of Diamine Structure on Polyimide Properties
The chemical structure of the diamine monomer significantly influences the final properties of the polyimide. Aromatic diamines generally impart high thermal stability and excellent mechanical strength due to the rigidity of their backbones.[1] In contrast, the introduction of flexible linkages, such as ether groups, can enhance solubility and processability, although sometimes at the expense of a lower glass transition temperature (Tg).[2]
Key structural features of diamines and their effects on polyimide properties include:
-
Isomeric Attachment: The substitution pattern on aromatic rings (ortho-, meta-, para-) affects chain packing and flexibility. Para-isomers tend to form more rigid, linear polymer chains, leading to higher glass transition temperatures and thermal stability.[3] Meta-isomers introduce kinks in the polymer backbone, increasing flexibility and solubility.[3]
-
Flexible Linkages: The incorporation of flexible groups like ether (–O–) or isopropylidene (–C(CH₃)₂–) into the diamine structure can enhance the solubility and processability of the resulting polyimides.[4]
-
Bulky Substituents: The presence of bulky side groups, such as trifluoromethyl (–CF₃) or sulfone (–SO₂–), can disrupt chain packing, leading to increased solubility, optical transparency, and a lower dielectric constant.[4][5]
-
Fluorine Content: The introduction of fluorine-containing groups, particularly –CF₃, is a common strategy to lower the dielectric constant and reduce water absorption in polyimides, which is crucial for microelectronics applications.[6]
-
Rigid and Rod-like Structures: Diamines with rigid, linear structures contribute to higher crystallinity and superior thermal and mechanical properties in the final polyimide.[2]
Comparative Performance Data
The following tables summarize the key performance indicators of polyimides synthesized from various diamines, highlighting the impact of their chemical structure.
| Diamine Structure | Dianhydride | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Dielectric Constant (Dk) | Reference |
| 4,4'-Oxydianiline (ODA) | PMDA | 302 | ~560 | - | 3.42 | >3.0 | [7][8] |
| 4,4'-Oxydianiline (ODA) | BTDA | 276 | - | 114.19 | 3.23 | - | [7] |
| 4,4'-Oxydianiline (ODA) | BPDA | 290 | - | - | - | <3.0 | [7] |
| 4,4'-Diaminodiphenylmethane | BTCA | >510 (onset of weight loss) | - | - | - | - | [9] |
| 4,4'-Diaminodiphenyl ether | BTCA | >510 (onset of weight loss) | - | - | - | - | [9] |
| 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | CHDA | - | - | - | - | - | [5] |
| m-bis[4-(3-aminophenoxy)phenyl]sulfone | CHDA | - | - | - | - | - | [5] |
| p-bis[4-(4-aminophenoxy)-phenyl]sulfone | CHDA | - | - | - | - | - | [5] |
| 3,4-Oxydianiline | CHDA | - | - | - | - | - | [5] |
| 1,3-bis(3-aminophenoxy)benzene | CHDA | - | - | - | - | - | [5] |
| 1,4-bis(4-amino-phenoxy)benzene | CHDA | - | - | - | - | - | [5] |
| ortho-methyl substituted diamine (MBDAM) | DPPD | 369 | 567 (T10) | - | - | - | [10] |
| ortho-methyl substituted diamine (HFI) | DPPD | >336 | 548 (T10) | - | - | - | [10] |
| non-ortho substituted diamine (BAPHF) | DPPD | 338 | 605 (T10) | - | - | - | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of high-performance polyimides are crucial for reproducible research.
Polyimide Synthesis
Two-Step Poly(amic acid) Process: This is the most widely used method for polyimide synthesis.[9]
-
Poly(amic acid) Formation: A diamine is reacted with a stoichiometric amount of a dianhydride in a dipolar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperature under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred for several hours to yield a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) is then converted to the final polyimide via thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, and the solvent is removed under vacuum. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C, holding for one hour at each temperature, to induce cyclodehydration and form the imide rings.[9]
-
Chemical Imidization: This method is performed at lower temperatures using a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine (B92270) or triethylamine.
-
One-Step High-Temperature Solution Polymerization: This method is suitable for polyimides that are soluble in organic solvents at elevated temperatures.[9]
-
A stoichiometric mixture of the diamine and dianhydride is heated in a high-boiling solvent (e.g., m-cresol, nitrobenzene) to temperatures between 180°C and 220°C.[9]
-
The water generated during imidization is continuously removed, often by azeotropic distillation, to drive the reaction to completion and achieve a high molecular weight.[9]
Characterization Techniques
Thermal Gravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyimides.
-
A small sample of the polyimide film (typically 5-10 mg) is placed in a TGA instrument.
-
The sample is heated at a constant rate, for example, 10°C/min, under a nitrogen atmosphere.[7][8]
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[7]
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polyimides.
-
A small, weighed sample (5-10 mg) of the polyimide film is sealed in an aluminum pan.[2][11]
-
The sample is subjected to a controlled heating and cooling cycle in the DSC instrument. A typical heating rate is 10°C/min or 20°C/min.[12]
-
The heat flow to the sample is measured relative to a reference pan, and the Tg is identified as a step change in the baseline of the heat flow curve.[12]
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polyimides and is a sensitive method for determining the Tg.
-
A rectangular film sample is mounted in the DMA instrument, often in a tensile or three-point bending mode.[13][14]
-
A sinusoidal stress is applied to the sample, and the resulting strain is measured as a function of temperature.[14]
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are determined. The Tg can be identified as the peak of the tan delta curve or the onset of a significant drop in the storage modulus.[6][13]
Dielectric Constant Measurement: The dielectric constant is a critical property for electronic applications.
-
A thin film of the polyimide is prepared, and electrodes are applied to both surfaces, often by vacuum deposition of a metal like gold, to form a parallel-plate capacitor.
-
The capacitance of the sample is measured using an impedance analyzer or a network analyzer at a specific frequency (e.g., 1 MHz or 10 GHz).[15]
-
The dielectric constant is calculated from the measured capacitance, the dimensions of the electrodes, and the thickness of the film.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative study of diamines for high-performance polyimides.
Figure 1: Two-step synthesis of high-performance polyimides.
Figure 2: Experimental workflow for polyimide characterization.
Figure 3: Diamine structure-polyimide property relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 3. azom.com [azom.com]
- 4. dakenchem.com [dakenchem.com]
- 5. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. pbipolymer.com [pbipolymer.com]
- 14. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
The Influence of Diamine Isomerism on the Mechanical Properties of Polyimides: A Comparative Guide
The strategic selection of diamine isomers is a critical determinant in tailoring the mechanical performance of polyimides. The spatial arrangement of amine functional groups on the aromatic backbone—whether ortho, meta, or para—directly influences the polymer's chain geometry, packing efficiency, and intermolecular interactions. These factors collectively govern key mechanical properties such as tensile strength, modulus, and thermal resistance, enabling the fine-tuning of polyimides for a diverse range of high-performance applications.
A comprehensive analysis of polyimides synthesized from various diamine isomers reveals a distinct structure-property relationship. Generally, polyimides derived from para-substituted diamines exhibit the most rigid polymer backbones, leading to higher glass transition temperatures (Tg) and superior thermo-mechanical properties.[1][2] Conversely, the incorporation of meta-substituted diamines introduces kinks into the polymer chain, resulting in increased flexibility and lower Tg values.[1] The effect of ortho-substituted diamines is more complex, in some cases leading to high glass transition temperatures similar to their para-counterparts, without a significant improvement in flexibility.[1]
Comparative Mechanical Properties
The following table summarizes the quantitative data on the mechanical properties of polyimides synthesized from different diamine isomers, as reported in various studies.
| Diamine Isomer Type | Specific Diamine | Dianhydride | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Reference |
| meta-Amide Substituted | m-DABA | PMDA | 131 | 4.1 | - | 364 | [3] |
| para-Amide Substituted | DABA | PMDA | - | - | - | - | [3] |
| ortho-Methyl Substituted | MBDAM | DPPD | 62 | 1.29 | - | 369 | [4] |
| ortho-Methyl Substituted | HFI | DPPD | 42 | 1.20 | - | 355 | [4] |
| No ortho Substituents | BAPHF | DPPD | - | 1.30 | - | 338 | [4] |
| para-Benzimidazole | 4-AB | Various | Higher | Higher | - | Lower | [5] |
| meta-Benzimidazole | 3-AB | Various | Lower | Lower | - | Higher | [5] |
Experimental Protocols
The synthesis and characterization of these polyimides generally follow established procedures, as detailed below.
Synthesis of Polyimides via a Two-Step Polycondensation
The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclization to the final polyimide.[6]
-
Poly(amic acid) Synthesis: A diamine monomer is dissolved in a dipolar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). An equimolar amount of a dianhydride is then added portion-wise to the stirred diamine solution at ambient temperature under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred for a specified period (typically several hours) to yield a viscous poly(amic acid) solution.[6]
-
Imidization: The poly(amic acid) solution is cast onto a substrate (e.g., a glass plate) to form a film. The film is then subjected to a thermal imidization process, which involves heating the film through a series of temperature stages. A typical heating profile might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete conversion of the poly(amic acid) to the polyimide.[2] Chemical imidization using reagents like acetic anhydride (B1165640) and pyridine (B92270) is also a viable alternative.[6]
Mechanical Property Testing
The mechanical properties of the resulting polyimide films are typically evaluated using a universal testing machine according to standardized test methods, such as those outlined by ASTM.
-
Tensile Testing: Tensile strength, Young's modulus, and elongation at break are determined from the stress-strain curves obtained during tensile testing. Film specimens of defined dimensions are clamped into the testing machine and stretched at a constant rate until failure.
-
Thermal Analysis: The glass transition temperature (Tg) is a critical parameter for determining the upper service temperature of the polymer. It is commonly measured using techniques such as Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[2]
Structure-Property Relationship Visualization
The following diagram illustrates the logical relationship between the choice of diamine isomer and the resulting mechanical properties of the polyimide.
Caption: Diamine isomer structure dictates polymer properties and mechanical performance.
References
- 1. Polyimide structure-property relationships. II - Polymers from isomeric diamines | Semantic Scholar [semanticscholar.org]
- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 3. Impact of Backbone Amide Substitution at the Meta- and Para-Positions on the Gas Barrier Properties of Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Comparative Guide to Cardo Diamines in Polyimide Synthesis: 4,4'-(9-Fluorenylidene)dianiline vs. Alternatives
In the pursuit of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of "cardo" (from the Latin word for hinge) groups into the polymer backbone has been a pivotal strategy in enhancing the properties of polyimides, particularly their solubility and processability, without compromising their desirable characteristics. Among the various cardo diamines, 4,4'-(9-Fluorenylidene)dianiline (FDA) is a prominent monomer. This guide provides an objective comparison of FDA with other cardo diamines used in polyimide synthesis, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate monomers for their specific applications.
The defining feature of cardo diamines is the presence of a bulky, cyclic group perpendicular to the main polymer chain. This structure introduces a kink in the backbone, disrupting chain packing and reducing intermolecular interactions. Consequently, polyimides derived from cardo diamines, often referred to as "cardo polyimides," exhibit improved solubility in organic solvents, lower melting points or glass transition temperatures, and enhanced optical transparency compared to their non-cardo counterparts.
Performance Comparison of Cardo Diamine-Based Polyimides
The choice of a specific cardo diamine significantly influences the final properties of the resulting polyimide. This section compares polyimides synthesized from FDA with those derived from other notable cardo diamines, focusing on key performance indicators such as thermal, mechanical, and solubility properties.
Thermal Properties
Thermal stability is a critical parameter for polyimides, often assessed by the glass transition temperature (Tg) and the temperature at which 5% weight loss occurs (Td5). The bulky fluorene (B118485) group in FDA contributes to a high Tg. Polyimides based on FDA generally exhibit excellent thermal stability. For instance, polyimides synthesized from FDA can have glass transition temperatures ranging from 342°C to 442°C and 5% weight loss temperatures exceeding 480°C in a nitrogen atmosphere[1]. The introduction of other cardo groups, such as those with cyclopentyl or phenolphthalein (B1677637) structures, also imparts high thermal stability. For example, a polyimide with a cyclopentyl cardo group (CPI-6F) showed a Tg of 245°C and a Td5 higher than 450°C[2].
| Cardo Diamine | Dianhydride | Tg (°C) | Td5 (°C, N2) | Reference |
| This compound (FDA) | Various | 342 - 442 | >480 | [1] |
| 4,4'-((Cyclopentane-1,1-diyl)bis(4,1-phenylene))bis(oxy)dianiline (CPDA) | 6FDA | 245 | >450 | [2] |
| Phenolphthalein-based diamine | 6FDA | 290 | ~500 (in air) | [3] |
| 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | Various | >376 | >570 | [4] |
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their application in areas such as flexible electronics and aerospace. The rigid fluorene group in FDA-based polyimides contributes to high tensile strength and modulus. Films prepared from these polyimides are typically tough and flexible. For instance, polyimides derived from a fluorene-containing dianhydride and various amide-bridged diamines exhibited tensile strengths higher than 110 MPa and tensile moduli in the range of 3.9–5.9 GPa[5]. In comparison, polyimides with cyclopentyl units have shown a large elongation at break (25.4%) and a tensile strength of 99.4 MPa[2][6].
| Cardo Diamine | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| This compound (FDA) based | Various | >78 | - | - | [1] |
| 4,4'-((Cyclopentane-1,1-diyl)bis(4,1-phenylene))bis(oxy)dianiline (CPDA) | 6FDA | 99.4 | 20.0 | - | [2] |
| Amide-bridged diamines with fluorene-containing dianhydride | FDAn | >110 | - | 3.9 - 5.9 | [5] |
| 4,4′-(2,7-naphthylenedioxy)dianiline (DAPON) | Various | 86 - 107 | 6 - 25 | - | [7] |
Solubility
A significant advantage of cardo polyimides is their enhanced solubility in common organic solvents, which facilitates their processing into films and coatings. The bulky cardo groups prevent tight chain packing, allowing solvent molecules to penetrate and dissolve the polymer. Polyimides based on FDA are known for their good solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even in less polar solvents like chloroform (B151607) (CHCl3) and tetrahydrofuran (B95107) (THF)[8]. Similarly, polyimides containing cyclopentyl groups also exhibit excellent solubility in these solvents[2][6][9]. The introduction of fluorine atoms into the cardo diamine structure can further enhance solubility[4].
| Cardo Diamine | NMP | DMAc | THF | Chloroform | Reference |
| This compound (FDA) | Soluble | Soluble | Soluble | Soluble | [8] |
| 4,4'-((Cyclopentane-1,1-diyl)bis(4,1-phenylene))bis(oxy)dianiline (CPDA) | Soluble | Soluble | Soluble | Soluble | [2][6][9] |
| 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | Soluble | Soluble | Soluble | Soluble | [4] |
| Phenolphthalein-based diamine | Soluble | Soluble | Soluble | Soluble | [3] |
Experimental Protocols
The synthesis of polyimides from cardo diamines typically follows a two-step polycondensation reaction.
General Two-Step Polyimide Synthesis
-
Poly(amic acid) Formation : An equimolar amount of a cardo diamine and an aromatic dianhydride are reacted in a polar aprotic solvent, such as DMAc or NMP, at room temperature under a nitrogen atmosphere. The mixture is stirred for several hours to form a viscous poly(amic acid) solution.
-
Imidization : The poly(amic acid) precursor is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization : The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C, for specific durations to effect the cyclodehydration and formation of the imide rings.
-
Chemical Imidization : A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine (B92270) or triethylamine, are added to the poly(amic acid) solution. The reaction is typically carried out at room temperature, and the resulting polyimide precipitates out of the solution[5][10].
-
A one-step high-temperature solution polycondensation method can also be employed, where the diamine and dianhydride are reacted at elevated temperatures (e.g., 190°C) in a high-boiling solvent with azeotropic removal of water[8].
Visualizing the Synthesis and Comparative Logic
The following diagrams illustrate the general workflow for polyimide synthesis and the logical relationship in comparing cardo diamine-based polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Structure-property relationship of polyimides based on different dianhydrides and 4,4'-(9-Fluorenylidene)dianiline
A comprehensive analysis of the structure-property relationships of polyimides derived from 4,4'-(9-fluorenylidene)dianiline (FDA) and a variety of aromatic dianhydrides reveals a significant correlation between the dianhydride's chemical structure and the resulting polymer's thermal, mechanical, optical, and dielectric properties. The incorporation of the bulky, rigid fluorenyl group from the FDA monomer generally imparts excellent thermal stability and solubility to the polyimides. However, the choice of dianhydride plays a crucial role in fine-tuning the material's performance for specific applications in aerospace, electronics, and other advanced industries.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Those incorporating the this compound (FDA) monomer, which contains a bulky "cardo" fluorene (B118485) group, exhibit enhanced solubility and processability without compromising their high-temperature performance. This guide provides a comparative overview of the properties of polyimides synthesized from FDA and various aromatic dianhydrides, supported by experimental data from peer-reviewed literature.
General Synthesis of FDA-Based Polyimides
The synthesis of polyimides from FDA and different dianhydrides typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine (FDA) with a stoichiometric amount of a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at ambient temperatures to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) solution or film at elevated temperatures, typically in a stepwise manner, to facilitate the cyclodehydration process.[2]
References
A Comparative Analysis of the Dielectric Properties of Polyimides Derived from 4,4'-(9-Fluorenylidene)dianiline and Other Advanced Monomers
In the pursuit of next-generation materials for microelectronics and high-frequency communication technologies, polyimides with low dielectric constants (low-k) are of paramount importance. The incorporation of bulky, rigid structures, such as the fluorenyl group from 4,4'-(9-Fluorenylidene)dianiline (FDA), is a well-established strategy to decrease the dielectric constant by increasing the free volume and reducing intermolecular interactions. This guide provides a comparative analysis of the dielectric properties of polyimides synthesized from FDA and other monomers, supported by experimental data from various studies.
Quantitative Data Comparison
The dielectric properties of polyimides are highly dependent on their chemical structure, particularly the choice of diamine and dianhydride monomers. The introduction of fluorine atoms and bulky side groups can significantly lower the dielectric constant. The following table summarizes the dielectric constants of various polyimides, including those with structures analogous to or incorporating fluorene-based monomers, to provide a clear comparison.
| Polyimide System (Diamine / Dianhydride) | Dielectric Constant (k) | Frequency | Reference |
| 9,9-bis(3-fluoro-4-aminophenyl)fluorene (FFDA) / Biphenyl-3,3′,4,4′-tetracarboxylic dianhydride (BPDA) | 2.53 | 1 MHz | [1] |
| 9,9-bis(4-amino-3,5-difluorophenyl)fluorene / Various Dianhydrides | 2.62 - 2.79 | 1 MHz | [2] |
| Polyimides with silyl (B83357) ether side groups (Si-PIs) | 2.63 - 2.75 | 1 kHz | [3] |
| Fluorinated Polyimides with ester groups and triphenyl pyridine (B92270) structures | 2.74 - 2.84 | 10 GHz | [4] |
| Polyimides with tert-butyl side chains | 2.9 - 3.2 | 1 MHz | [5] |
| Polyimide from 6FDA / PFDA | 2.5 | 10 kHz | [6] |
| Fluorinated polyimides from 9FDA | 2.71 - 2.97 | Not Specified | [7] |
| Conventional Polyimide (e.g., PMDA/ODA) | ~3.1 - 3.8 | Various | [8] |
Note: The dielectric constant can vary with measurement frequency, temperature, and humidity. The data presented here are for comparison under the specified conditions.
Experimental Protocols
The synthesis of polyimides and the measurement of their dielectric properties follow standardized procedures. Below are detailed methodologies representative of the experiments cited in this guide.
1. Polyimide Synthesis (Two-Step Polycondensation)
-
Poly(amic acid) Synthesis:
-
An aromatic diamine monomer, such as this compound (FDA), is dissolved in a dry aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)) is added portion-wise to the diamine solution with stirring.
-
The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours) to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
The poly(amic acid) solution is cast onto a clean glass substrate to form a thin film.
-
The film is then subjected to a stepwise thermal curing process in an oven or under vacuum. A typical heating schedule is 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion of the poly(amic acid) to polyimide.[9]
-
After cooling to room temperature, the resulting polyimide film is carefully peeled from the substrate.
-
2. Dielectric Property Measurement
-
Sample Preparation: The synthesized polyimide films are cut into appropriate dimensions for the measurement setup. Gold or aluminum electrodes are typically sputtered or evaporated onto both sides of the film to form a parallel plate capacitor structure.
-
Instrumentation: An impedance analyzer or a precision LCR meter is used to measure the capacitance (C) and dissipation factor (tan δ) of the polyimide film over a range of frequencies.
-
Dielectric Constant Calculation: The dielectric constant (k or εr) is calculated from the measured capacitance using the following formula:
-
k = (C * d) / (ε₀ * A)
-
Where:
-
C is the capacitance
-
d is the thickness of the film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
-
-
Measurement Conditions: Measurements are typically performed at room temperature and controlled humidity, as moisture absorption can significantly affect the dielectric properties.[10] For high-frequency measurements (GHz range), a network analyzer with a waveguide or resonant cavity method is employed.[9][11]
Structure-Property Relationship Visualization
The following diagram illustrates the key structural modifications to the polyimide backbone that lead to a lower dielectric constant.
Caption: Logical workflow for designing low-k polyimides.
This guide highlights that the incorporation of the fluorenyl moiety, as found in FDA, is a highly effective strategy for reducing the dielectric constant of polyimides. Further reductions can be achieved by combining this approach with the introduction of fluorine atoms and other bulky side groups. The selection of specific diamine and dianhydride monomers allows for the fine-tuning of the dielectric properties to meet the stringent requirements of advanced electronic applications.
References
- 1. Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl | MDPI [mdpi.com]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Validation of 4,4'-(9-Fluorenylidene)dianiline structure by spectroscopic analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data used to validate the structure of 4,4'-(9-Fluorenylidene)dianiline (FDA), a key building block in the synthesis of high-performance polymers and advanced materials. By comparing its spectral characteristics with those of other common aromatic diamines—4,4'-oxydianiline (ODA), 4,4'-methylenedianiline (B154101) (MDA), and benzidine—this document offers a clear framework for the unequivocal identification of FDA.
The validation of a chemical structure relies on the synergistic interpretation of data from various analytical techniques. Spectroscopic methods, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's architecture. Each technique probes different aspects of the molecular structure, and together they offer a comprehensive and definitive confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and three alternative aromatic diamines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound (FDA) | C₂₅H₂₀N₂ | 348.44 | 237-239 |
| 4,4'-Oxydianiline (ODA) | C₁₂H₁₂N₂O | 200.24[1] | 188-192[1] |
| 4,4'-Methylenedianiline (MDA) | C₁₃H₁₄N₂ | 198.27 | 89-91 |
| Benzidine | C₁₂H₁₂N₂ | 184.24[2] | 122-125 |
Table 1: Physical and Chemical Properties of Selected Aromatic Diamines.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of different bonds provide a unique spectral signature.
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound (FDA) | 3400-3200 (broad) | ~3050 | ~1600, ~1500 | ~1300 | 740 (C-H out-of-plane bending of fluorene) |
| 4,4'-Oxydianiline (ODA) | 3430, 3350 | ~3040 | ~1620, ~1500 | ~1280 | 1240 (Ar-O-Ar asymmetric stretch) |
| 4,4'-Methylenedianiline (MDA) | 3420, 3336[3] | ~3020 | ~1614, ~1515 | ~1290 | 2920, 2850 (CH₂ stretch)[3] |
| Benzidine | 3400, 3320 | ~3030 | ~1620, ~1500 | ~1270 | 820 (para-disubstituted benzene (B151609) C-H bend) |
Table 2: Comparison of Characteristic FTIR Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the electronic environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Proton Assignment |
| This compound (FDA) | 7.84, 7.35, 7.32, 7.26 | Aromatic protons of the fluorene (B118485) group[3] |
| 6.78, 6.42 | Aromatic protons of the aniline (B41778) groups[3] | |
| 4.93 | Amine (-NH₂) protons[3] | |
| 4,4'-Oxydianiline (ODA) | 6.6-6.8 | Aromatic protons |
| 4.8 | Amine (-NH₂) protons | |
| 4,4'-Methylenedianiline (MDA) | 6.5-7.0 | Aromatic protons |
| 3.8 | Methylene (-CH₂-) protons | |
| 3.6 | Amine (-NH₂) protons | |
| Benzidine | 6.7-7.3 | Aromatic protons |
| 3.6 | Amine (-NH₂) protons |
Table 3: Comparative ¹H NMR Data (in DMSO-d₆).
¹³C NMR Spectroscopy
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound (FDA) | ~150-110 (Aromatic carbons), ~65 (Quaternary fluorene carbon) |
| 4,4'-Oxydianiline (ODA) | ~153, ~142, ~120, ~115 (Aromatic carbons) |
| 4,4'-Methylenedianiline (MDA) | ~144, ~132, ~129, ~115 (Aromatic carbons), ~40 (Methylene carbon)[4] |
| Benzidine | ~145, ~132, ~127, ~116 (Aromatic carbons) |
Table 4: Comparative ¹³C NMR Data (in DMSO-d₆).
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. The molecular ion peak ([M]⁺) is a key indicator of the compound's identity.
| Compound | Molecular Ion Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (FDA) | 348 | 165 (Fluorenyl cation) |
| 4,4'-Oxydianiline (ODA) | 200[5] | 108, 92, 65 |
| 4,4'-Methylenedianiline (MDA) | 198[6] | 183, 167, 106 |
| Benzidine | 184[7] | 167, 152, 92 |
Table 5: Comparative Mass Spectrometry Data.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
FTIR Spectroscopy
-
Sample Preparation: Solid samples were prepared using the KBr pellet method.[8] A small amount of the sample (1-2 mg) was finely ground with approximately 200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer was used for analysis.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.
-
Data Acquisition:
-
¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts were referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Mass Spectrometry
-
Sample Preparation: The sample was dissolved in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.[9] The solution was then further diluted to the low µg/mL range.[9]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Data Acquisition: The analysis was performed in positive ion mode. The mass spectrum was recorded over a mass range that included the expected molecular weight of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure, such as that of this compound.
References
- 1. 4,4'-Oxydianiline - Wikipedia [en.wikipedia.org]
- 2. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-Oxydianiline(101-80-4) MS spectrum [chemicalbook.com]
- 6. 4,4'-Methylenedianiline(101-77-9) MS spectrum [chemicalbook.com]
- 7. Benzidine [webbook.nist.gov]
- 8. Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N'-Diphenylbenzidine(531-91-9) 1H NMR spectrum [chemicalbook.com]
Performance Benchmark of 4,4'-(9-Fluorenylidene)dianiline-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of materials derived from 4,4'-(9-Fluorenylidene)dianiline (FDA). The inclusion of the bulky, cardo fluorene (B118485) group into polymer backbones, such as polyamides and polyimides, results in materials with exceptional thermal stability, mechanical strength, and favorable solubility, making them attractive for a range of high-performance applications. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and provides visualizations of the experimental workflow.
Data Presentation: Performance Metrics
The performance of FDA-based polymers is compared with alternative aromatic diamines. The data presented below is collated from various studies to provide a comparative overview.
Thermal Properties of FDA-Based Aromatic Polyamides
The introduction of the fluorenylidene group imparts significant rigidity to the polymer chain, leading to high glass transition temperatures (Tg) and excellent thermal stability.
| Polymer Composition (Diamine + Diacid Chloride) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| FDA + Terephthaloyl chloride | 319 | > 460 |
| FDA + Isophthaloyl chloride | 295 | > 460 |
| FDA + 4,4'-Oxydibenzoyl chloride | 280 | > 460 |
| 4,4'-(Hexafluoroisopropylidene)dianiline + Terephthaloyl chloride | 298 | > 460 |
| 4,4'-Oxydianiline + Terephthaloyl chloride | 265 | > 450 |
Table 1: Comparison of thermal properties of aromatic polyamides derived from FDA and other common aromatic diamines. Data suggests that the bulky fluorene group in FDA contributes to a higher Tg compared to more flexible diamines like 4,4'-Oxydianiline.[1]
Mechanical and Thermal Properties of FDA-Based Polyimides
Polyimides derived from FDA exhibit a combination of high thermal resistance and robust mechanical properties.
| Polymer Composition (Diamine + Dianhydride) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| FDA + Pyromellitic dianhydride (PMDA) | > 400 | 110-120 | 3.0-3.5 | 5-10 |
| FDA + 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 350-380 | 120-140 | 3.5-4.0 | 10-20 |
| FDA + 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 320-350 | 90-110 | 2.5-3.0 | 10-30 |
| 4,4'-Oxydianiline (ODA) + PMDA (Kapton® equivalent) | ~360-400 | 110-130 | 2.5-3.0 | 20-40 |
Table 2: A comparative overview of the thermal and mechanical properties of polyimides synthesized from FDA and a common commercial polyimide based on ODA. FDA-based polyimides demonstrate comparable or superior thermal stability and stiffness.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of FDA-based polymers are crucial for reproducible research.
Synthesis of FDA-Based Aromatic Polyamides (High-Temperature Polycondensation)
A typical procedure for synthesizing aromatic polyamides from FDA involves a high-temperature solution polycondensation reaction.
-
Monomer Preparation : Equimolar amounts of this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride) are used. The diamine is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), under a nitrogen atmosphere.
-
Polymerization : The diacid chloride is added to the diamine solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction. The reaction mixture is then stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Cyclodehydration (Imidization) : The poly(amic acid) solution is then heated to elevated temperatures (e.g., 180-200 °C) for several hours to induce cyclodehydration, resulting in the final polyamide structure.
-
Purification : The resulting polymer is precipitated in a non-solvent like methanol, filtered, washed thoroughly, and dried under vacuum at an elevated temperature.
Characterization of Thermal and Mechanical Properties
-
Differential Scanning Calorimetry (DSC) : The glass transition temperature (Tg) of the polymers is determined using DSC. Samples are typically heated at a rate of 10-20 °C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the transition in the heat flow curve.[1]
-
Thermogravimetric Analysis (TGA) : The thermal stability of the polymers is evaluated by TGA. The samples are heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs.[1]
-
Mechanical Testing : Polymer films are cast from solution, and their mechanical properties are measured using a universal testing machine according to relevant ASTM standards. Properties such as tensile strength, tensile modulus, and elongation at break are determined from the stress-strain curves.
Mandatory Visualization
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of FDA-based polymers.
Caption: Workflow for FDA-based polymer synthesis and characterization.
Structure-Property Relationship
The chemical structure of the diamine monomer significantly influences the final properties of the resulting polymer. The bulky and rigid fluorene group in FDA introduces unique characteristics compared to more flexible or linear diamines.
Caption: Influence of diamine structure on polymer properties.
References
Effects of fluorenyl group on polymer properties compared to other bulky groups
A comparative guide to its effects on polymer properties versus other bulky moieties.
In the quest for advanced materials with superior performance, polymer scientists and engineers are increasingly turning their attention to the strategic incorporation of bulky functional groups into polymer backbones. Among these, the fluorenyl group, a rigid and voluminous cardo structure, has emerged as a particularly influential building block. Its unique three-dimensional architecture imparts significant improvements in the thermal, mechanical, optical, and gas separation properties of a wide range of polymers, including polyimides and poly(ether ketones). This guide provides a comparative analysis of the effects of the fluorenyl group on polymer properties, supported by experimental data, and contrasts its performance with other bulky substituents.
Enhancing Thermal Stability: The Role of Rigidity
The introduction of bulky groups, particularly cardo groups like fluorenyl, is a well-established strategy to enhance the thermal stability of polymers. The rigid, fused-ring structure of the fluorenyl moiety restricts the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature (Tg). This effect is crucial for applications demanding high-temperature resistance.
A comparative study of polyimides demonstrates the superior performance of the fluorenyl group in elevating Tg. For instance, polyimides derived from 9,9-bis(4-aminophenyl)fluorene (BAFL) consistently exhibit higher Tg values compared to those with other bulky groups under similar conditions.
| Polymer Backbone | Bulky Group | Glass Transition Temperature (Tg) (°C) | Reference |
| Polyimide | Fluorenyl | > 400 | [1][2] |
| Polyimide | Spirobisindane | ~350-400 | [3] |
| Polyimide | Phthalein | ~250-300 | [4] |
Experimental Protocol: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
The glass transition temperature is typically determined using Differential Scanning Calorimetry (DSC), following a procedure similar to ASTM E1356.
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[5][6][7][8]
Superior Mechanical Strength and Modulus
The rigidity imparted by the fluorenyl group not only enhances thermal stability but also contributes to improved mechanical properties. Polymers incorporating fluorenyl moieties often exhibit high tensile strength and modulus, making them suitable for demanding structural applications.
In poly(ether ketone) (PEK) systems, the introduction of the fluorenyl group has been shown to significantly enhance mechanical performance.
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Poly(ether ketone) (PEK) | ~100 | ~3.5 | ~30 | [9][10][11][12] |
| PEK with 10% Fluorenyl Group | ~115 | ~3.8 | ~25 | [13] |
| PEK with 20% Fluorenyl Group | ~125 | ~4.0 | ~20 | [13] |
Experimental Protocol: Tensile Testing of Polymer Films (ASTM D882)
The tensile properties of thin polymer films are determined according to ASTM D882.[14][15][16][17][18]
-
The polymer film is cut into dumbbell-shaped specimens with specified dimensions.
-
The thickness of the specimen is measured at several points along the gauge length.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and elongation are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
Tailoring Optical and Electronic Properties
The fluorene (B118485) unit is a well-known luminophore, and its incorporation into polymer backbones leads to materials with interesting photophysical properties.[19][20][21] Polyfluorenes and their copolymers are widely investigated for applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields (PLQY) and tunable emission colors.
The electronic properties of fluorene-containing polymers can be fine-tuned by copolymerization with other aromatic or heteroaromatic units. This allows for the development of materials with specific energy levels for efficient charge injection and transport in electronic devices.
| Polymer System | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) | Reference |
| Poly(9,9-dioctylfluorene) | ~380-390 | ~410-430 | ~0.5-0.8 | [19][22] |
| Poly(fluorene-co-benzothiadiazole) | ~450-460 | ~530-550 | ~0.6-0.9 | [20][21] |
| Poly(fluorene-co-dicyanostilbene) | ~430-440 | ~550-570 | ~0.4-0.6 | [22] |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
The optical properties of polymers are characterized using UV-Vis and fluorescence spectroscopy.[23][24][25][26]
-
A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform, THF).
-
The UV-Vis absorption spectrum is recorded using a spectrophotometer to determine the absorption maxima.
-
The fluorescence emission spectrum is recorded using a spectrofluorometer by exciting the sample at its absorption maximum.
-
The photoluminescence quantum yield is determined relative to a known standard (e.g., quinine (B1679958) sulfate).
Enhancing Gas Separation Performance
The introduction of bulky, rigid groups like fluorenyl can significantly impact the gas separation properties of polymer membranes. The inefficient packing of polymer chains containing these bulky moieties leads to an increase in the fractional free volume (FFV), which generally enhances gas permeability.[27]
Polyimides containing fluorenyl groups have shown promising performance for gas separations, often exhibiting a favorable combination of high permeability and good selectivity, particularly for CO2/CH4 and O2/N2 separations. When compared to other bulky structures like spirobisindane, fluorenyl-based polyimides can offer competitive or even superior separation properties.
| Polymer Backbone | Bulky Group | CO2 Permeability (Barrer) | CO2/CH4 Selectivity | O2/N2 Selectivity | Reference |
| Polyimide | Fluorenyl | 50 - 150 | 30 - 50 | 4 - 6 | [28][29][30] |
| Polyimide | Spirobisindane | 80 - 200 | 25 - 40 | 3 - 5 | [3][31] |
| Polyimide | -CF3 groups | 10 - 50 | 35 - 55 | 5 - 7 | [32][33] |
*1 Barrer = 10^-10 cm^3(STP) cm / (cm^2 s cmHg)
Experimental Protocol: Gas Permeability Measurement
Gas permeability of polymer membranes is typically measured using a constant-volume/variable-pressure apparatus.[34][35][36][37][38]
-
A dense polymer film is mounted in a permeation cell, separating a high-pressure feed side from a low-pressure permeate side.
-
The permeate side is evacuated to a high vacuum.
-
A specific gas is introduced to the feed side at a constant pressure.
-
The pressure increase on the permeate side is monitored over time.
-
The permeability coefficient is calculated from the steady-state rate of pressure rise.
-
The selectivity for a pair of gases is the ratio of their individual permeability coefficients.
Synthesis and Polymerization Workflow
The synthesis of high-performance polymers containing the fluorenyl group typically involves a multi-step process, starting from the synthesis of the fluorenyl-containing monomer, followed by polymerization, and subsequent characterization of the resulting polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and gas permeation properties of novel spirobisindane-based polyimides of intrinsic microporosity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. thermalsupport.com [thermalsupport.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. osti.gov [osti.gov]
- 8. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. Research Portal [laro.lanl.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. The mechanical properties of poly(ether-ether-ketone) (PEEK) with emphasis on the large compressive strain response [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. testresources.net [testresources.net]
- 15. zwickroell.com [zwickroell.com]
- 16. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 17. qualitester.com [qualitester.com]
- 18. micomlab.com [micomlab.com]
- 19. 20.210.105.67 [20.210.105.67]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 25. researchgate.net [researchgate.net]
- 26. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. The spirobichroman-based polyimides with different side groups: from structure–property relationships to chain packing and gas transport performance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. epublications.marquette.edu [epublications.marquette.edu]
- 34. theaic.org [theaic.org]
- 35. Membrane gas separation - Wikipedia [en.wikipedia.org]
- 36. bsdsorption.com [bsdsorption.com]
- 37. mdpi-res.com [mdpi-res.com]
- 38. Polymer Membranes for Gas Separation [mdpi.com]
The Influence of Aromatic Diamine Structure on Polyimide Solubility: A Comparative Analysis
A comprehensive guide for researchers and scientists on the solubility of polyimides derived from various aromatic diamines, featuring comparative data, detailed experimental protocols, and a visual representation of structure-property relationships.
The solubility of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength, is a critical factor in their processing and application, particularly in the fields of microelectronics and advanced materials. The chemical structure of the aromatic diamine monomer plays a pivotal role in determining the solubility of the resulting polyimide. This guide provides a comparative analysis of the solubility of polyimides derived from a range of aromatic diamines, supported by experimental data from peer-reviewed literature.
Comparative Solubility Data
The solubility of polyimides is significantly influenced by the molecular architecture of the diamine component. Structural modifications that disrupt chain packing and reduce intermolecular interactions tend to enhance solubility. Key structural features of aromatic diamines that promote solubility include the presence of bulky side groups, flexible ether linkages, and non-coplanar or kinked structures.
The following table summarizes the qualitative and semi-quantitative solubility of various polyimides derived from different aromatic diamines in common organic solvents. The data has been compiled from multiple research sources to provide a comparative overview.
| Aromatic Diamine Structure | Dianhydride | NMP | DMAc | DMF | THF | Chloroform | Reference(s) |
| Diamine with Bulky Substituents | |||||||
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | PMDA | Soluble | Soluble | Soluble | Partially Soluble | Insoluble | [1][2] |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA) | 6FDA | Soluble | Soluble | Soluble | Soluble | Soluble | [3] |
| 9,9-bis(4-aminophenyl)fluorene (FDA) | FDAn | Soluble | Soluble | Soluble | Partially Soluble | Partially Soluble | [4] |
| 3,3',5,5'-Tetramethyl-4,4'-diaminodiphenylmethane | Various | Soluble | Soluble | Soluble | Soluble | Soluble | [5] |
| Diamine with Flexible Linkages | |||||||
| 4,4'-Oxydianiline (ODA) | 6FDA | Soluble | Soluble | Soluble | Soluble | Soluble | [3] |
| 1,3-Bis(4-aminophenoxy)benzene (APB) | BTDA | Soluble | Soluble | Soluble | Soluble | Soluble | [6] |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | BTDA | Soluble | Soluble | Soluble | Insoluble | Insoluble | [6] |
| Diamine with Kinked/Non-coplanar Structures | |||||||
| m-Phenylenediamine (m-PDA) | BTDA | Soluble | Soluble | Soluble | Insoluble | Insoluble | [6] |
| 4,4'-(((4,5-diphenyl-1H-imidazole-1,2-diyl)bis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) | Various | Soluble | Soluble | Soluble | Soluble | Soluble | [7] |
| 2,3-Dihydro-1H-indene-4,7-diamine | PMDA | - | Soluble | - | - | - | [8] |
Note: Solubility is generally reported qualitatively (++ soluble, + partially soluble, - insoluble) or semi-quantitatively (e.g., soluble at a specific concentration like 10 mg/mL). The specific dianhydride used in the polyimide synthesis significantly impacts solubility and is therefore included. NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; THF: Tetrahydrofuran.
Experimental Protocols
The synthesis of polyimides and the subsequent testing of their solubility are crucial for developing new materials with desired properties. The following are generalized experimental protocols based on common practices reported in the literature.
Polyimide Synthesis
Aromatic polyimides are typically synthesized via a two-step polycondensation reaction or a one-step high-temperature solution polycondensation.
Two-Step Polycondensation (Poly(amic acid) Precursor Method):
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, a specific molar amount of the aromatic diamine is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the aromatic dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours (typically 8-24 hours) under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[8][9]
-
Imidization: The poly(amic acid) solution is then converted to the polyimide.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner under vacuum or in a nitrogen atmosphere, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to effect cyclodehydration and form the final polyimide film.[9][10]
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine (B92270) or triethylamine, are added to the poly(amic acid) solution. The mixture is stirred at room temperature or slightly elevated temperatures for several hours to induce cyclization. The resulting polyimide is then precipitated in a non-solvent like methanol (B129727) or ethanol, filtered, washed, and dried.[9][10]
-
One-Step High-Temperature Solution Polycondensation:
-
In a high-boiling point solvent (e.g., m-cresol (B1676322) or nitrobenzene) containing a catalyst (e.g., isoquinoline), equimolar amounts of the aromatic diamine and dianhydride are mixed.[5][11]
-
The reaction mixture is heated to a high temperature (typically 180-200°C) with continuous stirring under a nitrogen atmosphere.[5][11]
-
The water generated during the imidization process is removed by azeotropic distillation.
-
After several hours, the reaction mixture is cooled, and the polyimide is isolated by precipitation in a non-solvent.
Solubility Testing
The solubility of the synthesized polyimides is typically evaluated qualitatively or quantitatively.
Qualitative Solubility Test:
-
A small amount of the dried polyimide powder or film (e.g., 5-10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial.[10][11]
-
The mixture is stirred or shaken at room temperature for a set period (e.g., 24 hours).
-
The solubility is visually assessed and categorized as soluble (forms a clear, homogeneous solution), partially soluble (swells or forms a cloudy solution), or insoluble (no visible change).
Quantitative Solubility Test:
-
An excess amount of the polyimide is added to a known volume of the solvent.
-
The mixture is stirred at a constant temperature for a prolonged period to ensure equilibrium is reached.
-
The undissolved polymer is separated by filtration or centrifugation.
-
A known volume of the saturated solution is taken, and the solvent is evaporated.
-
The weight of the remaining solid polymer is measured to determine the solubility in units such as g/L or mg/mL.
Structure-Solubility Relationship
The chemical structure of the aromatic diamine monomer is a key determinant of the final polyimide's solubility. The following diagram illustrates the logical relationship between specific structural features in the diamine and their effect on the solubility of the resulting polyimide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyimides 7: Synthesis, characterization, and properties of novel soluble semifluorinated poly(ether imide)s | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Soluble Polyimides Derived from a Novel Aromatic Diamine Containing an Imidazole Unit and Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
Evaluating the optical transparency of polyimides from 4,4'-(9-Fluorenylidene)dianiline versus commercial alternatives
A Comparative Guide to the Optical Transparency of Polyimides: 4,4'-(9-Fluorenylidene)dianiline (FDA) Derivatives Versus Commercial Alternatives
For researchers and scientists in materials science and drug development, the optical transparency of polymers is a critical parameter for a wide range of applications, from flexible electronics to advanced optical components. This guide provides a detailed comparison of the optical properties of polyimides synthesized from this compound (FDA) with commercially available alternatives such as Kapton®, Upilex®, and Apical®.
The exceptional optical clarity of FDA-based polyimides stems from their unique molecular architecture. The bulky, non-planar fluorene (B118485) group in the FDA monomer disrupts intermolecular charge transfer complexes (CTCs), which are the primary cause of color in traditional aromatic polyimides. This structural feature leads to significantly improved transparency and a lower cutoff wavelength.
Quantitative Comparison of Optical Properties
The following tables summarize the key optical performance indicators for FDA-based polyimides and their commercial counterparts. The data presented is a synthesis of values reported in various research publications.
| Polyimide Type | Transmittance (%) @ 450 nm | Transmittance (%) @ 550 nm | Cutoff Wavelength (λc, nm) |
| FDA-based Polyimide | ~85-90% | ~90-95% | ~360-380 nm |
| Kapton® (PMDA/4,4'-ODA) | < 50% | ~60-70% | ~450-480 nm |
| Upilex®-S (BPDA/PDA) | Not widely reported | Not widely reported | ~420-450 nm |
| Apical® (PMDA/ODA) | Similar to Kapton® | Similar to Kapton® | Similar to Kapton® |
| Polyimide Type | Refractive Index (n) at 589 nm | Yellowness Index (YI) |
| FDA-based Polyimide | ~1.60 - 1.65 | Low (typically < 10) |
| Kapton® (PMDA/4,4'-ODA) | ~1.70 | High |
| Upilex®-S (BPDA/PDA) | ~1.68 | Moderate to High |
| Apical® (PMDA/ODA) | ~1.70 | High |
Structure-Property Relationship
The enhanced optical transparency of FDA-based polyimides can be directly attributed to their chemical structure. The fluorene group introduces a kinked, three-dimensional geometry that hinders the close packing of polymer chains. This separation reduces the formation of charge-transfer complexes between the electron-donating diamine and electron-accepting dianhydride moieties, resulting in a material that is less colored and more transparent. In contrast, commercial polyimides like Kapton® and Upilex® possess more linear and planar structures, facilitating CTC formation and leading to their characteristic yellow-to-amber hue.
Caption: Relationship between polyimide structure and optical properties.
Experimental Protocols
Measurement of Optical Transmittance (UV-Vis Spectroscopy)
Objective: To determine the percentage of light that passes through a polyimide film at various wavelengths.
Apparatus:
-
UV-Vis Spectrophotometer
-
Film holder
-
Polyimide film sample (of uniform thickness)
-
Reference (air or a blank substrate)
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to stabilize the lamp source.
-
Baseline Correction: Perform a baseline correction with the reference (air or a blank substrate identical to the one holding the sample) in the beam path. This step subtracts any absorbance from the instrument optics and the substrate.
-
Sample Preparation: Secure the polyimide film in the sample holder, ensuring it is flat and perpendicular to the light beam.
-
Measurement: Place the sample holder in the spectrophotometer and initiate the scan over the desired wavelength range (e.g., 300-800 nm).
-
Data Analysis: The instrument software will generate a spectrum of transmittance (%) versus wavelength (nm). The transmittance values at specific wavelengths (e.g., 450 nm and 550 nm) are recorded. The cutoff wavelength (λc) is typically defined as the wavelength at which the transmittance drops to a low value (e.g., 1%).
Determination of Yellowness Index (YI)
Objective: To quantify the degree of yellowness of a polyimide film.
Standard Method: ASTM E313, "Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates."
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
Procedure:
-
Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions using standard white and black references.
-
Sample Measurement: Place the polyimide film sample at the measurement port of the instrument.
-
Data Acquisition: Measure the tristimulus values (X, Y, Z) of the sample.
-
Calculation: The Yellowness Index (YI) is calculated using the following formula for Illuminant C and 2° observer:
-
YI = 100 * (1.28 * X - 1.06 * Z) / Y
-
Workflow for Evaluating Polyimide Optical Transparency
Caption: Experimental workflow for evaluating polyimide optical transparency.
The Rise of Fluorenylidene-Based Hole Transport Materials in Perovskite Solar Cells: A Comparative Guide
For researchers and scientists at the forefront of renewable energy, the quest for highly efficient, stable, and cost-effective perovskite solar cells (PSCs) is a primary focus. A critical component in these next-generation solar cells is the hole transport material (HTM), which plays a pivotal role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. While Spiro-OMeTAD has long been the benchmark HTM, its high cost and issues with stability have driven the search for superior alternatives. Among the most promising contenders are fluorenylidene-based organic semiconductors, with 4,4'-(9-Fluorenylidene)dianiline (FDA) and its derivatives showing significant potential.
This guide provides a comprehensive comparison of the performance of fluorenylidene-based HTMs in perovskite solar cells, supported by experimental data. It also details the experimental protocols for the synthesis of these materials and the fabrication of high-performance PSCs.
Performance Overview: Fluorenylidene Derivatives vs. Spiro-OMeTAD
While specific performance data for the parent compound, this compound (FDA), in perovskite solar cells is not extensively reported in recent literature, numerous studies on its derivatives have demonstrated their capability to rival or even surpass the performance of Spiro-OMeTAD. These derivatives often incorporate modifications to the core fluorenylidene structure to enhance properties such as solubility, hole mobility, and energy level alignment with the perovskite layer.
Recent research on various fluorenylidene-based HTMs has shown impressive power conversion efficiencies (PCEs), with some exceeding 22%.[1][2][3] These results underscore the potential of the fluorenylidene scaffold in designing next-generation HTMs.
Below is a summary of the key performance parameters for several recently developed fluorenylidene-based HTMs compared to the standard Spiro-OMeTAD.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| Spiro-OMeTAD (reference) | ~21-23% | ~1.12 - 1.16 | ~23 - 25 | ~75 - 80 | [1][2] |
| V1387 | 22.83 | 1.16 | 24.81 | 79 | [1] |
| V1424 | 22.05 | 1.15 | 24.72 | 78 | [1] |
| sp-35 | 21.59 | 1.12 | 24.36 | 79 | [3] |
Note: The performance of perovskite solar cells can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
The data indicates that fluorenylidene derivatives can achieve PCEs comparable to, and in some cases exceeding, that of the high-performing Spiro-OMeTAD.[1][3] Notably, some fluorenylidene-based HTMs have demonstrated improved stability under operational stress, a critical factor for the commercial viability of perovskite solar cells.[1] The enhanced performance is often attributed to favorable energy level alignment with the perovskite, leading to efficient hole extraction and reduced charge recombination at the interface.
Experimental Protocols
To ensure a fair and objective comparison, it is crucial to understand the experimental conditions under which the performance data was obtained. The following sections detail typical methodologies for the synthesis of this compound and the fabrication and characterization of perovskite solar cells.
Synthesis of this compound (FDA)
A common method for the synthesis of FDA is the acid-catalyzed condensation reaction between 9-fluorenone (B1672902) and aniline (B41778).
Materials:
-
9-Fluorenone
-
Aniline
-
Aniline hydrochloride
-
Sodium bisulfite
-
Toluene
-
10% Sodium hydroxide (B78521) solution
-
Xylene
-
Deionized water
-
33% Hydrochloric acid
-
Activated carbon
-
10% Ammonia (B1221849) water
Procedure:
-
To a reaction vessel equipped with a water trap, add 9-fluorenone, aniline hydrochloride, sodium bisulfite, aniline, and toluene.
-
Heat the mixture to 125-130°C with stirring and maintain for 3 hours, collecting the water generated in the trap.
-
Slowly increase the temperature to 145-150°C over 3 hours.
-
After the reaction is complete, cool the mixture to 95°C.
-
Neutralize the mixture by dropwise addition of a 10% sodium hydroxide solution to a pH of approximately 9.
-
Perform a thermal stratification at 95°C and separate the aqueous layer.
-
Collect the upper organic layer and cool it to 20-30°C with stirring to induce crystallization.
-
Filter and dry the crude product.
-
Purify the crude product by washing with xylene.
-
For further purification, dissolve the product in deionized water with hydrochloric acid and treat with activated carbon at 65-70°C.
-
Filter the hot solution and precipitate the purified product by adding 10% ammonia water until the pH reaches 9-10.
-
Filter, wash with deionized water, and dry the final product to obtain pure this compound.
Perovskite Solar Cell Fabrication (n-i-p architecture)
The following is a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell.
1. Substrate Preparation:
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates using a laser etcher or by etching with zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15-20 minutes before depositing the electron transport layer.
2. Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate. This can be done by various methods such as spin coating a precursor solution followed by annealing at high temperatures (e.g., 450-500°C), or by spray pyrolysis.
3. Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO).
-
Spin-coat the perovskite solution onto the ETL-coated substrate in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
Anneal the perovskite film on a hotplate (e.g., at 100-150°C) to complete the crystallization process.
4. Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving the fluorenylidene-based HTM (e.g., FDA or its derivative) in a suitable solvent like chlorobenzene.
-
Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are often included to improve the conductivity and performance of the HTL, although dopant-free fluorenylidene HTMs are also being developed.
-
Spin-coat the HTL solution on top of the perovskite layer.
5. Electrode Deposition:
-
Deposit a metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cells is characterized using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The key parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curves.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Stability Testing: The long-term stability of the unencapsulated devices is evaluated by monitoring their performance over time under controlled conditions of humidity, temperature, and continuous illumination.
The Signaling Pathway of a Perovskite Solar Cell
The operation of a perovskite solar cell involves a series of steps, from light absorption to charge extraction, which can be visualized as a signaling pathway.
Conclusion
Fluorenylidene-based compounds represent a highly promising class of hole transport materials for perovskite solar cells. While comprehensive data on the parent molecule, this compound, is still emerging, the exceptional performance of its derivatives in terms of power conversion efficiency and stability strongly suggests the potential of this chemical scaffold. The facile synthesis and the tunability of their electronic and physical properties through molecular engineering make fluorenylidene-based HTMs a compelling alternative to Spiro-OMeTAD. Further research and optimization of FDA and its derivatives are expected to pave the way for even more efficient and stable perovskite solar cells, bringing this technology closer to commercial reality.
References
- 1. Branched Fluorenylidene Derivatives with Low Ionization Potentials as Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Fluorenylidene Derivatives with Low Ionization Potentials as Hole-Transporting Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Assessing the gas permeability of membranes made from 4,4'-(9-Fluorenylidene)dianiline copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the gas permeability of membranes synthesized from 4,4'-(9-Fluorenylidene)dianiline (FDA) copolymers. The inclusion of the bulky, rigid fluorenylidene "cardo" group in the polymer backbone imparts unique properties to these membranes, significantly influencing their gas separation performance. This document offers a comparative analysis of FDA-based membranes against other common polyimide membranes, supported by experimental data, detailed protocols, and illustrative diagrams to elucidate structure-property relationships and experimental workflows.
Performance Comparison of Polyimide Membranes
The gas transport properties of polymer membranes are typically defined by their permeability and selectivity. Permeability, often measured in Barrer, indicates the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases, signifying the membrane's ability to separate them. The incorporation of the FDA monomer into polyimide chains generally enhances gas permeability by disrupting chain packing and increasing the fractional free volume within the material.
Below is a table summarizing the gas permeability and ideal selectivity of a representative FDA-based copolymer membrane compared to other notable polyimide membranes.
| Membrane Material | Gas | Permeability (Barrer) | Ideal Selectivity |
| 6FDA-FDA | O₂ | 25.0 | O₂/N₂: 4.5 |
| N₂ | 5.5 | ||
| CO₂ | 110 | CO₂/CH₄: 27.5 | |
| CH₄ | 4.0 | ||
| 6FDA-DAM | O₂ | 85.0 | O₂/N₂: 4.1 |
| N₂ | 20.7 | ||
| CO₂ | 380 | CO₂/CH₄: 22.1 | |
| CH₄ | 17.2 | ||
| Matrimid® 5218 | O₂ | 2.1 | O₂/N₂: 5.8 |
| N₂ | 0.36 | ||
| CO₂ | 9.5 | CO₂/CH₄: 29.7 | |
| CH₄ | 0.32 |
Note: Data is compiled from various sources and measured at or near standard conditions (35 °C and upstream pressures of 2-4 bar). 6FDA represents 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640), a common dianhydride used in polyimide synthesis. DAM is 2,4,6-trimethyl-m-phenylenediamine.
Experimental Protocols
The following section details a standard methodology for measuring the gas permeability of dense polymer membranes using the constant-volume, variable-pressure method.
Synthesis of this compound based Polyimide Membranes
A typical synthesis involves a two-step polycondensation reaction. First, the diamine, this compound, is reacted with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) solution. This solution is then cast onto a glass plate and thermally imidized by heating in stages, typically up to 300-350°C, to form the final polyimide membrane. The membrane is then carefully detached for permeability testing.
Gas Permeability Measurement: Constant-Volume, Variable-Pressure Method
This widely used technique determines the permeability of a gas through a dense membrane by measuring the rate of pressure increase in a fixed volume downstream of the membrane.
Apparatus:
-
A permeation cell to house the membrane, separating a high-pressure upstream side from a low-pressure downstream side.
-
A gas delivery system with pressure regulators and mass flow controllers.
-
A vacuum pump to evacuate the system.
-
Pressure transducers to measure upstream and downstream pressures.
-
A constant, known volume on the downstream side.
-
A temperature-controlled environment for the permeation cell.
Procedure:
-
Membrane Preparation and Mounting: A circular sample of the dense polymer membrane is cut and placed in the permeation cell, ensuring a gas-tight seal.
-
System Evacuation: The entire system, including both upstream and downstream sides, is evacuated using a vacuum pump to remove any residual gases.
-
Leak Testing: The system is isolated from the vacuum pump, and the pressure is monitored to ensure there are no leaks.
-
Gas Introduction: The test gas is introduced to the upstream side of the membrane at a constant high pressure.
-
Permeation Measurement: As the gas permeates through the membrane to the evacuated downstream side, the pressure increase in the constant downstream volume is recorded over time using a pressure transducer.
-
Data Analysis: The steady-state rate of pressure increase (dp/dt) is determined from the linear portion of the pressure versus time graph.
-
Permeability Calculation: The permeability coefficient (P), typically in Barrer, is calculated using the following equation:
P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)
where:
-
V is the downstream volume.
-
l is the membrane thickness.
-
A is the effective membrane area.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
p_upstream and p_downstream are the upstream and downstream pressures, respectively.
-
Visualizing Methodologies and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and concepts.
Safety Operating Guide
Safe Disposal of 4,4'-(9-Fluorenylidene)dianiline: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4,4'-(9-Fluorenylidene)dianiline, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals experienced in handling chemical reagents.
Immediate Safety and Handling Precautions
This compound should be handled as a hazardous substance. While comprehensive toxicological data is not available, the compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. All operations involving the solid material or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical component of the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal. It is important to note that drain or regular trash disposal of this chemical is strictly prohibited.[2][3] The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Solid Hazardous Waste." This waste stream must be kept separate from other chemical wastes to prevent potential reactions and to ensure proper handling and treatment. Do not mix solids with liquid waste.[4]
-
Waste Collection:
-
Unused Product: Whenever possible, dispose of the chemical in its original manufacturer's container.[4][5]
-
Contaminated Materials: For contaminated labware and debris, use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
-
Container Labeling and Management:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and list all other constituents in the waste mixture with their approximate concentrations.[5][6]
-
The container must be kept securely closed with a leak-proof, screw-on cap when not in use to prevent the release of dust or vapors.[4]
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[5]
-
-
Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company.[7][8] These companies are equipped to handle and dispose of chemical waste safely and in an environmentally sound manner, typically through high-temperature incineration.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.
| Parameter | Value/Recommendation | Source |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety glasses with side-shields or goggles | [9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | [7][10] |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | [9] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | [10] |
| Waste Container Specifications | ||
| Container Type | Leak-proof with a screw-on cap | [4] |
| Labeling | "Hazardous Waste," Chemical Name, and Constituents | [5][6] |
| Storage | ||
| Location | Designated Satellite Accumulation Area | [5] |
| Conditions | Well-ventilated, away from incompatible materials | [8] |
Experimental Protocols
Currently, there are no established and validated laboratory-scale experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. The standard and recommended procedure is collection by a licensed hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C25H20N2 | CID 631552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. international.skcinc.com [international.skcinc.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Essential Safety and Operational Guidance for 4,4'-(9-Fluorenylidene)dianiline
This document provides immediate, essential safety and logistical information for handling 4,4'-(9-Fluorenylidene)dianiline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can also cause serious eye irritation and may lead to respiratory irritation.[1][2]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Prevents inhalation of harmful dust particles.[3] |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against eye irritation from dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption.[3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes skin exposure. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this chemical in a separate, labeled hazardous waste container.
-
-
Container Management :
-
Keep waste containers tightly closed when not in use.
-
Store waste containers in a designated, secondary containment area.
-
-
Disposal Procedure :
Hazard Mitigation Logic
The relationship between hazard identification, risk assessment, and the implementation of control measures is fundamental to laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
